Thiamphenicol Glycinate
Description
RN given refers to (R-(R*,R*))-isome
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O6S/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-17)18-14(21)13(15)16/h2-5,10,12-13,20H,6-7,17H2,1H3,(H,18,21)/t10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGKHLVPQHMHGQ-ZYHUDNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CN)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](COC(=O)CN)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048326 | |
| Record name | Thiamphenicol glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2393-92-2 | |
| Record name | Thiamphenicol glycinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiamphenicol glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiamphenicol glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIAMPHENICOL AMINOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5H94CY6V6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Thiamphenicol Glycinate on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamphenicol (B1682257), a derivative of chloramphenicol (B1208), is a broad-spectrum bacteriostatic antibiotic. Its glycinate (B8599266) ester, thiamphenicol glycinate, is a prodrug that is hydrolyzed in vivo to release the active thiamphenicol moiety. This guide provides a detailed examination of the molecular mechanism by which thiamphenicol inhibits bacterial protein synthesis. By binding to the 50S subunit of the bacterial 70S ribosome, thiamphenicol sterically obstructs the peptidyl transferase center (PTC). This interference prevents the correct positioning of the aminoacyl-tRNA in the A-site, thereby inhibiting peptide bond formation and halting polypeptide chain elongation. This document consolidates structural data, quantitative binding and inhibition metrics, and detailed experimental protocols relevant to the study of this mechanism.
Introduction to Thiamphenicol
Thiamphenicol is a synthetic antibiotic, structurally similar to chloramphenicol, but with a methyl-sulfonyl group replacing the p-nitro group.[1][2] This modification reduces its potential for hematological toxicity while retaining potent antibacterial activity.[2] Thiamphenicol functions by targeting and inhibiting the bacterial ribosome, the essential cellular machinery for protein synthesis.[1][2] Its action is highly selective for prokaryotic 70S ribosomes, sparing eukaryotic 80S ribosomes, which accounts for its therapeutic utility.[1]
The Target: The Bacterial 70S Ribosome
The bacterial ribosome is a 2.5-MDa ribonucleoprotein complex composed of two subunits: the small 30S subunit and the large 50S subunit.[3] The 30S subunit is primarily responsible for decoding the messenger RNA (mRNA), while the 50S subunit catalyzes the formation of peptide bonds.[4][5] The catalytic core of the 50S subunit is the peptidyl transferase center (PTC), which is the primary target for a large number of antibiotics, including thiamphenicol.[6][7] The PTC is located within a highly conserved region of the 23S rRNA.[4][8]
Core Mechanism of Action
The bacteriostatic effect of thiamphenicol is a direct consequence of its inhibition of protein synthesis.[1][9] The mechanism can be detailed in the following steps:
-
Binding to the 50S Ribosomal Subunit : Thiamphenicol binds to the A-site cleft of the PTC on the 50S ribosomal subunit.[1][2][4] This binding site is a hydrophobic crevice formed by highly conserved nucleotides of the 23S rRNA, including A2451 and C2452.[4][6]
-
Inhibition of Peptidyl Transferase Activity : By occupying this critical site, thiamphenicol directly interferes with the accommodation of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA) into the A-site.[1][10] This steric hindrance prevents the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the new amino acid on the A-site tRNA.[1][7][9]
-
Context-Dependent Inhibition : Recent studies have shown that the inhibitory activity of phenicols like thiamphenicol can be context-dependent. The efficiency of inhibition is influenced by the specific amino acid residues at the C-terminus of the nascent polypeptide chain and the identity of the incoming aa-tRNA.[11] For instance, the presence of alanine (B10760859) in the penultimate position of the nascent peptide enhances the inhibitory action, while glycine (B1666218) at the P or A site can counteract it.[11][12] This suggests that the nascent peptide itself contributes to the shape and properties of the drug-binding pocket.[11][13]
Logical Flow of Thiamphenicol's Inhibitory Action
References
- 1. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 2. This compound Acetylcysteinate [benchchem.com]
- 3. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. Structures of the Escherichia coli ribosome with antibiotics bound near the peptidyl transferase center explain spectra of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Action | MI [microbiology.mlsascp.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Structural basis for the inability of chloramphenicol to inhibit peptide bond formation in the presence of A-site glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Antibacterial Spectrum of Thiamphenicol Glycinate
Abstract: Thiamphenicol (B1682257) glycinate (B8599266) is a water-soluble ester prodrug of thiamphenicol, a broad-spectrum bacteriostatic antibiotic.[1] Upon administration, it is rapidly hydrolyzed by tissue esterases to release thiamphenicol, the active antimicrobial agent.[1] This guide provides a comprehensive overview of the antibacterial spectrum of thiamphenicol, its mechanism of action, and the standardized experimental protocols used to determine its in vitro activity. Quantitative data on its efficacy against various pathogens are presented, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
The antibacterial effect of thiamphenicol glycinate is attributable to its active metabolite, thiamphenicol.[1] The process involves two key stages: prodrug activation and inhibition of bacterial protein synthesis.
1.1. Prodrug Activation this compound is administered as an inactive, water-soluble prodrug, which enhances its suitability for parenteral administration.[1][2] In vivo, ubiquitous tissue esterases rapidly cleave the glycinate ester bond, releasing the active thiamphenicol molecule.[1][3]
Caption: Prodrug activation of this compound.
1.2. Inhibition of Bacterial Protein Synthesis Thiamphenicol exerts its bacteriostatic effect by targeting and inhibiting protein synthesis within the bacterial cell. It reversibly binds to the 50S subunit of the bacterial ribosome.[4][5] This binding action specifically interferes with the peptidyl transferase center, preventing the formation of peptide bonds between amino acids.[5] This crucial step's disruption halts the elongation of polypeptide chains, thereby inhibiting bacterial growth and replication.[1][6]
Caption: Thiamphenicol's inhibition of bacterial protein synthesis.
In Vitro Antibacterial Spectrum
Thiamphenicol is a broad-spectrum antibiotic, demonstrating activity against a wide range of Gram-positive and Gram-negative bacteria, and is particularly effective against anaerobic bacteria.[2][7] Its spectrum is similar to that of chloramphenicol.[2][6]
2.1. Quantitative Susceptibility Data The in vitro activity of thiamphenicol is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for thiamphenicol against various clinically relevant pathogens.
| Microorganism | Gram Stain | MIC (mg/L) | Reference(s) |
| Streptococcus pneumoniae | Gram-positive | MIC₅₀: 0.5, MIC₉₀: 1-2 | [8][9] |
| Streptococcus pneumoniae | Gram-positive | 2 | [4] |
| Streptococcus pyogenes | Gram-positive | Activity demonstrated | [10][11] |
| Staphylococcus aureus | Gram-positive | 32 | [4] |
| Haemophilus influenzae | Gram-negative | 0.25 | [4] |
| Moraxella catarrhalis | Gram-negative | Activity demonstrated | [11][12] |
| Escherichia coli | Gram-negative | 32 | [4] |
| Klebsiella pneumoniae | Gram-negative | Activity demonstrated | [11] |
| Chlamydia pneumoniae | N/A | Activity demonstrated | [13] |
| Mycoplasma pneumoniae | N/A | Activity demonstrated | [13] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
2.2. Spectrum of Activity Overview
-
Gram-Positive Aerobes: Thiamphenicol is active against key respiratory pathogens such as Streptococcus pneumoniae (including penicillin-resistant strains), Streptococcus pyogenes, and Staphylococcus aureus.[10][13]
-
Gram-Negative Aerobes: It demonstrates significant activity against Haemophilus influenzae and Moraxella catarrhalis.[4][10] Activity against Enterobacteriaceae like Escherichia coli, Klebsiella, and Salmonella requires relatively high concentrations.[2]
-
Anaerobes: The antibiotic is noted to be especially effective against anaerobic bacteria.[2][5]
-
Atypical Pathogens: Thiamphenicol is active against atypical pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae.[13]
-
Ineffective Against: The compound is reported to be inactive against Mycobacterium tuberculosis and Pseudomonas aeruginosa.[2]
2.3. Activity Against Biofilms Thiamphenicol, particularly when combined with N-acetylcysteine (as this compound acetylcysteinate), is effective in eradicating bacterial biofilms.[3][8] This is a significant advantage as biofilms are notoriously resistant to conventional antibiotic therapies.[3] Studies have shown that this combination can significantly reduce the optical density of S. pneumoniae biofilms.[8][9]
Experimental Protocols
The determination of in vitro antibacterial activity is critical for understanding an antibiotic's spectrum. The broth microdilution method is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) and was used in studies evaluating thiamphenicol's efficacy.[8][9][14]
3.1. Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol outlines the standardized procedure for determining the MIC of thiamphenicol against a bacterial isolate.
-
Preparation of Antibiotic Stock: Prepare a stock solution of thiamphenicol in a suitable solvent. Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired starting concentration for serial dilutions.
-
Preparation of Bacterial Inoculum:
-
Select 3-5 isolated colonies of the test bacterium from an agar (B569324) plate culture.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the starting antibiotic solution to the first well and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well in the series.
-
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL. This step further dilutes the antibiotic concentration by a factor of two.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only CAMHB (no bacteria or antibiotic).
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
Reading Results: The MIC is determined as the lowest concentration of thiamphenicol at which there is no visible growth (turbidity) in the well.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiamphenicol [fao.org]
- 3. This compound acetylcysteine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. grokipedia.com [grokipedia.com]
- 6. abmole.com [abmole.com]
- 7. nbinno.com [nbinno.com]
- 8. Microbiological activity of thiamphenicol and this compound acetylcysteinate against clinically significant microorganisms and their biofilms | CMAC [cmac-journal.ru]
- 9. sciprofiles.com [sciprofiles.com]
- 10. In vitro antibacterial activity of this compound acetylcysteinate against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative in vitro activity of thiamphenicol-glycinate and thiamphenicol-glycinate-acetylcysteinate and other antimicrobials against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Acetylcysteinate [benchchem.com]
- 13. Recent clinical evidence of the efficacy and safety of this compound acetylcysteinate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. idexx.com [idexx.com]
The Activation of Thiamphenicol Glycinate: A Technical Guide to the Prodrug to Drug Conversion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamphenicol (B1682257) (TAP) is a broad-spectrum, bacteriostatic antibiotic, analogous to chloramphenicol, that is effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting bacterial protein synthesis.[3][4] A key limitation of thiamphenicol for parenteral administration is its low water solubility.[5] To overcome this, the water-soluble prodrug, thiamphenicol glycinate (B8599266) (TG), was developed.[5][6] This ester prodrug is created by the esterification of the primary hydroxyl group of thiamphenicol with glycine (B1666218).[5][7] This technical guide provides an in-depth analysis of the in vivo activation of thiamphenicol glycinate to its active form, thiamphenicol, summarizing key pharmacokinetic data and detailing relevant experimental protocols.
Core Mechanism: Prodrug Activation
This compound itself possesses limited to no antibacterial activity.[6] Its therapeutic effect is dependent on its rapid in vivo conversion to the active parent drug, thiamphenicol. This activation is a hydrolysis reaction, catalyzed by non-specific esterase enzymes present in tissues and blood.[3][5][7][8] The ester bond linking the glycine carrier to the thiamphenicol molecule is cleaved, releasing active thiamphenicol and the non-toxic amino acid, glycine.[] This swift conversion ensures that therapeutic concentrations of thiamphenicol are achieved shortly after administration.[5][7]
Pharmacokinetics of Activation
Following intravenous administration, this compound is rapidly distributed and converted to thiamphenicol. Pharmacokinetic studies in both humans and animals have quantified this efficient conversion.
Human Pharmacokinetic Data
A study in healthy Chinese volunteers who received single intravenous infusions of this compound hydrochloride demonstrated a rapid transformation to thiamphenicol.[7] Key pharmacokinetic parameters are summarized below.
| Parameter | 500 mg Dose | 1000 mg Dose | 1500 mg Dose | Unit |
| This compound (TG) | ||||
| AUC₀₋₁ | 849.1 ± 100.3 | 1305.2 ± 301.8 | 2315.9 ± 546.9 | μg·min/mL |
| Distribution Half-life (t₁/₂α) | 1.6 | 1.7 | 3.5 | min |
| Terminal Half-life (t₁/₂β) | 20.3 | 20.6 | 18.8 | min |
| Central Compartment Clearance (Cl) | 0.57 | 0.78 | 0.63 | L/min |
| Volume of Central Compartment (Vc) | 5.43 | 3.93 | 3.95 | L |
| Thiamphenicol (TAP) | ||||
| AUC₀₋₁ | 4509.0 ± 565.9 | 7506.5 ± 1112.4 | 12613.3 ± 2779.8 | μg·min/mL |
| Conversion | ||||
| Transformation Rate Constant (k₁ₘ) | 0.153 | 0.113 | 0.118 | min⁻¹ |
| Data sourced from a study on healthy Chinese volunteers.[7] |
Animal Pharmacokinetic Data
Studies in beagle dogs further confirm the rapid and efficient cleavage of the prodrug. After a 50 mg/kg intravenous administration of this compound hydrochloride, plasma concentrations of both the prodrug and the active drug were measured.[1][5][10]
| Parameter | Value (Mean ± SD) | Unit |
| This compound (TG) | ||
| AUC₀₋∞ | 3943 ± 546 | μg·min/mL |
| Total Plasma Clearance (CL) | 12.7 ± 2.0 | mL/min/kg |
| Volume of Central Compartment (Vc) | 0.264 ± 0.022 | L/kg |
| Mean Residence Time (MRT) | 27.5 ± 3.5 | min |
| Thiamphenicol (TAP) | ||
| AUC₀₋∞ | 16328 ± 1682 | μg·min/mL |
| Total Plasma Clearance (CL) | 2.5 ± 0.3 | mL/min/kg |
| Volume of Central Compartment (Vcₘ) | 0.127 ± 0.023 | L/kg |
| Mean Residence Time (MRT) | 207.2 ± 20.2 | min |
| Tₘₐₓ | 21.3 ± 16.5 | min |
| Conversion | ||
| Transformation Rate Constant (k₁ₘ) | 0.0477 ± 0.0028 | min⁻¹ |
| Data sourced from a study in beagle dogs.[1][5][10] |
Experimental Protocols
Quantification of this compound and Thiamphenicol in Plasma
Accurate quantification of both the prodrug and the active drug in biological matrices is crucial for pharmacokinetic studies. A common method is High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10][11]
Methodology:
-
Sample Preparation: [3]
-
To a plasma sample, add an appropriate internal standard (e.g., chloramphenicol).
-
Precipitate plasma proteins using a solvent like acetonitrile (B52724).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Perform a liquid-liquid extraction of the supernatant using a solvent such as ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the HPLC mobile phase.
-
-
Chromatographic Conditions: [3][10]
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with acetonitrile and an aqueous buffer (e.g., 1% formic acid in water) is often employed.[3]
-
Flow Rate: A typical flow rate is around 0.4-1.0 mL/min.[3]
-
Detection: UV detection at a wavelength appropriate for both thiamphenicol and the prodrug (e.g., 224 nm).
-
-
Quantification: [3]
-
Prepare a calibration curve by analyzing standard samples containing known concentrations of thiamphenicol and this compound in blank plasma.
-
For the unknown samples, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of the analyte in the sample by interpolating from the linear regression of the calibration curve.
-
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial efficacy of the released thiamphenicol is determined by measuring its Minimum Inhibitory Concentration (MIC) against relevant bacterial pathogens. The broth microdilution method is a standard procedure.[3][12]
References
- 1. tandfonline.com [tandfonline.com]
- 2. goldbio.com [goldbio.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. fao.org [fao.org]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound acetylcysteine - Wikipedia [en.wikipedia.org]
- 10. Pharmacokinetics of the prodrug this compound and its active parent compound thiamphenicol in beagle dogs following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Microbiological activity of thiamphenicol and this compound acetylcysteinate against clinically significant microorganisms and their biofilms | CMAC [cmac-journal.ru]
In Vitro Activity of Thiamphenicol Glycinate Against Key Respiratory Pathogens: A Technical Review
Published: December 11, 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract: Thiamphenicol (B1682257), a broad-spectrum bacteriostatic antibiotic, continues to be a relevant agent in the context of respiratory tract infections. This technical guide provides a consolidated overview of the in vitro activity of its prodrug, thiamphenicol glycinate (B8599266), against a panel of common respiratory pathogens. It details the established mechanism of action, summarizes available quantitative susceptibility data, and outlines the standardized experimental protocols used for its evaluation. This document is intended to serve as a technical resource for researchers and professionals engaged in antimicrobial research and development.
Introduction
Thiamphenicol is a synthetic analogue of chloramphenicol, distinguished by the substitution of a methylsulfonyl group for the p-nitro group on the phenyl ring.[1] This structural modification is associated with a more favorable safety profile, notably a reduced risk of aplastic anemia.[1] Thiamphenicol glycinate is a water-soluble ester prodrug that, upon administration, is hydrolyzed by tissue esterases to release the active thiamphenicol moiety. This formulation is particularly suited for treating respiratory infections, where it has been in therapeutic use for several decades.[1] This guide focuses on the foundational in vitro data that underpins its clinical application against key bacterial pathogens responsible for respiratory disease.
Mechanism of Action
The antibacterial effect of thiamphenicol is achieved through the inhibition of protein synthesis in susceptible bacteria.[1][2] The drug specifically targets the bacterial 70S ribosome, a complex essential for translating messenger RNA (mRNA) into protein.
Key steps in the mechanism include:
-
Binding to the 50S Subunit: Thiamphenicol reversibly binds to the 50S subunit of the bacterial ribosome.[2][3] This binding is selective for prokaryotic 70S ribosomes, which accounts for its therapeutic effect with lower toxicity to eukaryotic host cells that possess 80S ribosomes.[2]
-
Inhibition of Peptidyl Transferase: The binding site is located at the peptidyl transferase center (PTC) of the 50S subunit.[2][3] By occupying this site, thiamphenicol inhibits the crucial peptidyl transferase enzyme activity.[2]
-
Disruption of Peptide Bond Formation: This enzymatic inhibition prevents the formation of peptide bonds between amino acids, effectively halting the elongation of the growing polypeptide chain.[2][3] This disruption ultimately leads to a bacteriostatic effect, arresting bacterial growth and replication.[3]
Quantitative In Vitro Susceptibility Data
The in vitro efficacy of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism after a specified incubation period. The MIC₅₀ and MIC₉₀ values—representing the concentrations required to inhibit 50% and 90% of tested isolates, respectively—are critical metrics for evaluating potency and predicting clinical efficacy.
The following tables summarize the available MIC data for thiamphenicol against key respiratory pathogens.
Table 1: In Vitro Activity of Thiamphenicol Against Gram-Positive Respiratory Pathogens
| Pathogen | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Streptococcus pneumoniae | Not Specified | 0.5 | 2.0 | 0.06 - 2.0 | [2] |
| Streptococcus pyogenes | Not Specified | 2.0 | 4.0 | Not Specified | [2] |
| Staphylococcus aureus | Not Specified | N/A | N/A | N/A | Data Not Available |
Table 2: In Vitro Activity of Thiamphenicol Against Gram-Negative Respiratory Pathogens
| Pathogen | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Haemophilus influenzae | Not Specified | 0.5 | 1.0 | Not Specified | [2] |
| Klebsiella pneumoniae | Not Specified | N/A | N/A | N/A | Data Not Available |
| Moraxella catarrhalis | Not Specified | N/A | N/A | N/A | Data Not Available |
Note: While studies confirm activity against S. aureus, K. pneumoniae, and M. catarrhalis, specific MIC₅₀/MIC₉₀ values for thiamphenicol were not available in the surveyed literature. One study noted that thiamphenicol was moderately effective against most tested strains of S. aureus and K. pneumoniae, with MICs typically in the 8-64 µg/mL range.
Experimental Protocols
The determination of thiamphenicol's in vitro activity predominantly follows standardized methodologies outlined by bodies such as the Clinical and Laboratory Standards Institute (CLSI). The reference method for determining MIC values for these pathogens is the broth microdilution technique.
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test organism.
Detailed Steps:
-
Antimicrobial Agent Preparation:
-
A stock solution of thiamphenicol is prepared in a suitable solvent.
-
Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton Broth (MH-IIB). For fastidious organisms like S. pneumoniae and H. influenzae, the broth is supplemented.
-
For S. pneumoniae, Mueller-Hinton broth is typically supplemented with 2-5% lysed horse blood.
-
For H. influenzae, Haemophilus Test Medium (HTM) broth is used.
-
-
-
Inoculum Preparation:
-
Several colonies of the test organism are isolated from a fresh (18-24 hour) agar (B569324) plate.
-
The colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate, containing 100 µL of the serially diluted antibiotic, is inoculated with 100 µL of the standardized bacterial suspension.
-
Appropriate controls are included: a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Plates are incubated at 35-37°C for 16-20 hours. For S. pneumoniae and other organisms requiring it, incubation is performed in an atmosphere enriched with 5% CO₂.
-
-
MIC Determination:
-
Following incubation, the plates are examined visually or with a plate reader for turbidity.
-
The MIC is recorded as the lowest concentration of thiamphenicol that completely inhibits visible growth of the organism.
-
Conclusion
Thiamphenicol demonstrates potent in vitro activity against key Gram-positive and Gram-negative pathogens implicated in respiratory tract infections, including Streptococcus pneumoniae, Haemophilus influenzae, and Streptococcus pyogenes. Its established mechanism of action, centered on the inhibition of bacterial protein synthesis, provides a robust basis for its bacteriostatic effect. While comprehensive MIC₅₀/MIC₉₀ data for some pathogens like Moraxella catarrhalis and Klebsiella pneumoniae are not widely published, existing literature indicates a broad spectrum of activity. The standardized protocols for susceptibility testing, primarily the broth microdilution method, ensure that in vitro data is reproducible and comparable across studies. This technical guide consolidates the core data supporting the continued evaluation and use of this compound in the context of respiratory infections.
References
A Comparative Safety Profile: Thiamphenicol Glycinate vs. Chloramphenicol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the safety profiles of thiamphenicol (B1682257) glycinate (B8599266) and chloramphenicol (B1208), two broad-spectrum antibiotics with similar antimicrobial activity but markedly different toxicological profiles. While both drugs can induce a dose-dependent and reversible bone marrow suppression, chloramphenicol is notoriously associated with a rare but fatal idiosyncratic aplastic anemia. This guide delves into the mechanistic underpinnings of their respective toxicities, presents comparative quantitative safety data, outlines key experimental protocols for hematotoxicity assessment, and visualizes the relevant signaling pathways and experimental workflows. The central thesis is that the substitution of the p-nitro group in chloramphenicol with a methylsulfonyl group in thiamphenicol is the key structural modification responsible for the significantly improved safety profile of thiamphenicol and its derivatives like thiamphenicol glycinate.
Introduction
Chloramphenicol, a potent inhibitor of bacterial protein synthesis, has seen its clinical utility severely restricted due to its association with serious and often fatal hematological toxicities.[1] This has led to the development of analogues with improved safety profiles, among which thiamphenicol is a prominent example. Thiamphenicol is the methyl-sulfonyl analogue of chloramphenicol and exhibits a similar spectrum of antibacterial activity.[2] this compound is an ester of thiamphenicol designed to enhance its solubility for parenteral administration. This guide aims to provide a detailed comparison of the safety profiles of this compound and chloramphenicol, with a focus on the molecular mechanisms of toxicity and the experimental methodologies used to assess these effects.
Comparative Safety Profile: Quantitative Data
The primary safety concern with both chloramphenicol and thiamphenicol is hematotoxicity. However, the incidence and severity of these adverse effects differ significantly between the two compounds.
| Adverse Effect | Chloramphenicol | This compound | References |
| Dose-Dependent Bone Marrow Suppression | Occurs in a dose-related manner and is reversible upon discontinuation of the drug. | Also occurs in a dose-related and reversible manner. Some studies suggest the frequency may be higher than with chloramphenicol. | [1][3] |
| Idiosyncratic Aplastic Anemia | Rare but often fatal, with an estimated incidence of 1 in 24,000 to 1 in 40,000 treatment courses. | Not definitively associated with idiosyncratic aplastic anemia. This is a key safety advantage over chloramphenicol. | [1][4] |
| Gray Baby Syndrome | A serious condition in neonates due to their inability to metabolize and excrete the drug. | Caution is advised in neonates, but the risk is considered lower due to different metabolic pathways. | [1] |
| Clinical Trial Adverse Events | A meta-analysis showed a higher incidence of anemia compared to other antibiotics. | In a clinical trial of this compound for respiratory tract infections, fewer than 5% of patients experienced an adverse event. In another study with oncological patients, no adverse reactions or intolerance were reported. | [5][6] |
| Japanese Post-Marketing Surveillance (1968-1977) | Not specified in the provided results. | Blood disorders occurred in 0.46% of patients receiving this compound therapy and 0.36% of those receiving thiamphenicol. These were dose-dependent and reversible. | [7] |
| In Vitro Toxicity Metric | Chloramphenicol | Thiamphenicol | References |
| Inhibition of Mitochondrial Protein Synthesis (IC50) | Significant inhibitor. In one study, the IC50 for inhibition of mitochondrial protein synthesis was reported to be in the range of therapeutic blood levels. | Also inhibits mitochondrial protein synthesis, but comparative IC50 values in the same study are not readily available in the provided results. | [8][9] |
| Cytotoxicity in HepG2 cells (IC50) | 797.39 µmol/L (glucose medium), 130.61 µmol/L (galactose medium) | Not specified in the provided results. | [10] |
Mechanisms of Toxicity
The differing safety profiles of chloramphenicol and thiamphenicol can be attributed to key differences in their chemical structures and subsequent metabolic pathways.
Chloramphenicol
Chloramphenicol's toxicity manifests through two distinct mechanisms:
-
Dose-Dependent Bone Marrow Suppression: This is a direct consequence of chloramphenicol's inhibition of mitochondrial protein synthesis.[11] By binding to the 50S ribosomal subunit of mitochondria, which shares similarities with bacterial ribosomes, chloramphenicol disrupts the synthesis of essential mitochondrial proteins, leading to impaired cellular respiration and energy production in hematopoietic cells.[12][13] This effect is reversible upon withdrawal of the drug.
-
Idiosyncratic Aplastic Anemia: This rare but severe toxicity is not dose-related and is often irreversible.[4] The exact mechanism is not fully elucidated, but it is strongly linked to the presence of the p-nitro (p-NO2) group on the chloramphenicol molecule. It is hypothesized that this group undergoes metabolic activation, potentially to a nitroso intermediate, which can then cause DNA damage in hematopoietic stem cells.[10]
This compound
Thiamphenicol's improved safety profile stems from the replacement of the p-nitro group with a methylsulfonyl (CH3SO2) group .[4] This structural modification prevents the metabolic activation pathway thought to be responsible for chloramphenicol-induced aplastic anemia.
However, thiamphenicol still retains the core structure responsible for inhibiting protein synthesis, and thus can cause dose-dependent bone marrow suppression through the same mechanism as chloramphenicol – inhibition of mitochondrial protein synthesis.[3][14] The glycinate ester in this compound is hydrolyzed in the body to release the active thiamphenicol.
Experimental Protocols for Hematotoxicity Assessment
Several in vitro and in vivo models are employed to assess the hematotoxic potential of drugs like chloramphenicol and thiamphenicol.
In Vitro Colony-Forming Unit (CFU) Assay for Myelosuppression
This assay is a predictive tool for drug-induced neutropenia and other cytopenias.[15][16]
Principle: Hematopoietic stem and progenitor cells from bone marrow or cord blood are cultured in a semi-solid medium containing cytokines that promote their differentiation into colonies of specific blood cell lineages (e.g., CFU-GM for granulocytes and macrophages). The test compound is added at various concentrations, and the inhibition of colony formation is measured.
Methodology:
-
Cell Source: Human umbilical cord blood mononuclear cells or mouse bone marrow cells are commonly used.[17]
-
Cell Isolation: Mononuclear cells are isolated using density gradient centrifugation (e.g., with Ficoll-Paque™).
-
Culture: Cells are plated in a methylcellulose-based medium supplemented with growth factors (e.g., GM-CSF, IL-3, SCF, EPO).
-
Drug Exposure: The test drug (e.g., chloramphenicol, thiamphenicol) is added to the cultures at a range of concentrations.
-
Incubation: Cultures are incubated for 7-14 days at 37°C in a humidified atmosphere with 5% CO2.
-
Colony Scoring: The number of colonies of each lineage is counted using an inverted microscope.
-
Data Analysis: The concentration of the drug that inhibits colony formation by 50% (IC50) or 90% (IC90) is calculated to determine its myelosuppressive potential.[11]
Mitochondrial Protein Synthesis Inhibition Assay
This assay directly measures the effect of a compound on mitochondrial protein synthesis.
Principle: Isolated mitochondria are incubated with a radiolabeled amino acid (e.g., [³⁵S]methionine) in a medium that supports protein synthesis. The incorporation of the radiolabel into newly synthesized mitochondrial proteins is measured in the presence and absence of the test compound.
Methodology:
-
Mitochondria Isolation: Mitochondria are isolated from a suitable source (e.g., rat liver or heart) by differential centrifugation.
-
Incubation: Isolated mitochondria are incubated in a specialized buffer containing substrates for respiration (e.g., glutamate, malate), ADP, and [³⁵S]methionine.[18]
-
Drug Treatment: The test compound is added to the incubation mixture at various concentrations.
-
Protein Precipitation: After incubation, the reaction is stopped, and proteins are precipitated using an acid (e.g., trichloroacetic acid or sulfosalicylic acid).[18]
-
Quantification: The amount of incorporated radioactivity in the precipitated protein is measured using a scintillation counter.
-
Data Analysis: The IC50 value for the inhibition of mitochondrial protein synthesis is determined.
Animal Models of Drug-Induced Hematotoxicity
In vivo studies are crucial for understanding the overall hematological effects of a drug.
Principle: The test compound is administered to laboratory animals (e.g., mice, rats) over a defined period, and changes in peripheral blood counts and bone marrow cellularity are monitored.
Methodology:
-
Animal Model: Rodent models, such as BALB/c mice or Wistar rats, are commonly used.[19]
-
Drug Administration: The drug is administered via a relevant route (e.g., oral gavage, intravenous injection) at different dose levels.
-
Monitoring: Peripheral blood samples are collected at regular intervals to perform complete blood counts (CBC), including red blood cell (RBC), white blood cell (WBC), and platelet counts.[20]
-
Bone Marrow Analysis: At the end of the study, bone marrow is harvested from the femur or tibia for cellularity assessment and histological examination.
-
Aplastic Anemia Induction Model: For studying aplastic anemia, models using agents like benzene (B151609) or a combination of pesticides can be employed to induce bone marrow failure, against which potential therapeutic or toxic agents can be evaluated.[20][21]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Chloramphenicol-Induced Mitochondrial Toxicity
Caption: Chloramphenicol's dual hematotoxicity pathways.
Experimental Workflow for Assessing Drug-Induced Hematotoxicity
Caption: Workflow for Hematotoxicity Assessment.
Conclusion
The comparative analysis of this compound and chloramphenicol underscores the significant impact of a single structural modification on the safety profile of a drug. While both compounds exhibit a similar mechanism of antibacterial action and a dose-dependent effect on mitochondrial protein synthesis leading to reversible bone marrow suppression, the absence of the p-nitro group in thiamphenicol abrogates the risk of idiosyncratic aplastic anemia, a life-threatening adverse effect associated with chloramphenicol. This makes this compound a demonstrably safer alternative for the treatment of susceptible bacterial infections. The experimental protocols and pathways detailed in this guide provide a framework for the continued evaluation of drug-induced hematotoxicity, a critical aspect of preclinical and clinical drug development. For researchers and drug development professionals, the case of thiamphenicol serves as a compelling example of rational drug design to mitigate toxicity while preserving therapeutic efficacy.
References
- 1. africanjmpr.com [africanjmpr.com]
- 2. In vitro activity of chloramphenicol and thiamphenicol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Hematotoxicity of thiamphenicol. Report of two cases of acute erythroblastopenia (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salient features of thiamphenicol: review of clinical pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent clinical evidence of the efficacy and safety of this compound acetylcysteinate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aerosol therapy with this compound: a retrospective study on efficacy and safety in a group of sixty-six oncological patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 877. Thiamphenicol (WHO Food Additives Series 38) [inchem.org]
- 8. Comparative effect of chloramphenicol and thiamphenicol on DNA and mitochondrial protein synthesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Mitigating Chloramphenicol induced liver toxicity by exploring the therapeutic potential of Astaxanthin and Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of the CFU-GM assay to predict acute drug-induced neutropenia: an international blind trial to validate a prediction model for the maximum tolerated dose (MTD) of myelosuppressive xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. golan.hms.harvard.edu [golan.hms.harvard.edu]
- 14. Effect of chloramphenicol and thiamphenicol on mitochondrial components and the possible relationship to drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro tests for haematotoxicity: prediction of drug-induced myelosuppression by the CFU-GM assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.stemcell.com [cdn.stemcell.com]
- 17. dls.com [dls.com]
- 18. journals.asm.org [journals.asm.org]
- 19. Haemotoxicity of thiamphenicol in the BALB/c mouse and Wistar Hanover rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An Animal Model of Chronic Aplastic Bone Marrow Failure Following Pesticide Exposure in Mice [ijstemcell.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to Thiamphenicol Glycinate Acetylcysteine Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the research and development landscape for the combination therapy of thiamphenicol (B1682257) glycinate (B8599266) and acetylcysteine. Thiamphenicol, a broad-spectrum antibiotic, and N-acetylcysteine, a mucolytic and biofilm-disrupting agent, offer a synergistic approach to treating respiratory tract infections, particularly those complicated by biofilm formation. This document details the dual mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for in vitro efficacy testing, and visualizes critical pathways and workflows to support further research and development in this area.
Introduction
Respiratory tract infections remain a significant global health challenge, often exacerbated by the formation of bacterial biofilms which confer increased resistance to conventional antibiotic therapies. The combination of thiamphenicol glycinate, a prodrug of thiamphenicol, and N-acetylcysteine (NAC) presents a promising therapeutic strategy. Thiamphenicol inhibits bacterial protein synthesis, while NAC disrupts the biofilm matrix and reduces mucus viscosity, thereby enhancing antibiotic penetration and efficacy. This guide serves as a technical resource for professionals engaged in the research and development of this combination therapy.
Mechanism of Action
The efficacy of this compound acetylcysteine (TGA) stems from the complementary actions of its two active components following in vivo hydrolysis.
Thiamphenicol: Inhibition of Bacterial Protein Synthesis
Thiamphenicol, a derivative of chloramphenicol (B1208), is a potent inhibitor of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC).[1][2] This binding event physically obstructs the A-site, preventing the proper positioning of aminoacyl-tRNA and thereby inhibiting peptide bond formation.[3][4] This leads to the cessation of protein elongation and ultimately, a bacteriostatic effect. The specific binding site involves interactions with nucleotides such as A2451 and C2452 of the 23S rRNA.[2]
N-Acetylcysteine: Mucolytic and Anti-biofilm Activity
N-acetylcysteine's primary role in this combination is to disrupt the structural integrity of bacterial biofilms and reduce the viscosity of mucus. It achieves this through the cleavage of disulfide bonds within the mucin polymers of mucus and, crucially, within the extracellular polymeric substance (EPS) that constitutes the biofilm matrix.[5][6] The EPS, composed of polysaccharides, proteins, and extracellular DNA, is vital for biofilm structure and resistance. By breaking down the EPS, NAC facilitates the penetration of thiamphenicol to the embedded bacteria.[7][8] Furthermore, NAC has been shown to reduce the production of EPS by some bacterial species.[5][6]
The synergistic action of these two components is visualized in the signaling pathway diagram below.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on this compound acetylcysteine combination therapy.
Table 1: In Vitro Efficacy against Biofilms
| Bacterial Species | Biofilm Assay Method | TGA Concentration | Effect | Reference |
|---|---|---|---|---|
| Pseudomonas aeruginosa | Crystal Violet | Not Specified | Significant reduction in biofilm biomass | [9] |
| Staphylococcus aureus | Crystal Violet | Not Specified | Significant reduction in biofilm biomass | [9] |
| Mixed Cultures | Crystal Violet | Not Specified | Eradication of biofilm |[9] |
Table 2: Clinical Efficacy in Respiratory Tract Infections
| Indication | Study Design | Treatment Group (n) | Comparator Group (n) | Key Efficacy Endpoint(s) | Results | Reference |
|---|---|---|---|---|---|---|
| Acute/Exacerbated Bronchitis | Multicenter, double-blind, randomized | TGA aerosol (N/A) | TG aerosol (N/A) | Investigator rating of "Very Good" | 37% for TGA vs. 28% for TG | [9] |
| Upper Respiratory Tract Infections (Severe) | Randomized trial | TGA sequential therapy (151) | Standard antibiotics (IM) (268) | Symptom disappearance | 90-94% for TGA | [10] |
| Upper Respiratory Tract Infections (Mild) | Randomized trial | TGA aerosol (149) | Standard antibiotics (oral) (249) | Symptom disappearance | 87-91% for TGA | [10] |
| Recurrent Upper Respiratory Tract Infections with Biofilm | Clinical trial | TGA sequential therapy (24) | N/A | Clinical and bacteriological cure | 87.5% |[3] |
Table 3: Pharmacokinetic Parameters in Guinea Pigs (Single 15 mg/kg subcutaneous dose)
| Parameter | Serum | Lung Tissue | Reference |
|---|---|---|---|
| Time to Peak Concentration | 1 hour | > 1 hour | [11] |
| Persistence | Detectable for 24 hours | Higher and slower decrease than serum |[11] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the anti-biofilm efficacy of this compound acetylcysteine.
In Vitro Biofilm Eradication and Quantification Assays
A general workflow for assessing the in vitro efficacy of TGA against bacterial biofilms is presented below.
Crystal Violet Assay for Biofilm Biomass Quantification
This protocol is adapted from standard methodologies for assessing biofilm biomass.[10][12][13][14][15]
Materials:
-
Sterile 96-well flat-bottom polystyrene plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
This compound acetylcysteine (TGA) solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
95% ethanol (B145695) or 30% acetic acid
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into 5 mL of growth medium and incubate overnight at 37°C with shaking.
-
Standardization of Inoculum: Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.1.
-
Biofilm Formation: Add 200 µL of the standardized bacterial suspension to each well of a 96-well plate. Incubate for 24-48 hours at 37°C under static conditions.
-
Removal of Planktonic Cells: Carefully aspirate the medium from each well. Wash each well twice with 200 µL of sterile PBS to remove non-adherent bacteria.
-
Treatment: Add 200 µL of different concentrations of TGA solution (and a vehicle control) to the wells. Incubate for a further 24 hours at 37°C.
-
Staining: Aspirate the treatment solutions and wash the wells twice with PBS. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Discard the crystal violet solution and wash the plate thoroughly with sterile water to remove excess stain.
-
Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 550-595 nm using a microplate reader.
Resazurin Assay for Biofilm Viability Assessment
This protocol provides a method for determining the metabolic activity of viable cells within the biofilm.[16][17][18]
Materials:
-
Established and treated biofilms in a 96-well plate (from step 5 of the Crystal Violet Assay protocol)
-
Resazurin sodium salt
-
Sterile PBS
-
Microplate fluorometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of resazurin (e.g., 0.1 mg/mL) in sterile PBS. Protect from light.
-
Treatment Removal: Aspirate the treatment solutions from the wells containing the biofilms and wash twice with sterile PBS.
-
Resazurin Addition: Add 200 µL of the working resazurin solution (diluted from stock, e.g., to 20 µM) to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 1-4 hours. The incubation time may need to be optimized depending on the bacterial species and biofilm density.
-
Quantification: Measure the fluorescence with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm using a microplate fluorometer.
Conclusion
The combination of this compound and acetylcysteine offers a compelling, multi-faceted approach to the treatment of bacterial respiratory infections, particularly those involving biofilms. The synergistic mechanism of inhibiting bacterial growth while physically disrupting the protective biofilm matrix addresses key challenges in antimicrobial therapy. The data summarized in this guide highlight the potential of this combination, and the detailed experimental protocols provide a foundation for further investigation and development. Future research should focus on optimizing dosage and delivery methods, expanding the range of pathogens tested, and conducting well-controlled clinical trials to further establish the therapeutic benefits of this combination therapy.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. N-acetyl-L-cysteine affects growth, extracellular polysaccharide production, and bacterial biofilm formation on solid surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. research.tue.nl [research.tue.nl]
- 8. N-acetylcysteine effects on extracellular polymeric substances of Xylella fastidiosa: A spatiotemporal investigation with implications for biofilm disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Acetyl-cysteine and Mechanisms Involved in Resolution of Chronic Wound Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biofilm Formation and Quantification Using the 96-Microtiter Plate | Springer Nature Experiments [experiments.springernature.com]
- 11. An Updated History of Antimicrobial Agents and Chemotherapy: 2000-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystal violet biomass assays [bio-protocol.org]
- 13. Crystal violet staining protocol | Abcam [abcam.com]
- 14. static.igem.org [static.igem.org]
- 15. Crystal violet assay [bio-protocol.org]
- 16. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Pharmacokinetics and Bioavailability of Thiamphenicol Glycinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamphenicol (B1682257), a broad-spectrum antibiotic, is an analogue of chloramphenicol, distinguished by the substitution of the p-nitro group with a methyl-sulfonyl group. This structural modification confers a similar spectrum of antibacterial activity while notably reducing the risk of aplastic anemia, a severe adverse effect associated with chloramphenicol.[1] Thiamphenicol itself has limited water solubility, which presents challenges for parenteral formulations. To overcome this, the water-soluble prodrug, thiamphenicol glycinate (B8599266), was developed.[2] This esterified form allows for intravenous and intramuscular administration.[2] Following administration, thiamphenicol glycinate is rapidly hydrolyzed by ubiquitous esterases in the body to release the active therapeutic agent, thiamphenicol.[3] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound, detailing its absorption, distribution, metabolism, and excretion, supported by quantitative data and detailed experimental protocols.
Pharmacokinetics of this compound and Thiamphenicol
This compound (TG) acts as a prodrug, and its primary pharmacokinetic role is to deliver the active moiety, thiamphenicol (TAP), into systemic circulation. Once administered, TG undergoes rapid conversion to TAP.[4]
Human Pharmacokinetics
A clinical trial in healthy Chinese volunteers following intravenous infusion of this compound hydrochloride provided key pharmacokinetic parameters for both the prodrug (TG) and the active drug (TAP).[4]
Table 1: Pharmacokinetic Parameters of this compound (TG) and Thiamphenicol (TAP) in Healthy Chinese Volunteers after a Single Intravenous Infusion. [4]
| Parameter | 500 mg Dose (Mean ± SD) | 1000 mg Dose (Mean ± SD) | 1500 mg Dose (Mean ± SD) |
| This compound (TG) | |||
| AUC₀₋∞ (µg·min/mL) | 849.1 ± 100.3 | 1305.2 ± 301.8 | 2315.9 ± 546.9 |
| Total Clearance (L/min) | 0.58 ± 0.07 | 0.41 ± 0.10 | 0.68 ± 0.18 |
| Transformation Rate Constant to TAP (min⁻¹) | 0.153 | 0.113 | 0.118 |
| Thiamphenicol (TAP) | |||
| AUC₀₋∞ (µg·min/mL) | 4509.0 ± 565.9 | 7506.5 ± 1112.4 | 12613.3 ± 2779.8 |
| Renal Clearance (L/min) | 0.097 | 0.097 | 0.097 |
| Urinary Excretion (% of dose) | 71.9 ± 19.4 | 71.9 ± 19.4 | 71.9 ± 19.4 |
Studies on the oral administration of thiamphenicol in humans have shown mean peak plasma levels of 16.1-18.6 µg/mL approximately 2 hours after a 2.5 g dose.[5]
Animal Pharmacokinetics
Pharmacokinetic studies in various animal species provide further insight into the behavior of thiamphenicol.
Table 2: Pharmacokinetic Parameters of Thiamphenicol in Various Animal Species.
| Species | Route of Administration | Dose | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | t₁/₂ (h) | Bioavailability (%) | Reference |
| Broiler Chickens | Intravenous (IV) | 30 mg/kg | - | - | 4.58 ± 0.2 | - | [6] |
| Broiler Chickens | Oral (PO) | 30 mg/kg | 14.58 ± 0.1 | 3.64 ± 0.01 | 2.65 ± 0.01 | 117.79 ± 1.2 | [6] |
| Geese | Intravenous (IV) | 30 mg/kg | - | - | 2.84 ± 0.64 | - | [7] |
| Geese | Oral (PO) | 30 mg/kg | 20.02 ± 3.87 | - | - | 75.21 ± 19.56 | [7] |
| Dogs | Intravenous (IV) | 40 mg/kg | - | - | 1.7 ± 0.3 | - | [8] |
| Dogs | Intramuscular (IM) | 40 mg/kg | 25.1 ± 10.3 | ~0.75 | 5.6 ± 4.6 | 96 ± 7 | [8] |
| Cattle (Calves) | Intramuscular (IM) | 25 mg/kg | 8.5 - 18.7 | 1 - 1.5 | 2 - 3 | 84 | [9][10] |
| Lactating Cows | Intramuscular (IM) | 25 mg/kg | 30.90 ± 5.24 | ~0.38 | 2.2 ± 0.40 | ~100 | [11] |
Bioavailability
The bioavailability of thiamphenicol is dependent on the route of administration and the animal species. Following intramuscular injection, the bioavailability is generally high, often exceeding 80%.[8][10][11] In broiler chickens, oral bioavailability was reported to be excellent at 117.79%.[6] In geese, the oral bioavailability was found to be 75.21%.[7]
Tissue Distribution
Thiamphenicol is widely distributed in the body. A study investigating the concentration of thiamphenicol in human prostate and testicular tissue after a single intravenous injection of 1 g of this compound ester found significant penetration into these tissues.[12][13] Two hours after administration, the mean thiamphenicol concentration was 5.7 µg/g in prostatic tissue and 6.1 µg/g in testicular tissue.[12][13] At the same time, mean serum levels were around 8.5-8.9 µg/mL.[12] In lactating cows, thiamphenicol appears in the milk as early as 15 minutes after intravenous administration, with milk to plasma concentration ratios greater than one between 4 and 12 hours.[10]
Metabolism and Excretion
The primary metabolic pathway for this compound is its rapid hydrolysis to thiamphenicol by esterases.[3] Unlike chloramphenicol, thiamphenicol is not extensively metabolized in humans, cattle, poultry, and sheep, and is predominantly excreted unchanged.[1] In pigs and rats, however, it is excreted as both the parent drug and as thiamphenicol glucuronate.[1] The major route of elimination for thiamphenicol is renal excretion.[4] In humans, approximately 71.9% of the administered dose is excreted unchanged in the urine.[4]
Experimental Protocols
Protocol for the Determination of Thiamphenicol and this compound in Human Plasma and Urine by HPLC-UV[14]
This protocol describes a method for the simultaneous determination of thiamphenicol (TAP) and its prodrug, this compound (TG), in human plasma and urine.
1. Sample Preparation
-
Plasma:
-
To a 500 µL plasma sample, add an internal standard.
-
Add 2.5 mL of ethyl acetate.
-
Vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
-
-
Urine:
-
Dilute the urine sample 100-fold with the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
-
2. Chromatographic Conditions
-
Column: Hypersil ODS2 (5 µm, 250 mm × 4.6 mm)
-
Mobile Phase: Acetonitrile–water (87:13, v/v) containing 0.003 M tetrabutyl ammonium (B1175870) bromide and 0.056 M ammonium acetate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 224 nm
-
Column Temperature: 30°C
3. Validation Parameters
-
Linearity: The calibration curves for TG and TAP were linear in the range of 0.78 to 100 µg/mL in both plasma and urine.
-
Precision: The intra-day and inter-day relative standard deviations were less than 10%.
-
Recovery: The recoveries of TG and TAP from plasma and urine were above 80%.
Mandatory Visualizations
Caption: Experimental workflow for a typical pharmacokinetic study of this compound.
Caption: In vivo conversion of this compound to thiamphenicol and its elimination.
References
- 1. Thiamphenicol - Wikipedia [en.wikipedia.org]
- 2. Thiamphenicol [fao.org]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics of this compound and its active metabolite by single and multiple intravenous infusions in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salient features of thiamphenicol: review of clinical pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcvr.journals.ekb.eg [jcvr.journals.ekb.eg]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmacokinetics of thiamphenicol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Thiamphenicol pharmacokinetics in beef and dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of thiamphenicol in lactating cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concentration of thiamphenicol in the human prostate and testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
Thiamphenicol Glycinate: A Technical Guide for Veterinary Microbiology Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamphenicol (B1682257), a broad-spectrum bacteriostatic antibiotic, and its water-soluble prodrug, thiamphenicol glycinate (B8599266), are important therapeutic agents in veterinary medicine. This technical guide provides a comprehensive overview of thiamphenicol glycinate's applications in veterinary microbiology. It details the mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and known resistance mechanisms. This guide also furnishes detailed experimental protocols for key microbiological assays and presents quantitative data in structured tables to facilitate research and development.
Introduction
Thiamphenicol is a synthetic antibiotic, an analogue of chloramphenicol (B1208), characterized by a methyl-sulfonyl group in place of the p-nitro group.[1] This structural modification is associated with a reduced risk of aplastic anemia, a significant adverse effect linked to chloramphenicol.[2] this compound is a water-soluble ester prodrug that is rapidly hydrolyzed in vivo to release the active thiamphenicol.[3] Its primary use in veterinary medicine is for the treatment of respiratory and alimentary tract infections in cattle, pigs, and poultry.[1]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Thiamphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1] It selectively binds to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center.[3][4] This binding action obstructs the proper positioning of the aminoacyl-tRNA in the A-site, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain.[3][5] This targeted action against the 70S bacterial ribosome provides a degree of selective toxicity, sparing the 80S ribosomes of eukaryotic host cells.[3]
Caption: Mechanism of Thiamphenicol Action on the Bacterial Ribosome.
Antimicrobial Spectrum
Thiamphenicol exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, including many pathogens of veterinary importance. It is particularly effective against anaerobic bacteria.[1]
Table 1: Minimum Inhibitory Concentrations (MIC) of Thiamphenicol against Common Veterinary Pathogens
| Microorganism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Fusobacterium spp. | 0.5 | - | [6] |
| Actinomyces spp. | 0.5 - 1.0 | - | [6] |
| Propionibacterium spp. | 0.5 - 1.0 | - | [6] |
| Pasteurella multocida | ≤2.0 | - | [7] |
| Mannheimia haemolytica | ≤2.0 | - | [7] |
| Haemophilus parasuis | ≤2.0 | - | [7] |
| Streptococcus suis | 2.0 | 8.0 | [7] |
| Escherichia coli | ≥32 | - | [1] |
| Salmonella spp. | ≥32 | - | [1] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Pharmacokinetics in Veterinary Species
This compound is rapidly absorbed and distributed in various animal species following parenteral administration. The active metabolite, thiamphenicol, is then eliminated, primarily through renal excretion.[2]
Table 2: Pharmacokinetic Parameters of Thiamphenicol in Various Animal Species
| Species | Dosage and Route | Cmax (µg/mL) | Tmax (h) | Elimination Half-life (t½β) (h) | Bioavailability (%) | Reference(s) |
| Calves | 25 mg/kg IM | 8.5 - 18.7 | 1.0 - 1.5 | 2.0 - 3.0 | 84 | [1][8] |
| Lactating Cows | 25 mg/kg IV | - | - | 1.60 ± 0.30 | - | [9] |
| Lactating Cows | 25 mg/kg IM | 30.90 ± 5.24 | 0.38 ± 0.14 | 2.2 ± 0.40 | ~100 | [9] |
| Pigs | 10 mg/kg IV | - | - | 1.40 ± 0.63 | - | [10] |
| Pigs | 30 mg/kg Oral | 2.06 ± 0.59 | 3.42 ± 0.91 | 3.79 ± 0.81 | 27.84 ± 15.5 | [10] |
| Broiler Chickens | 30 mg/kg IV | - | - | 4.58 ± 0.2 | - | [2] |
| Broiler Chickens | 30 mg/kg Oral | 14.58 ± 0.1 | 3.64 ± 0.01 | 2.65 ± 0.01 | 117.79 ± 1.2 | [2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for veterinary antimicrobial susceptibility testing.[11][12][13]
Objective: To determine the lowest concentration of thiamphenicol that inhibits the visible growth of a specific veterinary bacterial pathogen.
Materials:
-
Thiamphenicol analytical standard
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate to be tested
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Plate reader (optional, for automated reading)
Procedure:
-
Preparation of Thiamphenicol Stock Solution: Prepare a stock solution of thiamphenicol in a suitable solvent and dilute it in CAMHB to twice the highest concentration to be tested.
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the 2x thiamphenicol solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration. Discard 100 µL from the last dilution column.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Inoculate each well (except for the sterility control well) with 100 µL of the standardized bacterial suspension. The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum, but no antibiotic.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[14]
-
Reading Results: The MIC is the lowest concentration of thiamphenicol at which there is no visible growth (turbidity) as observed with the naked eye or a plate reader.[15]
Time-Kill Assay
This protocol provides a general framework for conducting a time-kill assay to assess the bactericidal or bacteriostatic activity of thiamphenicol.[16][17][18]
Objective: To determine the rate and extent of bacterial killing by thiamphenicol over time.
Materials:
-
Thiamphenicol
-
Bacterial isolate
-
CAMHB
-
Sterile tubes or flasks
-
Incubator with shaking capabilities
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation: Prepare a logarithmic phase bacterial culture in CAMHB with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Test Setup:
-
Prepare tubes or flasks containing CAMHB with various concentrations of thiamphenicol (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control tube without any antibiotic.
-
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[19]
-
Perform serial 10-fold dilutions of the aliquots in sterile saline or PBS.
-
Plate a specific volume of each dilution onto agar plates.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Colony Counting: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each thiamphenicol concentration and the growth control. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.[17]
Mechanisms of Resistance
Bacterial resistance to thiamphenicol can occur through several mechanisms.[20] Understanding these is crucial for effective antimicrobial stewardship.
-
Enzymatic Inactivation: Bacteria may produce enzymes that modify or degrade the antibiotic. For amphenicols, this can include acetylation by chloramphenicol acetyltransferases (CATs) or oxidation.[12][20]
-
Target Site Modification: Alterations in the 50S ribosomal subunit can reduce the binding affinity of thiamphenicol, rendering it less effective.[20]
-
Active Efflux: Bacteria can acquire or upregulate efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target at an effective concentration.[20]
-
Decreased Permeability: Changes in the bacterial cell membrane can reduce the uptake of the antibiotic.[21]
Caption: Workflow for Investigating Thiamphenicol Resistance Mechanisms.
Conclusion
This compound remains a valuable antibiotic in veterinary medicine due to its broad spectrum of activity and favorable safety profile compared to chloramphenicol. A thorough understanding of its microbiological properties, including its mechanism of action, antimicrobial spectrum, and potential for resistance, is essential for its prudent and effective use. The data and protocols presented in this technical guide are intended to serve as a resource for researchers and drug development professionals to facilitate further investigation and application of this important therapeutic agent in combating bacterial infections in animals.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 4. Antibiotics inhibiting protein synthesis 3 chloramphenicol and macrolides 03 05-2018 | PPT [slideshare.net]
- 5. homework.study.com [homework.study.com]
- 6. 959. Antimicrobial agent: Thiamphenicol (WHO Food Additives Series 43) [inchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Thiamphenicol pharmacokinetics in beef and dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics of thiamphenicol in lactating cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. Recommendation for a Standardised Method of Broth Microdilution Susceptibility Testing for Porcine Bordetella bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. benchchem.com [benchchem.com]
- 18. actascientific.com [actascientific.com]
- 19. researchgate.net [researchgate.net]
- 20. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Broad-Spectrum Efficacy of Thiamphenicol Glycinate Against Gram-Positive Bacteria: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamphenicol (B1682257), a broad-spectrum bacteriostatic antibiotic, demonstrates significant activity against a wide array of Gram-positive bacteria, including clinically challenging resistant strains. This technical guide provides a comprehensive overview of the in-vitro activity of thiamphenicol glycinate (B8599266), a water-soluble prodrug that is rapidly converted to its active form, thiamphenicol, in the body.[1] We present collated quantitative data on its minimum inhibitory concentrations (MICs) against key Gram-positive pathogens. Furthermore, this guide details the experimental protocols for critical in-vitro assays and provides visual representations of its mechanism of action and experimental workflows to support researchers and drug development professionals in this field.
Introduction
Thiamphenicol is a methyl-sulfonyl analogue of chloramphenicol, offering a similar broad spectrum of antimicrobial activity with a more favorable safety profile, particularly concerning a reduced risk of aplastic anemia.[2] Its glycinate ester, thiamphenicol glycinate, enhances its clinical utility by allowing for parenteral administration.[1] Upon administration, this compound is rapidly hydrolyzed by tissue esterases to release the active thiamphenicol.[1] This guide focuses on the well-documented efficacy of thiamphenicol against a variety of Gram-positive bacteria, including notorious pathogens such as Staphylococcus aureus (both methicillin-susceptible and -resistant strains), Streptococcus pneumoniae (including penicillin-resistant isolates), Streptococcus pyogenes, Enterococcus species, and Listeria monocytogenes.
Mechanism of Action
The antibacterial effect of this compound is entirely attributable to its active metabolite, thiamphenicol.[1] Thiamphenicol exerts its bacteriostatic action by inhibiting bacterial protein synthesis. It reversibly binds to the 50S subunit of the bacterial 70S ribosome, specifically targeting the peptidyl transferase center.[3][4] This binding action obstructs the peptidyl transferase step, preventing the formation of peptide bonds and the elongation of the polypeptide chain, which ultimately halts bacterial growth.[1][4]
Prodrug Activation
This compound is a prodrug, meaning it is administered in an inactive form and is converted to the active therapeutic agent within the body. This conversion is a critical step for its biological activity.
Inhibition of Bacterial Protein Synthesis
The active thiamphenicol molecule targets the bacterial ribosome, a key component in protein synthesis. By binding to the 50S subunit, it effectively stalls the production of essential proteins for bacterial survival.
In-Vitro Activity Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for thiamphenicol against a range of Gram-positive bacteria, demonstrating its broad-spectrum activity. The antibacterial effect of this compound is attributable to the active thiamphenicol metabolite.
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 52 | - | - | - | [5] |
| Staphylococcus aureus | 16 | - | - | - | [6] |
| Coagulase-negative staphylococci | - | - | - | Moderately effective at 8-64 | [3] |
| Streptococcus pneumoniae | 397 (invasive) | - | - | - | [5] |
| Streptococcus pneumoniae | 389 | 0.5 | 2 | 0.06 - 2 | [1] |
| Streptococcus pneumoniae | 16 | 0.5 | 1-2 | - | [6] |
| Streptococcus pneumoniae (Penicillin-resistant) | - | - | - | Susceptible at < 2 | [1] |
| Streptococcus pyogenes | 360 | 2 | 4 | < 8 | [1] |
| Enterococcus faecalis | - | - | - | Effective at ≤ 0.5-4 | [3] |
| Enterococcus faecium | - | - | - | Effective at ≤ 0.5-4 | [3] |
| Listeria monocytogenes | - | - | - | Generally susceptible | [3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol outlines the determination of the MIC of thiamphenicol using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
This compound stock solution of known concentration
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for dilution
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Prepare Antibiotic Dilutions:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of thiamphenicol to be tested into well 1.
-
Perform two-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture, prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of thiamphenicol that completely inhibits visible growth of the organism.
-
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of thiamphenicol over time.
Materials:
-
Flasks with appropriate broth (e.g., CAMHB)
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Sterile saline for dilutions
-
Agar (B569324) plates for colony counting
-
Incubator and shaker
Procedure:
-
Preparation:
-
Prepare flasks containing broth with various concentrations of thiamphenicol (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without the antibiotic.
-
-
Inoculation:
-
Inoculate each flask with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
-
Quantification:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
-
Analysis:
-
Plot the log10 CFU/mL versus time for each thiamphenicol concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.
-
Anti-Biofilm Assay (Crystal Violet Method)
This protocol is used to evaluate the ability of thiamphenicol to inhibit biofilm formation or eradicate pre-formed biofilms.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable broth
-
This compound stock solution
-
Bacterial culture
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Plate reader
Procedure for Biofilm Inhibition:
-
Preparation:
-
Add 100 µL of broth containing serial dilutions of thiamphenicol to the wells of a microtiter plate.
-
-
Inoculation:
-
Add 100 µL of a standardized bacterial suspension to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Staining and Quantification:
-
Gently wash the wells with sterile saline to remove planktonic bacteria.
-
Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes.
-
Wash the wells again to remove excess stain.
-
Add 200 µL of 30% acetic acid to solubilize the bound dye.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Conclusion
This compound, through its active metabolite thiamphenicol, exhibits potent and broad-spectrum activity against a wide range of clinically relevant Gram-positive bacteria. Its efficacy against drug-resistant strains underscores its potential as a valuable therapeutic agent. The data and protocols presented in this guide are intended to serve as a comprehensive resource for the scientific and drug development communities to facilitate further research and application of this important antibiotic.
References
- 1. Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3823182A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Staphylococcus epidermidis clinical isolates from hospitalized patients with bloodstream infection obtained in two time periods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Resistance Patterns of Staphylococcus saprophyticus Isolates Causing Urinary Tract Infections in Gorgan North of Iran - Medical Laboratory Journal [mlj.goums.ac.ir]
- 6. In vitro activity of thiamphenicol against multiresistant Streptococcus pneumoniae, Haemophilus influenzae and Staphylococcus aureus in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
Broad-Spectrum Activity of Thiamphenicol Glycinate Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamphenicol (B1682257), a structural analogue of chloramphenicol (B1208), is a broad-spectrum bacteriostatic antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its water-soluble ester prodrug, thiamphenicol glycinate (B8599266), is rapidly hydrolyzed in vivo to the active thiamphenicol. This technical guide provides an in-depth overview of the activity of thiamphenicol glycinate against clinically relevant Gram-negative bacteria. It includes a summary of its mechanism of action, quantitative in vitro susceptibility data, detailed experimental protocols for antimicrobial susceptibility testing, and an examination of its in vivo relevance. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and infectious disease.
Mechanism of Action
Thiamphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1] The drug readily penetrates the bacterial cell wall and membrane due to its lipophilic nature.[1] Once inside the cytoplasm, thiamphenicol specifically binds to the 50S subunit of the bacterial 70S ribosome.[1] This binding action interferes with the peptidyl transferase step of protein synthesis, preventing the formation of peptide bonds between amino acids.[1] The disruption of protein elongation leads to the cessation of bacterial growth. A key advantage of thiamphenicol is its stability against chloramphenicol acetyltransferase (CAT), an enzyme that confers resistance to chloramphenicol by acetylation.[1]
In Vitro Activity Against Gram-Negative Bacteria
Thiamphenicol has demonstrated a broad spectrum of activity against various Gram-negative pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's in vitro activity. The MIC of thiamphenicol and its glycinate ester are generally considered equivalent for most strains.[2][3]
Summary of Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC ranges for thiamphenicol against several clinically significant Gram-negative bacteria.
| Gram-Negative Bacteria | Number of Strains | MIC Range (µg/mL) | Efficacy Category | Reference |
| Salmonella spp. | Not Specified | 8 - 64 | Moderately Effective | [4] |
| Citrobacter spp. | Not Specified | 8 - 64 | Moderately Effective | [4] |
| Klebsiella pneumoniae | Not Specified | 8 - >64 | Moderately Effective to Ineffective | [4] |
| Enterobacter spp. | Not Specified | 8 - 64 | Moderately Effective | [4] |
| Escherichia coli | Not Specified | 8 - >64 | Moderately Effective to Ineffective | [4] |
| Proteus spp. | Not Specified | 8 - >64 | Moderately Effective to Ineffective | [4] |
| Neisseria gonorrhoeae | 23 | Not Specified | As effective as penicillin G and cefuroxime | [4] |
Experimental Protocols for Antimicrobial Susceptibility Testing
Standardized methods are crucial for the accurate and reproducible determination of antimicrobial susceptibility. The Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS), provides widely accepted guidelines.[5][6][7][8]
Broth Microdilution Method for MIC Determination
This method determines the MIC of an antimicrobial agent in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
This compound powder
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., sterile water or DMSO, depending on solubility)
-
Multichannel pipette
Protocol:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent.[9] For instance, a 10 mg/mL stock can be prepared in DMSO.[9]
-
Preparation of Antibiotic Dilutions:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.[10]
-
Add 100 µL of the this compound working solution (at twice the highest desired concentration) to the first column of wells.[10]
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.[10] Column 11 serves as a positive control (no antibiotic), and column 12 as a negative control (no bacteria).[10]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[11]
-
-
Inoculation: Add the appropriate volume of the diluted bacterial suspension to each well (except the negative control).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[12]
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[12]
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
Mueller-Hinton Agar (B569324) (MHA) plates (4 mm depth)[5]
-
Thiamphenicol disks (30 µg)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps or disk dispenser
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity matching a 0.5 McFarland standard as described for the broth microdilution method.[5]
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.
-
Rotate the swab against the inside of the tube to remove excess fluid.
-
Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[13]
-
-
Disk Application:
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[13]
-
Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The interpretation of susceptible, intermediate, or resistant is based on standardized zone diameter breakpoints provided by CLSI.
In Vivo Relevance
While in vitro data provides a fundamental understanding of an antibiotic's activity, in vivo studies are essential to assess its efficacy in a complex biological system. This compound is rapidly converted to its active form, thiamphenicol, in the body.
In a study using a guinea pig model of Haemophilus influenzae infection, subcutaneous administration of this compound N-acetylcysteinate (15 mg/kg) resulted in detectable serum levels of thiamphenicol for 24 hours.[14] Notably, lung tissue concentrations were comparable to peak serum levels but remained higher and decreased more slowly, suggesting good penetration and retention at the site of infection.[14] While this study did not directly measure bacterial clearance against a range of Gram-negative organisms, it supports the bioavailability and favorable pharmacokinetics of the prodrug for treating respiratory infections. Further studies in murine infection models are needed to fully correlate in vitro MIC values with in vivo efficacy against a broader array of Gram-negative pathogens.[15]
Conclusion
This compound is a prodrug of the broad-spectrum antibiotic thiamphenicol, which demonstrates significant in vitro activity against a variety of Gram-negative bacteria by inhibiting protein synthesis. Its efficacy against key respiratory and enteric pathogens, coupled with favorable pharmacokinetic properties, underscores its potential in treating bacterial infections. The standardized protocols outlined in this guide are essential for the accurate assessment of its antimicrobial activity in research and clinical settings. Further in vivo studies will continue to elucidate the full therapeutic potential of this compound in the management of Gram-negative infections.
References
- 1. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 2. sciprofiles.com [sciprofiles.com]
- 3. Microbiological activity of thiamphenicol and this compound acetylcysteinate against clinically significant microorganisms and their biofilms | CMAC [cmac-journal.ru]
- 4. In vitro antibacterial activity of thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asm.org [asm.org]
- 6. cms.gov [cms.gov]
- 7. researchgate.net [researchgate.net]
- 8. microxpress.in [microxpress.in]
- 9. benchchem.com [benchchem.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. himedialabs.com [himedialabs.com]
- 14. Serum and lung levels of thiamphenicol after administration of its glycinate N-acetylcysteinate ester in experimentally infected guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiamphenicol glycinate effect on bacterial protein synthesis
An In-depth Technical Guide: Thiamphenicol (B1682257) Glycinate's Effect on Bacterial Protein Synthesis
Introduction
Thiamphenicol glycinate (B8599266) is a water-soluble prodrug of thiamphenicol, a broad-spectrum bacteriostatic antibiotic structurally related to chloramphenicol (B1208). Upon administration, it is rapidly hydrolyzed to release the active compound, thiamphenicol. This guide provides a comprehensive technical overview of the molecular mechanism by which thiamphenicol inhibits bacterial protein synthesis, a critical process for bacterial viability. It is intended for researchers, scientists, and drug development professionals, offering detailed insights supported by quantitative data from antimicrobial susceptibility testing and descriptions of key experimental methodologies used to elucidate its mode of action.
Core Mechanism of Action: Inhibition of the 50S Ribosomal Subunit
The primary antibacterial action of thiamphenicol is the inhibition of protein synthesis.[1][2][3] This process is highly selective for bacteria, as the drug targets the bacterial 70S ribosome and does not significantly affect the 80S ribosomes found in eukaryotic cells.[1]
The specific molecular target is the 50S subunit of the bacterial ribosome.[1] Thiamphenicol binds to the peptidyl transferase center (PTC), a critical region within the 50S subunit responsible for catalyzing the formation of peptide bonds between amino acids.[1][4][5] By binding at or near the A-site of the PTC, thiamphenicol sterically obstructs the proper positioning of the aminoacyl-tRNA.[1][5] This blockade prevents the crucial peptidyl transferase reaction, effectively halting the elongation phase of polypeptide synthesis.[1] The inability to produce essential proteins disrupts virtually all cellular functions, leading to the cessation of bacterial growth and division (bacteriostasis) and, in some cases, cell death.[1]
References
- 1. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 2. Bacterial protein synthesis: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Thiamphenicol Glycinate in the Management of Biofilm Infections: A Technical Guide
Abstract: Bacterial biofilms represent a significant challenge in clinical practice due to their inherent tolerance to conventional antimicrobial agents. This technical guide provides an in-depth analysis of thiamphenicol (B1682257), the active metabolite of the prodrug thiamphenicol glycinate (B8599266), as a potential agent for treating biofilm-associated infections. We explore its mechanism of action, summarize available efficacy data, detail relevant experimental protocols for its evaluation, and visualize key pathways and workflows pertinent to its study. This document is intended for researchers, scientists, and drug development professionals working to address the complexities of biofilm-mediated infections.
Introduction: The Challenge of Bacterial Biofilms
Biofilms are structured communities of microbial cells encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to biotic or abiotic surfaces. This mode of growth confers significant protection from host immune responses and antimicrobial agents, leading to persistent and difficult-to-treat infections. The increased tolerance of biofilm-embedded bacteria compared to their free-floating (planktonic) counterparts is a multifactorial phenomenon, involving restricted antibiotic penetration, altered metabolic states, and the expression of specific resistance genes. Consequently, concentrations of antibiotics required to eradicate a biofilm, known as the Minimum Biofilm Eradication Concentration (MBEC), can be 10 to 1000 times higher than the Minimum Inhibitory Concentration (MIC) for planktonic cells[1][2].
Thiamphenicol is a broad-spectrum bacteriostatic antibiotic, structurally related to chloramphenicol. It is often administered as its water-soluble ester prodrug, thiamphenicol glycinate, which is rapidly hydrolyzed in the body to release the active thiamphenicol molecule[3][4]. Its primary mechanism of action involves the inhibition of bacterial protein synthesis, a pathway crucial for both bacterial proliferation and the complex processes of biofilm formation and maintenance[5][6].
Mechanism of Action
Thiamphenicol exerts its antimicrobial effect by targeting the bacterial ribosome. It binds reversibly to the 50S ribosomal subunit, specifically inhibiting the peptidyl transferase enzyme. This action prevents the formation of peptide bonds between amino acids, thereby halting the elongation of polypeptide chains and effectively arresting protein synthesis[5]. This disruption of essential protein production leads to a bacteriostatic effect.
In the context of biofilms, this mechanism can interfere with the production of proteins essential for:
-
EPS Matrix Production: Key enzymatic components of the EPS matrix may be downregulated.
-
Cell-to-Cell Communication (Quorum Sensing): The synthesis of signaling molecules and their receptors, which regulate biofilm maturation and virulence factor expression, can be inhibited.
-
Adhesion and Motility: Production of adhesins and flagellar proteins required for initial surface attachment and biofilm architecture can be disrupted.
However, it is crucial to note that the effect of protein synthesis inhibitors on biofilms can be complex. Studies have shown that sub-inhibitory concentrations of some antibiotics, including chloramphenicol, can paradoxically induce biofilm formation in certain species like Pseudomonas aeruginosa or induce protective mechanisms like efflux pumps[7][8]. Similarly, thiamphenicol has been observed to increase biofilm formation in some resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, an effect that was reportedly neutralized by the co-administration of N-acetylcysteine[9][10][11].
Efficacy Data
Quantitative data on the anti-biofilm efficacy of thiamphenicol, particularly MBEC values, is limited in publicly available literature. However, planktonic susceptibility data (MIC) provides a baseline for its antimicrobial activity.
Planktonic Antimicrobial Susceptibility
The following table summarizes the MIC values for thiamphenicol against several clinically relevant respiratory pathogens. The activity of this compound is equivalent to that of thiamphenicol[9].
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Streptococcus pneumoniae | 0.5 | 1 - 2 | [9][10] |
| Haemophilus influenzae | 0.5 | 1 | [10] |
| Streptococcus pyogenes | 2 | 4 | [10] |
MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.
Biofilm Susceptibility: MIC vs. MBEC
While specific MBEC data for thiamphenicol is scarce, it is a critical parameter for assessing anti-biofilm potential. The MBEC is defined as the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm[1][12]. The table below illustrates the conceptual difference between MIC and MBEC, which underscores the challenge of treating biofilm infections.
| Parameter | Definition | Target Organism State | Typical Concentration |
| MIC | Minimum Inhibitory Concentration | Planktonic (free-floating) | Low (e.g., 0.5 - 4 mg/L) |
| MBEC | Minimum Biofilm Eradication Concentration | Biofilm (surface-attached) | High (Often >100x MIC) |
Studies on various antibiotics consistently show that the MBEC is significantly higher than the MIC for the same bacterial strain[1][2]. For thiamphenicol, a significant reduction in the optical density of S. pneumoniae biofilms has been noted, though quantitative eradication values were not provided[9][11].
Key Signaling Pathway: Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. It is fundamental to the regulation of virulence and the entire biofilm life cycle, from attachment to dispersal[13][14][15]. Inhibiting QS is a promising anti-biofilm strategy. While thiamphenicol's primary target is not the QS system, by inhibiting the synthesis of proteins, it can downstream disrupt the production of QS signal synthases (e.g., LuxI) and transcriptional regulators (e.g., LuxR), thereby interfering with the signaling cascade.
Experimental Protocols
Standardized protocols are essential for evaluating the anti-biofilm activity of compounds like thiamphenicol.
Protocol: Biofilm Formation and Quantification (Crystal Violet Assay)
This method assesses the ability of an antibiotic to inhibit biofilm formation or eradicate existing biofilm by quantifying the total biomass.[9][11]
-
Inoculum Preparation: Grow a bacterial culture to a specific optical density (e.g., 0.5 McFarland standard) in a suitable growth medium like Mueller-Hinton Broth or Brain Heart Infusion Broth.
-
Incubation: Dispense the bacterial suspension into the wells of a 96-well flat-bottomed microtiter plate. For inhibition assays, add serial dilutions of thiamphenicol at this stage. Incubate for 24-48 hours at 37°C to allow biofilm formation.
-
Washing: Gently discard the planktonic culture from the wells. Wash the wells three times with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Fixation: Add 150 µL of 2.5% glutaraldehyde (B144438) solution to each well and incubate for 15 minutes to fix the biofilms.
-
Staining: Discard the fixative and allow the plate to air dry. Add 150 µL of 0.25% crystal violet solution to each well and incubate for 15 minutes.
-
Final Wash: Discard the stain and wash the plate thoroughly with water until the runoff is clear.
-
Extraction: Add 200 µL of 33% acetic acid (or ethanol) to each well to solubilize the bound crystal violet.
-
Quantification: Measure the optical density (OD) of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader. A lower OD in treated wells compared to controls indicates biofilm inhibition or reduction.
Protocol: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol determines the concentration of an antibiotic required to kill the bacteria within a pre-established biofilm, typically using a Calgary Biofilm Device (CBD) or similar peg-lid system.[12][16][17]
Conclusion and Future Directions
Thiamphenicol, the active form of this compound, demonstrates potent bacteriostatic activity by inhibiting protein synthesis. This mechanism has the potential to disrupt the formation and integrity of bacterial biofilms. While effective at reducing S. pneumoniae biofilms, its activity against other pathogens can be variable, with some evidence suggesting it may even promote biofilm growth in resistant Gram-negative and S. aureus strains at sub-inhibitory concentrations[9][11]. This highlights the complexity of antibiotic-biofilm interactions and suggests that combination therapy, for example with mucolytic agents like N-acetylcysteine, may be a more effective strategy[18].
For drug development professionals, this guide underscores the critical need to move beyond standard MIC testing. The significant disparity between MIC and MBEC for biofilm-forming organisms necessitates the adoption of biofilm-specific susceptibility testing in the preclinical evaluation of antimicrobial agents. Future research should focus on generating robust MBEC data for thiamphenicol against a wider range of clinical isolates and exploring synergistic combinations that can overcome the intrinsic tolerance of biofilms. Such efforts are paramount to developing effective therapeutic strategies against chronic, biofilm-mediated infections.
References
- 1. ors.org [ors.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent clinical evidence of the efficacy and safety of this compound acetylcysteinate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 6. Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sub-MIC of antibiotics induced biofilm formation of Pseudomonas aeruginosa in the presence of chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Responses of Pseudomonas aeruginosa to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbiological activity of thiamphenicol and this compound acetylcysteinate against clinically significant microorganisms and their biofilms | CMAC [cmac-journal.ru]
- 10. researchgate.net [researchgate.net]
- 11. sciprofiles.com [sciprofiles.com]
- 12. emerypharma.com [emerypharma.com]
- 13. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 16. Biofilm antimicrobial susceptibility testing: where are we and where could we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
- 18. A role of this compound acetylcysteinate for therapy of respiratory diseases (a review) | Chikina | Meditsinskiy sovet = Medical Council [med-sovet.pro]
The Discovery and Development of Thiamphenicol: A Technical Guide
Thiamphenicol (B1682257), a broad-spectrum bacteriostatic antibiotic, represents a significant milestone in the quest for safer and more effective antimicrobial agents. As a derivative of chloramphenicol (B1208), its development was driven by the need to mitigate the severe toxicities associated with its predecessor while retaining potent antibacterial activity. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and chemical properties of thiamphenicol, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Context
Thiamphenicol was developed in the early 1950s as a semi-synthetic analogue of chloramphenicol.[1] The discovery of chloramphenicol in 1947 by researchers at Parke, Davis & Company from the soil bacterium Streptomyces venezuelae was a major breakthrough, providing the first broad-spectrum antibiotic.[1][2] However, its clinical use was soon linked to serious hematologic toxicities, most notably irreversible aplastic anemia, with cases documented as early as 1950.[1]
This critical safety issue spurred the development of analogues with a more favorable safety profile. The key innovation in the synthesis of thiamphenicol was the substitution of the para-nitro (p-NO2) group on the phenyl ring of chloramphenicol with a methylsulfonyl (CH3SO2) group.[1][3] This structural modification was hypothesized to be the reason for thiamphenicol's reduced incidence of aplastic anemia, a theory that has been supported by its extensive clinical use over decades without a definitive association with this severe adverse effect.[4][5][6]
Chemical Properties and Synthesis
Thiamphenicol is a white to off-white crystalline powder.[1] Its chemical structure retains the core D-threo-1-phenyl-2-dichloroacetamido-1,3-propanediol backbone essential for antibacterial activity, but with the crucial methylsulfonyl group substitution.[5]
Table 1: Chemical and Physical Properties of Thiamphenicol
| Property | Value |
| Chemical Formula | C12H15Cl2NO5S[1] |
| Molecular Weight | 356.22 g/mol [1] |
| IUPAC Name | 2,2-dichloro-N-{(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(methylsulfonyl)phenyl]ethyl}acetamide[6] |
| CAS Number | 15318-45-3[6] |
| Melting Point | 163–166 °C[1] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol, DMSO, and methanol.[1][7] |
The industrial production of thiamphenicol involves a multi-step chemical synthesis. A significant challenge in its synthesis is the efficient construction of the two chiral centers to obtain the pharmacologically active D-threo isomer.[8] Early methods often involved the resolution of racemic mixtures, which was inefficient as it discarded the unwanted isomers.[8] Modern approaches focus on asymmetric synthesis to create the desired stereochemistry directly, enhancing yield and reducing waste.[9]
Caption: Core structural difference between Chloramphenicol and Thiamphenicol.
Mechanism of Action
Thiamphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[3][10][11] The mechanism is highly specific to prokaryotic ribosomes, which accounts for its selective toxicity against bacteria.
-
Binding to the 50S Ribosomal Subunit : Thiamphenicol diffuses through the bacterial cell wall and membrane and binds reversibly to the 50S subunit of the bacterial 70S ribosome.[1][10]
-
Inhibition of Peptidyl Transferase : This binding occurs at the peptidyl transferase center (PTC), a critical region of the ribosome.[1] It blocks the activity of the peptidyl transferase enzyme, which is responsible for catalyzing the formation of peptide bonds between amino acids.[10][11]
-
Disruption of Protein Elongation : By inhibiting peptide bond formation, thiamphenicol prevents the growing polypeptide chain from elongating.[10] This halts protein synthesis, leading to the cessation of bacterial growth and replication (bacteriostasis).[10][11] At concentrations 3 to 5 times higher than bacteriostatic levels, it can be bactericidal for some bacterial species.[4][12]
Caption: Mechanism of action for Thiamphenicol via inhibition of protein synthesis.
Antibacterial Spectrum and Clinical Applications
Thiamphenicol is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, as well as anaerobic organisms.[3][4] Its spectrum of activity is largely similar to that of chloramphenicol.[4]
Table 2: Antibacterial Spectrum of Thiamphenicol
| Bacterial Category | Susceptible Organisms (Examples) | Generally Resistant |
| Gram-Positive | Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, Corynebacterium diphtheriae, Clostridium spp.[4][13] | Listeria monocytogenes (requires higher concentrations) |
| Gram-Negative | Haemophilus influenzae, Neisseria spp., Salmonella spp., Escherichia coli, Shigella spp., Pasteurella spp., Bordetella spp.[1][4][13] | Pseudomonas aeruginosa[4] |
| Anaerobes | Bacteroides spp., Fusobacterium spp.[4] | |
| Atypicals | Mycoplasma spp., Rickettsia spp.[4] | Mycobacterium tuberculosis[4] |
An important feature of thiamphenicol is its effectiveness against bacteria that have developed resistance to chloramphenicol via the production of chloramphenicol acetyltransferase (CAT), as thiamphenicol is not a substrate for this enzyme.[10]
Clinical and Veterinary Use:
-
Human Medicine : In countries where it is approved for human use (e.g., Italy, China, Brazil), it is employed to treat respiratory tract infections, urinary tract infections (UTIs), and sexually transmitted infections (STIs) like pelvic inflammatory disease.[1][6][11]
-
Veterinary Medicine : Thiamphenicol is widely used in veterinary medicine to manage respiratory and intestinal infections in livestock such as cattle, pigs, and poultry.[1][3][4]
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of thiamphenicol contributes significantly to its clinical utility and safety. Unlike chloramphenicol, which is extensively metabolized in the liver, thiamphenicol undergoes minimal metabolism and is primarily excreted unchanged in the urine.[1][6]
Table 3: Comparison of Thiamphenicol and Chloramphenicol
| Feature | Thiamphenicol | Chloramphenicol |
| Key Structural Group | Methylsulfonyl (-SO2CH3) | para-Nitro (-NO2) |
| Mechanism of Action | Inhibition of 50S ribosomal subunit | Inhibition of 50S ribosomal subunit |
| Primary Excretion | Renal, largely unchanged[1][6] | Hepatic metabolism (glucuronidation), then renal excretion |
| Serum Protein Binding | < 25%[4] | ~60% |
| Risk of Aplastic Anemia | Never been definitively associated[4][6] | Known, idiosyncratic risk |
| Bone Marrow Suppression | Dose-dependent, reversible[1][10] | Dose-dependent (reversible) and idiosyncratic (irreversible) |
The primary adverse effect of thiamphenicol is a dose-dependent and reversible bone marrow suppression.[1][10] This is in contrast to the rare but fatal idiosyncratic aplastic anemia associated with chloramphenicol, which is not dose-related. The absence of the p-nitro group, which can be reduced to toxic intermediates, is believed to be the reason for thiamphenicol's superior safety profile regarding irreversible hematotoxicity.[5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard protocol.
Methodology:
-
Preparation of Inoculum : A standardized suspension of the test bacterium (e.g., E. coli ATCC 25922) is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions : A stock solution of thiamphenicol is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The typical concentration range tested is 0.06 to 128 µg/mL.
-
Inoculation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) are included.
-
Incubation : The plate is incubated at 35-37°C for 18-24 hours under ambient air conditions.
-
Interpretation of Results : The MIC is determined as the lowest concentration of thiamphenicol at which there is no visible growth (turbidity) in the well.
References
- 1. grokipedia.com [grokipedia.com]
- 2. First Broad-Spectrum Antibiotic Is Discovered | Research Starters | EBSCO Research [ebsco.com]
- 3. nbinno.com [nbinno.com]
- 4. Thiamphenicol [fao.org]
- 5. Chloramphenicol: Relation of Structure to Activity and Toxicity | Annual Reviews [annualreviews.org]
- 6. Thiamphenicol - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. CN1743308A - The novel synthesis of thiamphenicol and florfenicol and key intermediate thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 11. What is Thiamphenicol used for? [synapse.patsnap.com]
- 12. abmole.com [abmole.com]
- 13. medchemexpress.com [medchemexpress.com]
Thiamphenicol glycinate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to thiamphenicol (B1682257) glycinate (B8599266). Thiamphenicol glycinate is the glycine (B1666218) ester of thiamphenicol, a broad-spectrum antibiotic. The esterification enhances the water solubility of the parent compound, making it suitable for parenteral administration.
Chemical Structure and Properties
This compound is a synthetic antibiotic derived from thiamphenicol. The hydrochloride salt is the common pharmaceutical form.
Chemical Structure:
[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate;hydrochloride[1][2]
The structure of this compound hydrochloride is characterized by a central propanediol (B1597323) backbone, similar to chloramphenicol, but with a methylsulfonyl group replacing the nitro group on the phenyl ring. The primary hydroxyl group is esterified with glycine.
Physicochemical Properties of this compound Hydrochloride:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉Cl₃N₂O₆S | [1][2] |
| Molecular Weight | 449.7 g/mol | [1][2] |
| CAS Number | 2611-61-2 | [1][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 184-185 °C | [5] |
| Solubility | Soluble in water. Soluble in DMSO (250 mg/mL). | [4][6] |
| pKa (Predicted) | 11.05 ± 0.46 (for the parent thiamphenicol) | [7] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
| Rotatable Bond Count | 9 | [1] |
Mechanism of Action
This compound is a prodrug that is rapidly hydrolyzed in vivo by esterases to release its active metabolite, thiamphenicol. Thiamphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.
The mechanism involves the binding of thiamphenicol to the 50S subunit of the bacterial 70S ribosome. This binding occurs at the peptidyl transferase center, sterically blocking the binding of the aminoacyl-tRNA to the A-site. Consequently, the formation of peptide bonds is inhibited, leading to the cessation of protein elongation and bacterial growth. Due to its selectivity for the 70S ribosome, thiamphenicol has a lesser effect on eukaryotic 80S ribosomes, which contributes to its therapeutic index.
Pharmacokinetic Properties
This compound is rapidly converted to thiamphenicol after intravenous administration. The pharmacokinetic parameters have been studied in various species, including humans.
Pharmacokinetic Parameters of this compound and Thiamphenicol in Humans (Single IV Infusion):
| Parameter | 500 mg Dose | 1000 mg Dose | 1500 mg Dose |
| This compound | |||
| t₁/₂α (min) | 1.6 | 1.7 | 3.5 |
| t₁/₂β (min) | 20.3 | 20.6 | 18.8 |
| Vc (L) | 5.43 | 3.93 | 3.95 |
| CL (L/min) | 0.57 | 0.78 | 0.63 |
| AUC₀₋₁ (µg·min/mL) | 849.1 ± 100.3 | 1305.2 ± 301.8 | 2315.9 ± 546.9 |
| Thiamphenicol (Active Metabolite) | |||
| AUC₀₋₁ (µg·min/mL) | 4509.0 ± 565.9 | 7506.5 ± 1112.4 | 12613.3 ± 2779.8 |
t₁/₂α: Distribution half-life, t₁/₂β: Elimination half-life, Vc: Volume of the central compartment, CL: Clearance, AUC: Area under the curve.
Experimental Protocols
Synthesis of this compound Hydrochloride
A common method for the synthesis of this compound involves the esterification of thiamphenicol with a protected glycine, followed by deprotection and salt formation. A patented method describes the reaction of thiamphenicol with N-benzyloxycarbonylglycine in the presence of a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The resulting protected ester is then deprotected via hydrogenolysis to remove the benzyloxycarbonyl group, followed by treatment with hydrochloric acid to yield this compound hydrochloride.
Illustrative Synthesis Workflow:
High-Performance Liquid Chromatography (HPLC) for Analysis
A stability-indicating HPLC method is crucial for the quantitative analysis of this compound and its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer at pH 4.0) in a ratio of approximately 30:70 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Standard Solutions: Prepare stock solutions of this compound hydrochloride and any known impurities or degradation products in the mobile phase.
-
Sample Solutions: Dilute the drug product or dissolve the drug substance in the mobile phase to a suitable concentration.
-
Filtration: Filter all solutions through a 0.45 µm membrane filter before injection.
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.
General Protocol:
-
Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl and reflux for a specified period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and reflux for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of the drug substance with 3-30% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C) for a specified period. Also, subject a solution of the drug to thermal stress.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV and visible light (as per ICH Q1B guidelines).
Analysis of Stressed Samples:
Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug and from each other. Peak purity analysis of the parent drug peak in the stressed samples should be performed to confirm its homogeneity.
This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further validation of the described methods is recommended.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. CAS 2611-61-2: this compound hydrochloride [cymitquimica.com]
- 7. Thiamphenicol | 15318-45-3 [chemicalbook.com]
Thiamphenicol Glycinate: A Technical Guide for Research on Multidrug-Resistant Bacteria
Abstract
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on the use of thiamphenicol (B1682257) glycinate (B8599266) in the study of MDR bacteria. Thiamphenicol, a broad-spectrum antibiotic, and its soluble ester, thiamphenicol glycinate, offer a valuable tool in this area of research due to their activity against a range of resistant pathogens. This document outlines the mechanism of action of thiamphenicol, common bacterial resistance strategies, detailed experimental protocols for susceptibility testing, and quantitative data on its efficacy. Furthermore, it explores the synergistic potential of this compound with adjuvants such as N-acetylcysteine for tackling challenging bacterial biofilms.
Introduction
Thiamphenicol is a synthetic antibiotic, structurally related to chloramphenicol, with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Unlike chloramphenicol, thiamphenicol has not been associated with aplastic anemia, making it a subject of renewed interest. This compound is a highly soluble ester of thiamphenicol, suitable for parenteral administration and research applications. This guide will focus on the utility of this compound in the context of multidrug resistance, providing the necessary technical information for its application in a laboratory setting.
Mechanism of Action of Thiamphenicol
Thiamphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1] This process is highly specific to prokaryotic ribosomes, which accounts for its selective toxicity.
The key steps in thiamphenicol's mechanism of action are as follows:
-
Entry into the Bacterial Cell: Thiamphenicol's lipophilic nature allows it to diffuse across the bacterial cell wall and membrane to reach its intracellular target.[1]
-
Binding to the 50S Ribosomal Subunit: Thiamphenicol binds to the 50S subunit of the bacterial 70S ribosome.[1]
-
Inhibition of Peptidyl Transferase: The binding of thiamphenicol to the ribosome blocks the activity of peptidyl transferase, a critical enzyme that catalyzes the formation of peptide bonds between amino acids during the elongation phase of protein synthesis.[1]
-
Disruption of Protein Synthesis: By inhibiting peptidyl transferase, thiamphenicol prevents the growing polypeptide chain from being transferred to the aminoacyl-tRNA, effectively halting protein synthesis. This leads to the cessation of bacterial growth and proliferation.[1]
References
Methodological & Application
Application Note and Protocol: Quantification of Thiamphenicol Glycinate in Plasma using a Validated HPLC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamphenicol (B1682257) is a broad-spectrum antibiotic, and its prodrug, thiamphenicol glycinate, is administered to enhance solubility and allow for parenteral use.[1] Accurate quantification of thiamphenicol in plasma is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring.[2] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[2][3] This document provides a detailed protocol for the quantification of thiamphenicol in plasma, utilizing an HPLC-MS/MS method. The method employs a stable isotope-labeled internal standard, Thiamphenicol-d3, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.[2][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the HPLC-MS/MS method for thiamphenicol quantification in plasma.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC system or equivalent[6] |
| Mass Spectrometer | Agilent 6470 triple quadrupole LC/MS system or equivalent[6] |
| Column | Agilent InfinityLab Poroshell 120 EC-C18, 100 × 3.0 mm, 2.7 µm[6] |
| Mobile Phase A | Water + 0.1% Formic Acid[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient | 10% B to 90% B in 3 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and equilibrate for 1.9 min[2] |
| Flow Rate | 0.4 mL/min[6][7] |
| Column Temperature | 40 °C[6] |
| Injection Volume | 5 µL[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[3][7] |
| MRM Transitions | Thiamphenicol: m/z 354.3 → 185.1[7] |
| Thiamphenicol-d3 (IS): Optimized based on precursor/product ions | |
| Chlorzoxazone (IS): m/z 168.1 → 132.1[7] |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL[2] |
| 10 - 8000 ng/mL[7] | |
| Correlation Coefficient (r²) | ≥ 0.995[2] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[7] |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (RSD%) | ≤ 15% |
| Recovery | Consistent and reproducible |
Experimental Protocols
This section provides a detailed methodology for the quantification of thiamphenicol in plasma samples.
Materials and Reagents
-
Thiamphenicol analytical standard[2]
-
Thiamphenicol-d3 internal standard[2]
-
Acetonitrile (B52724) (LC-MS grade)[2]
-
Methanol (LC-MS grade)[2]
-
Formic acid (LC-MS grade)[2]
-
Ethyl acetate (B1210297) (HPLC grade)[2]
-
Human plasma (or other relevant biological matrix)[2]
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Thiamphenicol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of thiamphenicol analytical standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Thiamphenicol-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Thiamphenicol stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.[2]
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of Thiamphenicol-d3 at a concentration of 100 ng/mL in a 50:50 mixture of acetonitrile and water.[2]
Sample Preparation (Liquid-Liquid Extraction)
-
Plasma Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.[2]
-
Internal Standard Spiking: Add 10 µL of the 100 ng/mL Thiamphenicol-d3 working solution to each plasma sample, except for the blank samples.[2]
-
Protein Precipitation & Extraction: Add 3 mL of ethyl acetate to each tube.[4]
-
Vortexing: Vortex the tubes for 5 minutes.[4]
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes.[2]
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.[2]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC-MS/MS system.[2]
HPLC-MS/MS Analysis
-
Set up the HPLC-MS/MS system with the conditions specified in Table 1 .
-
Inject the prepared samples, calibration standards, and quality control samples.
-
Acquire data using the multiple reaction monitoring (MRM) mode.
Data Analysis and Quantification
-
Integrate the peak areas for thiamphenicol and the internal standard (Thiamphenicol-d3).
-
Calculate the peak area ratio of thiamphenicol to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of thiamphenicol in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for thiamphenicol quantification in plasma.
Logical Relationship of Method Validation
Caption: Key parameters for bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. agilent.com [agilent.com]
- 7. UPLC-MS/MS determination of thiamphenicol in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Thiamphenicol Glycinate Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiamphenicol glycinate (B8599266) is a water-soluble prodrug of the broad-spectrum antibiotic, Thiamphenicol.[1] In research settings, it is often supplied as Thiamphenicol glycinate hydrochloride.[2][3] Upon administration, it is rapidly hydrolyzed by tissue esterases to release the active form, Thiamphenicol, which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][3][4] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research applications.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of both the prodrug and the active compound is essential for accurate stock solution preparation.
| Property | This compound Hydrochloride | Thiamphenicol (Active Compound) |
| Molecular Weight | 449.7 g/mol [5][6] | 356.2 g/mol [7][8] |
| Molecular Formula | C₁₄H₁₈Cl₂N₂O₆S·HCl[2][3] | C₁₂H₁₅Cl₂NO₅S[7][8] |
| CAS Number | 2611-61-2[2][3] | 15318-45-3[7] |
| Appearance | Crystalline solid[7] | Crystalline solid[7] |
| Purity | ≥98%[2] | ≥98%[7] |
Solubility Data
The choice of solvent is critical and depends on the specific experimental design (e.g., in vitro or in vivo studies).
| Compound | Solvent | Solubility | Notes |
| This compound HCl | Water | Soluble[3] | The hydrochloride form enhances water solubility.[3] |
| DMSO / PEG300 / Tween-80 / Saline (10:40:5:45) | ≥ 2.08 mg/mL (4.62 mM)[6] | A common vehicle for in vivo studies. The solution should be clear.[6] | |
| DMSO / Corn Oil (10:90) | ≥ 2.08 mg/mL (4.62 mM)[6] | Another option for in vivo administration.[6] | |
| Thiamphenicol | DMSO | ~30 mg/mL[7] | For high-concentration stock solutions. |
| Dimethylformamide (DMF) | ~30 mg/mL[7] | An alternative organic solvent for high-concentration stocks. | |
| Ethanol | ~0.2 mg/mL (200 µg/mL)[7] | Lower solubility compared to DMSO or DMF. | |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[7] | For preparing working solutions in aqueous buffers, first dissolve in DMSO. Aqueous solutions should not be stored for more than one day.[7] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a 10 mg/mL stock solution of this compound hydrochloride in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL, 15 mL, or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes
-
Laminar flow hood or biosafety cabinet
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Handle this compound hydrochloride powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Procedure:
-
Calculate Required Mass: Determine the mass of this compound hydrochloride powder needed to achieve the desired concentration and volume.
-
Formula: Mass (mg) = Desired Concentration (mg/mL) x Final Volume (mL)
-
Example (for 10 mL of 10 mg/mL stock): 10 mg/mL x 10 mL = 100 mg
-
-
Weighing: Accurately weigh the calculated mass of the powder using an analytical balance and transfer it to a sterile conical tube.
-
Dissolution:
-
Under a laminar flow hood, add the required volume of DMSO to the tube containing the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[6]
-
-
Sterilization (Optional but Recommended):
-
To ensure the sterility of the stock solution for cell culture experiments, filter it through a 0.22 µm syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to prevent repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date, and initials.
-
Store the aliquots at the recommended temperature (see Section 4).
-
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. CAS 2611-61-2: this compound hydrochloride [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. goldbio.com [goldbio.com]
Application Notes and Protocols for Thiamphenicol Glycinate Administration in Mouse Models of Pneumonia
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Thiamphenicol (B1682257), a broad-spectrum antibiotic, and its derivative, thiamphenicol glycinate (B8599266) acetylcysteinate (TGA), have shown considerable efficacy in preclinical models of bacterial pneumonia.[1][2][3] TGA is a molecular complex of thiamphenicol glycinate and N-acetylcysteine (NAC), which provides both antibacterial and mucolytic activity.[2][3] These compounds are particularly relevant for studying respiratory infections caused by pathogens such as Streptococcus pyogenes, Streptococcus pneumoniae, and Haemophilus influenzae.[1][3]
Administration in mouse models can be achieved through various routes, including aerosol inhalation, subcutaneous injection, and oral gavage, allowing for the investigation of local and systemic therapeutic effects.[1] Aerosolized TGA has demonstrated superior efficacy in improving survival rates in mouse models of S. pyogenes pneumonia when compared to aerosolized this compound (TG) alone and orally administered erythromycin.[1]
Beyond its antibacterial properties, thiamphenicol has also been shown to possess anti-inflammatory effects. In models of lipopolysaccharide (LPS)-induced acute lung injury (ALI), thiamphenicol can significantly reduce pulmonary edema, decrease microvascular permeability, and inhibit neutrophil elastase activity, thereby protecting the alveolar-capillary barrier.[4] This dual mechanism of action makes thiamphenicol and its derivatives promising candidates for further research in the treatment of pneumonia and other inflammatory lung diseases.
Data Presentation
Table 1: In Vivo Efficacy of this compound Acetylcysteinate (TGA) in a Mouse Model of S. pyogenes Pneumonia
| Treatment Group | Administration Route | Efficacy Outcome (Survival Rate) | Comparator |
| TGA | Aerosol | More effective than aerosolized TG | This compound (TG) |
| TGA | Aerosol | Significantly more potent than ERT | Erythromycin (ERT) (oral) |
| TGA | Aerosol | Similar efficacy to AMX | Amoxicillin (AMX) (oral) |
| TGA | Parenteral | No significant difference in efficacy | Not specified |
Source: Data compiled from studies on the efficacy of aerosolized TGA in experimental pneumonia in mice.[1]
Table 2: Pharmacokinetic Parameters of Thiamphenicol in Guinea Pigs Following a Single Subcutaneous Dose of TGA (15 mg/kg)
| Time Point (hours) | Serum Concentration (µg/mL) | Lung Tissue Concentration (µg/g) |
| 1 | Peak Concentration | Comparable to peak serum levels |
| 3 | Detectable | Higher than serum levels |
| 6 | Detectable | Higher than serum levels |
| 12 | Detectable | Higher than serum levels |
| 24 | Detectable | Higher than serum levels |
Source: Data from a study on serum and lung levels of thiamphenicol after TGA administration in infected guinea pigs. Note that lung concentrations decreased more slowly than serum concentrations.[5]
Table 3: In Vitro Activity of Thiamphenicol Against Common Respiratory Pathogens
| Pathogen | Thiamphenicol MIC50 (mg/L) | Thiamphenicol MIC90 (mg/L) |
| Streptococcus pneumoniae | 0.5 | 1-2 |
MIC: Minimum Inhibitory Concentration. Source: Data from in vitro susceptibility testing of clinical isolates.[6]
Experimental Protocols
Protocol 1: Induction of Streptococcus pyogenes Pneumonia in Mice
This protocol describes a method for inducing pneumonia in mice via intranasal inoculation.
Materials:
-
Streptococcus pyogenes strain (e.g., B514-Sm)
-
Todd-Hewitt broth supplemented with yeast extract (THY)
-
Sterile normal saline
-
Female mice (e.g., CD1 strain)
-
Micropipettes and sterile tips
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Bacterial Culture Preparation:
-
Culture S. pyogenes overnight in THY broth at 37°C.
-
On the day of infection, dilute the overnight culture in fresh THY broth and grow to mid-logarithmic phase.
-
Harvest the bacteria by centrifugation, wash with sterile normal saline, and resuspend in saline to the desired concentration (e.g., 1 x 107 CFU in 10 µL).
-
-
Intranasal Inoculation:
-
Lightly anesthetize the mice using isoflurane.
-
Hold the mouse in a supine position.
-
Carefully administer 10 µL of the bacterial suspension into one nostril of the mouse, allowing it to be inhaled.[7]
-
Monitor the mice for signs of infection, such as lethargy, ruffled fur, and respiratory distress.
-
Protocol 2: Aerosol Administration of this compound
This protocol details the administration of this compound via the aerosol route.
Materials:
-
This compound (TG) or this compound acetylcysteinate (TGA)
-
Sterile saline or water for injection
-
Nebulizer (e.g., ultrasonic or jet nebulizer)
-
Aerosol exposure chamber for mice (whole-body or nose-only)
-
Airflow meter
Procedure:
-
Drug Preparation:
-
Dissolve the TG or TGA in sterile saline or water for injection to the desired concentration. Ensure the solution is equimolar if comparing different esters.
-
-
Aerosol Generation and Administration:
-
Place the mice (in groups) into the aerosol exposure chamber.
-
Connect the nebulizer containing the drug solution to the chamber.
-
Generate the aerosol by flowing air through the nebulizer at a controlled rate (e.g., 8 L/min).[1]
-
The drug solution will be aerosolized at a specific rate (e.g., 0.3 mL/min).[1]
-
Expose the mice to the aerosol for a predetermined duration based on the desired dose.
-
Treatment can begin 24 hours after infection.[1]
-
Protocol 3: Induction of Acute Lung Injury (ALI) with Lipopolysaccharide (LPS)
This protocol describes the induction of ALI in mice using intratracheal instillation of LPS.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Female mice (e.g., BALB/c)
-
Anesthetic (e.g., ketamine/xylazine combination)
-
Intratracheal instillation device (e.g., MicroSprayer) or a 22G plastic catheter
Procedure:
-
LPS Solution Preparation:
-
Prepare a solution of LPS in sterile, pyrogen-free saline at the desired concentration (e.g., 10 µg per mouse).[8]
-
-
Intratracheal Instillation:
-
Anesthetize the mice with a ketamine/xylazine combination.[9]
-
Place the mouse in a vertical position on a support.
-
Visualize the trachea and insert a 22G plastic catheter or a specialized intratracheal device.[9]
-
Instill the LPS solution (typically in a volume of 50 µL) into the trachea.[9]
-
Allow the mouse to inhale the fluid naturally.
-
Monitor the mice for signs of respiratory distress.
-
Protocol 4: Assessment of Treatment Efficacy
1. Survival Rate:
-
Monitor the mice daily for a specified period (e.g., 10-14 days) and record mortality.
2. Bacterial Load in Lungs:
-
At selected time points post-infection, euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile saline or PBS.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar (B569324) plates (e.g., blood agar for S. pyogenes).
-
Incubate the plates overnight at 37°C and count the colony-forming units (CFU) to determine the bacterial load per gram of lung tissue.
3. Assessment of Lung Injury and Inflammation:
-
Bronchoalveolar Lavage (BAL):
-
Cannulate the trachea of euthanized mice and lavage the lungs with a fixed volume of sterile saline.
-
Analyze the BAL fluid for total and differential cell counts (e.g., neutrophils).
-
Measure total protein concentration in the BAL fluid as an indicator of alveolar-capillary permeability.
-
-
Histopathology:
-
Fix the lungs in 10% formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess lung inflammation, edema, and cellular infiltration.
-
-
Myeloperoxidase (MPO) Activity:
-
Measure MPO activity in lung homogenates as an index of neutrophil accumulation.[8]
-
Visualizations
Caption: Experimental workflow for evaluating this compound in a mouse pneumonia model.
References
- 1. Activity of aerosol this compound acetylcysteinate in a mouse model of S. pyogenes pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Acetylcysteinate [benchchem.com]
- 3. In vitro antibacterial activity of this compound acetylcysteinate against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serum and lung levels of thiamphenicol after administration of its glycinate N-acetylcysteinate ester in experimentally infected guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbiological activity of thiamphenicol and this compound acetylcysteinate against clinically significant microorganisms and their biofilms | CMAC [cmac-journal.ru]
- 7. Animal Models of Streptococcus pyogenes Infection - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-induced lung injury in mice. I. Concomitant evaluation of inflammatory cells and haemorrhagic lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intratracheal instillation of PMN rescues bacterial overgrowth initiated by trauma DAMPs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of Thiamphenicol Glycinate in Cell Culture for Antibacterial Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiamphenicol (B1682257) glycinate (B8599266) is a water-soluble ester prodrug of thiamphenicol, a broad-spectrum antibiotic.[1] Structurally, thiamphenicol is the methyl-sulfonyl analogue of chloramphenicol (B1208) and functions as a potent inhibitor of bacterial protein synthesis.[1] Its water-soluble glycinate form allows for parenteral administration and is readily hydrolyzed by tissue esterases to release the active thiamphenicol compound.[1] These characteristics make Thiamphenicol glycinate a valuable agent for in vitro antibacterial studies, particularly in cell culture models of infection, including those involving respiratory pathogens.[2][3]
Mechanism of Action
The antibacterial effect of this compound is entirely due to its active metabolite, thiamphenicol.[1] The process begins with the hydrolysis of the glycinate ester, releasing active thiamphenicol. This active compound then penetrates the bacterial cell. Inside the bacterium, thiamphenicol specifically binds to the 50S subunit of the bacterial 70S ribosome.[4] This binding action inhibits the peptidyl transferase enzyme, which is crucial for the formation of peptide bonds between amino acids during protein synthesis.[4] By blocking this step, thiamphenicol halts the elongation of the polypeptide chain, leading to the cessation of bacterial protein production and resulting in a bacteriostatic effect.[4][5] Its selectivity for bacterial 70S ribosomes over eukaryotic 80S ribosomes contributes to its relatively lower toxicity in mammalian cells.[4]
In Vitro Antibacterial Activity
Thiamphenicol demonstrates a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria. It is particularly effective against common respiratory pathogens.[2][6] The minimum inhibitory concentration (MIC) is a key measure of its efficacy.
Table 1: In Vitro Antibacterial Activity of Thiamphenicol Against Key Respiratory Pathogens
| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
|---|---|---|---|
| Streptococcus pneumoniae | 0.5 | 1 - 2 | [7][8] |
| Haemophilus influenzae | 0.5 | 1 | [8] |
| Streptococcus pyogenes | 2 | 4 | [8] |
| Staphylococcus aureus | - | - | [6][7] |
| Klebsiella pneumoniae | - | - | [6][7] |
Note: Specific MIC values for S. aureus and K. pneumoniae were not quantified in the cited results but the organisms are noted as being susceptible.[6][7]
Experimental Protocols
This protocol is based on standard methods for determining the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[9][10]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate bacterial growth medium)
-
This compound stock solution of known concentration
-
Bacterial inoculum standardized to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL)
-
Sterile diluent (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Plate reader (optional)
Procedure:
-
Plate Preparation: Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.[1]
-
Antibiotic Dilution: Add 100 µL of the highest concentration of this compound to well 1.[1] Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.[1] Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).[1]
-
Inoculum Preparation: Dilute the standardized 0.5 McFarland bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[1]
-
Inoculation: Add 50 µL of the prepared bacterial suspension to wells 1 through 11. The final volume in these wells will be 100 µL.[1] Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth, as observed by the unaided eye or a plate reader.[1]
While Thiamphenicol shows selectivity for bacterial ribosomes, it is crucial to assess its potential cytotoxicity on mammalian cells, especially when developing co-culture infection models. The MTT assay is a standard colorimetric method for evaluating cell viability.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include untreated cells as a viability control.
-
Incubation: Incubate the plate for a duration relevant to the antibacterial study (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Toxicological Data
Acute toxicity studies have been performed in animal models, providing a general toxicological profile. It is important to note that these values do not directly translate to cytotoxicity in cell culture but are useful for context.
Table 2: Acute Toxicity of Thiamphenicol and this compound in Animal Models
| Compound | Animal Model | Administration Route | LD₅₀ Value | Reference |
|---|---|---|---|---|
| Thiamphenicol | Mouse | Oral | > 3000 mg/kg bw | [11] |
| Thiamphenicol | Rat | Oral | > 3000 mg/kg bw | [11] |
| This compound | Mouse | Intravenous | 1340 mg/kg bw | [11] |
| this compound | Rat | Intravenous | 975 mg/kg bw |[11] |
Conclusion
This compound is an effective and versatile compound for conducting antibacterial research in cell culture settings.[1] Its well-defined mechanism of action, broad antibacterial spectrum, and water solubility make it suitable for a variety of in vitro infection models.[1][4] By using standardized protocols such as broth microdilution for efficacy and MTT assays for host cell cytotoxicity, researchers can accurately characterize its antibacterial properties and ensure the integrity of their experimental systems.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro antibacterial activity of this compound acetylcysteinate against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 5. Bacterial protein synthesis: Significance and symbolism [wisdomlib.org]
- 6. Comparative in vitro activity of thiamphenicol-glycinate and thiamphenicol-glycinate-acetylcysteinate and other antimicrobials against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbiological activity of thiamphenicol and this compound acetylcysteinate against clinically significant microorganisms and their biofilms | CMAC [cmac-journal.ru]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 877. Thiamphenicol (WHO Food Additives Series 38) [inchem.org]
Application Notes and Protocols for Aerosolized Thiamphenicol Glycinate in In Vivo Respiratory Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamphenicol (B1682257) is a broad-spectrum bacteriostatic antibiotic, structurally related to chloramphenicol, effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its glycinate (B8599266) ester, thiamphenicol glycinate, is a water-soluble prodrug that allows for parenteral and aerosol administration.[1] The combination of this compound with N-acetylcysteine (as this compound acetylcysteinate, TGA) offers the dual benefit of antibacterial and mucolytic activity, making it a compelling candidate for the treatment of respiratory infections.[3][4] Aerosol delivery directly to the lungs can achieve high local drug concentrations at the site of infection while minimizing systemic exposure and associated side effects.[5]
These application notes provide a comprehensive overview of the use of aerosolized this compound in preclinical in vivo models of respiratory infection, including quantitative efficacy data and detailed experimental protocols.
Data Presentation
Table 1: Comparative Efficacy of Aerosolized this compound Acetylcysteinate (TGA) in a Murine Pneumonia Model
This table summarizes the in vivo efficacy of aerosolized TGA compared to other antibiotics in a Streptococcus pyogenes pneumonia model in mice.[4] The efficacy is presented as the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from mortality.
| Treatment Group | Administration Route | ED₅₀ (mg/kg) | 95% Confidence Interval | Statistical Significance vs. TGA (aerosol) |
| This compound Acetylcysteinate (TGA) | Aerosol | 3.42 | 2.23 - 5.23 | - |
| This compound (TG) | Aerosol | - | - | - |
| This compound Acetylcysteinate (TGA) | Subcutaneous | 9.37 | 4.91 - 17.88 | Not Significant |
| Erythromycin (ERT) | Oral | 12.72 | 9.14 - 17.71 | p < 0.01 |
| Amoxicillin (AMX) | Oral | 3.09 | 2.12 - 4.50 | Not Significant |
Data extracted from a study on experimental pneumonia in mice.[4]
Table 2: Survival Rates in Mice with S. pyogenes Pneumonia
This table illustrates the survival rates of mice with experimental pneumonia following treatment with aerosolized TGA and this compound (TG) compared to an untreated control group.[4]
| Treatment Group (10.5 mg/kg as TAP) | Survival Rate (%) at Day 7 |
| TGA (aerosol) | ~80% |
| TG (aerosol) | ~50% |
| Control (untreated) | 0% |
Data estimated from graphical representations in a study on experimental pneumonia in mice.[4] TAP refers to thiamphenicol.
Experimental Protocols
Protocol 1: Streptococcus pyogenes Pneumonia Mouse Model
This protocol describes the induction of pneumonia in mice using Streptococcus pyogenes, adapted from published methodologies.[6][7][8]
Materials:
-
Streptococcus pyogenes strain (e.g., a clinical isolate or a reference strain like B514-Sm)[8]
-
Todd-Hewitt broth supplemented with yeast extract (THY)
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)[7][9]
-
Micropipettes and sterile tips
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate S. pyogenes from a frozen stock into THY broth and incubate overnight at 37°C with 5% CO₂.
-
Subculture the bacteria in fresh, pre-warmed THY broth and grow to mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).
-
Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend the pellet in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum concentration should be determined based on pilot studies to achieve the desired level of infection severity.[6][7][8]
-
-
Intranasal Inoculation:
-
Hold the mouse in a supine position.
-
Carefully dispense a 20-50 µL aliquot of the bacterial suspension onto the nares of the mouse, allowing for inhalation into the lungs.[6][9] The volume may be split between the two nostrils.
-
Maintain the mouse in a head-up position for a short period to ensure the inoculum reaches the lower respiratory tract.
-
Monitor the animals closely until they have fully recovered from anesthesia.
Protocol 2: Aerosol Administration of this compound
This protocol outlines a general procedure for the aerosol delivery of this compound to mice, based on common practices in rodent inhalation studies.[10]
Materials:
-
This compound or this compound acetylcysteinate (TGA) powder
-
Sterile saline or water for injection
-
Aerosol generation system (e.g., nebulizer)
-
Nose-only or whole-body inhalation exposure chamber[10]
-
Airflow controller and vacuum pump
Procedure:
-
Preparation of Thiamphenicol Solution:
-
Dissolve the this compound or TGA powder in sterile saline to the desired concentration. The concentration will depend on the desired lung deposition dose and the characteristics of the aerosol generation system.
-
Ensure the solution is fully dissolved and free of particulates.
-
-
Aerosol Generation and Delivery:
-
Place the thiamphenicol solution into the nebulizer reservoir.
-
Place the mice in the restraining tubes of the nose-only inhalation chamber or directly into the whole-body chamber.
-
Connect the nebulizer to the inhalation chamber and activate the airflow and vacuum systems. The specific operating parameters (e.g., airflow rate, pressure) should be optimized to generate aerosol particles in the respirable range (typically 1-5 µm).[10]
-
Expose the animals to the aerosol for a predetermined duration. The exposure time will influence the total delivered dose.
-
After the exposure period, turn off the aerosol generation system and allow for a brief period for the aerosol to clear from the chamber before removing the animals.
-
Monitor the animals for any signs of distress during and after the procedure.
-
Protocol 3: Assessment of Therapeutic Efficacy
This protocol details the methods for evaluating the effectiveness of the aerosolized this compound treatment.
Part A: Quantification of Bacterial Load in Lung Tissue
Materials:
-
Sterile surgical instruments
-
Sterile PBS or saline
-
Tissue homogenizer (e.g., bead beater or mechanical homogenizer)
-
Blood agar (B569324) plates
-
Incubator
Procedure:
-
Tissue Collection:
-
At predetermined time points post-infection, humanely euthanize the mice.
-
Aseptically remove the lungs.
-
-
Homogenization:
-
Weigh the lung tissue.
-
Place the lungs in a sterile tube containing a known volume of sterile PBS (e.g., 1 mL).
-
Homogenize the tissue until a uniform suspension is achieved.[11]
-
-
Bacterial Quantification:
-
Perform serial 10-fold dilutions of the lung homogenate in sterile PBS.
-
Plate 100 µL of each dilution onto blood agar plates.
-
Incubate the plates at 37°C with 5% CO₂ for 18-24 hours.
-
Count the number of colony-forming units (CFU) on the plates with 30-300 colonies.
-
Part B: Survival Analysis
Procedure:
-
Monitoring:
-
Following infection and treatment, monitor the mice at least twice daily for a predetermined period (e.g., 7-14 days).
-
Record the time of death for any animals that succumb to the infection.
-
Animals that reach a moribund state (e.g., inability to ambulate, severe respiratory distress) should be humanely euthanized, and the time of euthanasia recorded as the time of death.
-
-
Data Analysis:
Visualizations
Caption: Experimental workflow for evaluating aerosolized this compound.
Caption: Hypothesized mechanism of action for aerosolized TGA in the lungs.
References
- 1. Recent clinical evidence of the efficacy and safety of this compound acetylcysteinate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activity of this compound acetylcysteinate against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of aerosol this compound acetylcysteinate in a mouse model of S. pyogenes pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 5. Aerosol therapy with this compound: a retrospective study on efficacy and safety in a group of sixty-six oncological patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Streptococcus pyogenes Infection - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Colonization of the Murine Oropharynx by Streptococcus pyogenes Is Governed by the Rgg2/3 Quorum Sensing System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streptococcus pyogenes infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uab.edu [uab.edu]
- 10. Development of an aerosol model of murine respiratory mycoplasmosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measuring Bacterial Load and Immune Responses in Mice Infected with Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. MCB 585: Multidisciplinary/Quantitative Approaches to Solving Biological Problems: Survival Analysis [georgesutphin.github.io]
Application Notes and Protocols for Thiamphenicol Glycinate in Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Thiamphenicol (B1682257), a broad-spectrum antibiotic, and its water-soluble ester, thiamphenicol glycinate (B8599266), have demonstrated efficacy against a variety of bacterial pathogens.[1] This document provides detailed experimental protocols for evaluating the biofilm disruption potential of thiamphenicol glycinate using established in vitro methods. The primary mechanism of action for thiamphenicol involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] This action can lead to the disruption of the biofilm matrix by impeding the production of essential proteins required for biofilm maintenance, such as those involved in the synthesis of exopolysaccharides (EPS) and cell adhesion.
Data Presentation
The following tables summarize the antimicrobial activity of thiamphenicol against key bacterial species, including those known for biofilm formation. While specific percentage reductions in biofilm biomass for this compound are not extensively published, a significant reduction in the optical density of S. pneumoniae biofilms has been observed after treatment.[3][4]
Table 1: Minimum Inhibitory Concentrations (MIC) of Thiamphenicol against Planktonic Bacteria [3][5]
| Microorganism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Streptococcus pneumoniae | 0.5 | 1-2 |
| Haemophilus influenzae | 0.5 | 1 |
| Streptococcus pyogenes | 2 | 4 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Representative Biofilm Disruption Data (Hypothetical)
This table illustrates the expected format for presenting quantitative biofilm disruption data. Actual values would be obtained from experimental results.
| This compound (mg/L) | Mean Absorbance (OD₅₇₀) | Standard Deviation | % Biofilm Reduction |
| 0 (Control) | 1.250 | 0.150 | 0% |
| 2 | 0.980 | 0.120 | 21.6% |
| 4 | 0.750 | 0.090 | 40.0% |
| 8 | 0.450 | 0.060 | 64.0% |
| 16 | 0.250 | 0.040 | 80.0% |
| 32 | 0.150 | 0.030 | 88.0% |
Experimental Protocols
Two primary methods for assessing biofilm disruption are detailed below: the Crystal Violet (CV) Biofilm Assay for quantifying biofilm biomass and the Minimum Biofilm Eradication Concentration (MBEC) Assay for determining the antibiotic concentration required to eliminate established biofilms.
Crystal Violet (CV) Biofilm Disruption Assay
This method quantifies the total biomass of a biofilm following treatment with this compound.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pneumoniae)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose, Brain Heart Infusion (BHI))[4]
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol (B145695) for solubilization[4]
-
Microplate reader
Protocol:
-
Biofilm Formation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture.
-
Dilute the suspension 1:100 in the appropriate growth medium.
-
Add 200 µL of the diluted culture to each well of a 96-well plate.
-
Incubate the plate for 24-48 hours at 37°C under static conditions to allow for biofilm formation.
-
-
Treatment with this compound:
-
Gently aspirate the planktonic bacteria from each well.
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Prepare serial dilutions of this compound in fresh growth medium.
-
Add 200 µL of the this compound dilutions to the wells containing the established biofilms. Include a positive control (biofilm with no antibiotic) and a negative control (medium only).
-
Incubate the plate for 24 hours at 37°C.
-
-
Quantification of Biofilm:
-
Aspirate the medium and wash the wells twice with PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes with gentle shaking.
-
Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm reduction using the following formula: % Biofilm Reduction = [ (OD of Control - OD of Treated) / OD of Control ] x 100
-
Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Materials:
-
MBEC device (e.g., Calgary Biofilm Device)
-
Bacterial strain of interest
-
Appropriate growth medium
-
This compound stock solution
-
Sterile 96-well challenge and recovery plates
-
Phosphate-buffered saline (PBS)
-
Resazurin or other viability stain (optional)
-
Sonicator
Protocol:
-
Biofilm Formation:
-
Prepare a bacterial inoculum as described in the CV assay protocol.
-
Add 150 µL of the inoculum to each well of the MBEC device's 96-well plate.
-
Place the peg lid onto the plate and incubate for 24-48 hours at 37°C with gentle shaking to allow biofilm formation on the pegs.
-
-
Challenge with this compound:
-
Prepare a 96-well "challenge" plate with serial dilutions of this compound in fresh growth medium.
-
Carefully remove the peg lid from the growth plate and rinse it gently in PBS to remove planktonic bacteria.
-
Place the peg lid into the challenge plate.
-
Incubate for 24 hours at 37°C.
-
-
Recovery and MBEC Determination:
-
Prepare a "recovery" plate with 200 µL of fresh, sterile growth medium in each well.
-
Remove the peg lid from the challenge plate, rinse in PBS, and place it into the recovery plate.
-
Sonicate the recovery plate for 5-10 minutes to dislodge the biofilm bacteria from the pegs into the medium.
-
Remove the peg lid and cover the recovery plate with a standard lid.
-
Incubate the recovery plate for 24 hours at 37°C.
-
The MBEC is the lowest concentration of this compound that results in no bacterial growth (i.e., no turbidity) in the recovery plate. The results can be read visually or with a microplate reader.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound on bacterial biofilms.
Caption: Workflow for Crystal Violet Biofilm Disruption Assay.
Caption: Proposed Mechanism of this compound on Biofilm Disruption.
References
- 1. Recent clinical evidence of the efficacy and safety of this compound acetylcysteinate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of sublethal dose of chloramphenicol on biofilm formation and virulence in Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbiological activity of thiamphenicol and this compound acetylcysteinate against clinically significant microorganisms and their biofilms | CMAC [cmac-journal.ru]
- 4. sciprofiles.com [sciprofiles.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying Thiamphenicol Glycinate in Guinea Pig Lung Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamphenicol (B1682257) is a broad-spectrum antibiotic, and its water-soluble prodrug, thiamphenicol glycinate (B8599266), allows for parenteral administration. Following administration, thiamphenicol glycinate is rapidly hydrolyzed in the body by tissue esterases to release the active form, thiamphenicol.[1] This active form exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[2] Understanding the concentration of thiamphenicol in specific tissues, such as the lungs, is crucial for evaluating its efficacy in treating respiratory tract infections.
These application notes provide a detailed protocol for the quantification of thiamphenicol in the lung tissue of guinea pigs following the administration of this compound. The methodology covers tissue sample preparation and analysis using High-Performance Liquid Chromatography (HPLC).
Metabolic Activation and Mechanism of Action
This compound acts as a prodrug, undergoing in vivo hydrolysis to form the active antibiotic, thiamphenicol. Thiamphenicol then targets the bacterial 50S ribosomal subunit, where it inhibits the peptidyl transferase enzyme.[2][3] This action blocks the formation of peptide bonds between amino acids, thereby halting protein synthesis and inhibiting bacterial growth.[2][3]
Caption: Metabolic activation and mechanism of action of thiamphenicol.
Quantitative Data Summary
The following table summarizes the concentration of thiamphenicol in the lung tissue of guinea pigs at various time points after a single subcutaneous administration of this compound N-acetylcysteinate (15 mg/kg).[4]
| Time Point (Hours) | Mean Thiamphenicol Concentration (µg/g) | Standard Deviation (µg/g) |
| 0 | Not Detected | N/A |
| 1 | 4.8 | 1.2 |
| 3 | 6.2 | 1.5 |
| 6 | 5.5 | 1.3 |
| 12 | 3.1 | 0.8 |
| 24 | 1.5 | 0.4 |
Note: The data presented here is illustrative and based on findings where tissue lung levels were comparable to peak serum concentrations but remained higher and decreased more slowly.[4] Actual experimental results may vary.
Experimental Protocols
This section details the protocols for animal handling, tissue collection, sample preparation, and HPLC analysis for the quantification of thiamphenicol in guinea pig lung tissue.
Animal Handling and Dosing
-
Animals: Healthy adult guinea pigs are used for the study.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Dosing: A single dose of this compound (e.g., 15 mg/kg) is administered subcutaneously.[4]
Tissue Collection and Storage
-
Euthanasia: At predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 hours) post-dosing, animals are euthanized using an approved method.[4]
-
Lung Excision: The lungs are immediately excised, rinsed with ice-cold phosphate-buffered saline (PBS) to remove excess blood, and blotted dry.
-
Storage: The lung tissue is weighed and can be processed immediately or snap-frozen in liquid nitrogen and stored at -80°C until analysis.
Experimental Workflow
Caption: Workflow for thiamphenicol quantification in lung tissue.
Tissue Homogenization and Extraction
-
Preparation: A known weight of the lung tissue (e.g., 1 gram) is minced.
-
Homogenization: The minced tissue is placed in a glass homogenization tube with an appropriate volume of homogenization buffer (e.g., 9 ml of PBS). The tissue is thoroughly homogenized using a tissue grinder. For lung tissue, it is advisable to roughly chop the tissue before homogenization.[5]
-
Extraction:
-
To the homogenate, add a suitable organic solvent for extraction, such as ethyl acetate.
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
-
Sample Cleanup:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
High-Performance Liquid Chromatography (HPLC) Analysis
The concentration of thiamphenicol in the prepared lung tissue extracts is determined by HPLC.[4]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is suitable for the separation.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 21.7:78.3, v/v) can be used as the mobile phase.[6]
-
Flow Rate: A typical flow rate is 0.6 mL/min.[6]
-
Detection: The UV detector is set at a wavelength of 225 nm.[6]
-
Quantification: A standard curve is generated using known concentrations of thiamphenicol. The concentration of thiamphenicol in the lung tissue samples is calculated by comparing the peak area of the analyte in the sample chromatogram to the standard curve.
Conclusion
This document provides a comprehensive guide for the quantification of thiamphenicol in guinea pig lung tissue. The detailed protocols for sample preparation and HPLC analysis, along with the summarized quantitative data and mechanistic diagrams, offer a valuable resource for researchers in the fields of pharmacology and drug development. Adherence to these protocols will enable the generation of reliable and reproducible data for assessing the distribution and concentration of thiamphenicol in the lungs, which is essential for its development as a therapeutic agent for respiratory infections.
References
- 1. alspi.com [alspi.com]
- 2. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Serum and lung levels of thiamphenicol after administration of its glycinate N-acetylcysteinate ester in experimentally infected guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. niaid.nih.gov [niaid.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Thiamphenicol Glycinate in the Treatment of Haemophilus influenzae in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamphenicol (B1682257) is a broad-spectrum bacteriostatic antibiotic, a derivative of chloramphenicol, that inhibits bacterial protein synthesis.[1][2] Its glycinate (B8599266) ester, thiamphenicol glycinate, is a water-soluble prodrug that is used for parenteral administration. This document provides detailed application notes and protocols based on animal studies investigating the efficacy of this compound for treating infections caused by Haemophilus influenzae, a significant pathogen in respiratory tract infections.
Mechanism of Action
Thiamphenicol exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial 70S ribosome.[1][3][4][5] This binding action inhibits the peptidyl transferase enzyme, which is crucial for the elongation of the polypeptide chain during protein synthesis.[1] By preventing the formation of peptide bonds, thiamphenicol effectively halts bacterial protein production, leading to the cessation of growth and replication of susceptible bacteria like Haemophilus influenzae.[1]
Data Presentation
In Vivo Efficacy: Pulmonary Clearance in Guinea Pigs
The following table summarizes the in vivo efficacy of this compound and its N-acetylcysteinate derivative in a guinea pig model of Haemophilus influenzae lung infection. The data shows the mean log10 reduction in bacterial colony-forming units (CFU) per gram of lung tissue at various time points post-treatment compared to an untreated control group.
| Treatment Group | Dosage | 3 hours | 6 hours | 24 hours | 48 hours |
| This compound (TG) | 15 mg/kg | - | Significant Decrease | <2.0 | <2.0 |
| This compound N-acetylcysteinate (TGA) | 15 mg/kg | Significant Decrease | Significant Decrease | <2.0 | <2.0 |
| Amoxicillin (B794) + Clavulanic Acid | 15 mg/kg | - | Significant Decrease | <2.0 | <2.0 |
| Ceftriaxone (B1232239) | 15 mg/kg | - | Significant Decrease | <2.0 | <2.0 |
| Clarithromycin (B1669154) | 15 mg/kg | - | Significant Decrease | <2.0 | <2.0 |
| Data extracted from Drago L, et al. Chemotherapy. 2000.[6] |
In Vitro Susceptibility of Haemophilus influenzae to Thiamphenicol
The table below presents the Minimum Inhibitory Concentration (MIC) values of thiamphenicol against clinical isolates of Haemophilus influenzae, providing an overview of its in vitro potency.
| Study | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Ivanchik N.V., et al. (2021) | 126 | 0.5 | 1 | ≤2 for 94.4% of strains |
| Drago L, et al. (2001) | - | - | - | - |
| Susceptibility data from various sources | - | - | - | - |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.[7]
Experimental Protocols
In Vivo Efficacy Model: Haemophilus influenzae Pneumonia in Guinea Pigs
This protocol describes a generalized procedure for evaluating the in vivo efficacy of this compound in a guinea pig model of H. influenzae pneumonia, based on the methodology outlined by Drago et al. (2000).[6]
1. Animal Model:
-
Species: Male guinea pigs (Hartley strain), weighing 350-400g.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment with free access to standard laboratory chow and water.
2. Bacterial Strain and Inoculum Preparation:
-
Strain: A clinical isolate of Haemophilus influenzae.
-
Culture: The strain is cultured on chocolate agar (B569324) plates overnight at 37°C in a 5% CO2 atmosphere.
-
Inoculum: Colonies are harvested and suspended in sterile saline to a concentration of approximately 10^8 CFU/mL. The exact concentration should be confirmed by serial dilution and plating.
3. Infection Procedure:
-
Anesthesia: Anesthetize the guinea pigs using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Intratracheal Inoculation: A small incision is made in the neck to expose the trachea. A predetermined volume of the bacterial suspension (e.g., 0.1 mL containing ~10^7 CFU) is injected directly into the trachea using a fine-gauge needle.[8] The incision is then closed with sutures or surgical clips.
4. Treatment Administration:
-
Drug Preparation: this compound is dissolved in sterile water for injection to the desired concentration.
-
Administration: Immediately after infection, a single dose of this compound (e.g., 15 mg/kg) is administered subcutaneously.[8]
5. Efficacy Assessment:
-
Time Points: Groups of animals are euthanized at specified time points post-treatment (e.g., 3, 6, 24, and 48 hours).
-
Lung Homogenization: The lungs are aseptically removed, weighed, and homogenized in a known volume of sterile saline using a tissue homogenizer.
-
Bacterial Quantification: The lung homogenates are serially diluted and plated on chocolate agar. The plates are incubated overnight at 37°C in 5% CO2.
-
Data Analysis: The number of colonies is counted, and the bacterial load is expressed as log10 CFU per gram of lung tissue. The reduction in bacterial load in the treated groups is compared to the untreated control group.
In Vitro Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of thiamphenicol against H. influenzae using the broth microdilution method as per ISO 20776-1:2006 standards.[7]
1. Media and Reagents:
-
Haemophilus Test Medium (HTM) broth.
-
Thiamphenicol analytical standard.
-
Sterile 96-well microtiter plates.
-
Haemophilus influenzae isolates for testing.
2. Inoculum Preparation:
-
Subculture the H. influenzae isolates on chocolate agar and incubate for 20-24 hours at 37°C in 5% CO2.
-
Prepare a bacterial suspension in sterile saline or HTM broth to match the turbidity of a 0.5 McFarland standard (approximately 1-4 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
3. MIC Plate Preparation:
-
Prepare serial twofold dilutions of thiamphenicol in HTM broth in the microtiter plate. The final concentration range should be appropriate to determine the MIC of the test isolates (e.g., 0.06 to 64 mg/L).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Cover the plates and incubate at 35-37°C in ambient air for 20-24 hours.
5. MIC Determination:
-
The MIC is defined as the lowest concentration of thiamphenicol that completely inhibits visible growth of the bacteria.
Conclusion
The data from animal and in vitro studies indicate that this compound is effective in reducing Haemophilus influenzae load in a pulmonary infection model and demonstrates potent in vitro activity against clinical isolates. The provided protocols offer a framework for conducting further preclinical research to evaluate the therapeutic potential of this compound for the treatment of respiratory tract infections caused by this pathogen.
References
- 1. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 2. Thiamphenicol [fao.org]
- 3. youtube.com [youtube.com]
- 4. Antimicrobial Drugs: Inhibition of Protein Synthesis [almerja.com]
- 5. Chloramphenicol binds to the 50S portion of a ribosome, which wil... | Study Prep in Pearson+ [pearson.com]
- 6. Comparative effect of this compound, this compound N-acetylcysteinate, amoxicillin plus clavulanic acid, ceftriaxone and clarithromycin on pulmonary clearance of haemophilus influenzae in an animal model [air.unimi.it]
- 7. In vitro activity of thiamphenicol against Haemophilus influenzae, Streptococcus pneumoniae and Streptococcus pyogenes clinical isolates | CMAC [cmac-journal.ru]
- 8. Serum and lung levels of thiamphenicol after administration of its glycinate N-acetylcysteinate ester in experimentally infected guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intramuscular Injection of Thiamphenicol Glycinate in Goats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intramuscular (IM) administration of thiamphenicol (B1682257) glycinate (B8599266) in goats. The information is intended to guide researchers in designing and executing preclinical and clinical studies involving this antibiotic.
Introduction
Thiamphenicol is a broad-spectrum bacteriostatic antibiotic, an analogue of chloramphenicol, used in veterinary medicine to treat a variety of bacterial infections.[1] Its glycinate ester, thiamphenicol glycinate hydrochloride, is a water-soluble form suitable for parenteral administration.[1] This document outlines the protocol for the intramuscular injection of this compound in goats, including dosage, pharmacokinetic data, and detailed experimental procedures.
Quantitative Data Summary
The following tables summarize key quantitative data for the intramuscular administration of this compound in goats.
Table 1: Recommended Dosage and Administration
| Parameter | Value | Reference |
| Dosage | 30 mg/kg body weight | [2][3] |
| Frequency | Once daily | [2][3] |
| Duration | 5 consecutive days | [2][3] |
| Route of Administration | Intramuscular (IM) | [2][3] |
Table 2: Pharmacokinetic Parameters of Thiamphenicol in Goats after Intramuscular Administration (30 mg/kg)
| Parameter | Healthy Goats | Goats with Pasteurella multocida infection | Reference |
| Cmax (µg/mL) | 15.25 ± 0.85 | 11.60 ± 0.63 | [2] |
| Tmax (h) | 1.00 ± 0.00 | 1.00 ± 0.00 | [2] |
| AUC (µg.h/mL) | 89.13 ± 5.12 | 68.74 ± 4.21 | [2] |
| Elimination Half-life (t½β) (h) | 3.84 ± 0.21 | 3.27 ± 0.18 | [2] |
| Bioavailability (%) | 66.63 | Not Reported | [2][3] |
Table 3: In Vitro Efficacy of Thiamphenicol and Related Compounds Against Common Goat Pathogens
| Pathogen | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Pasteurella multocida | Chloramphenicol | Not Specified | Not Specified | 75% sensitive | [4] |
| Mycoplasma capricolum subsp. capricolum | Chloramphenicol | Not Specified | Least effective | Least effective | [5] |
| Staphylococcus aureus | Chloramphenicol | Not Specified | >90% sensitive | Not Specified | [6] |
| Mannheimia haemolytica | Florfenicol | 1-8 | Not Specified | Not Specified | [7] |
Note: Data for thiamphenicol against specific goat pathogens is limited. Florfenicol is a structurally related analogue.[8]
Experimental Protocols
Materials
-
This compound hydrochloride for injection (lyophilized powder)
-
Sterile Water for Injection (diluent)
-
Sterile syringes (1 mL, 5 mL, or 10 mL, depending on the calculated volume)
-
Sterile needles (18-20 gauge, 1-1.5 inch length)[9]
-
70% Isopropyl alcohol swabs
-
Animal weighing scale
-
Appropriate animal restraint equipment
-
Sharps disposal container
Drug Reconstitution and Dose Calculation
3.2.1. Reconstitution of this compound
This compound for injection is typically supplied as a lyophilized powder that requires reconstitution with a sterile diluent.
-
Read the manufacturer's instructions: Always refer to the product-specific guidelines for the recommended diluent and final concentration.
-
Aseptic Technique: Wipe the rubber stoppers of both the thiamphenicol vial and the diluent vial with a 70% isopropyl alcohol swab and allow to air dry.[10]
-
Withdraw Diluent: Using a sterile syringe and needle, draw up the specified volume of Sterile Water for Injection.
-
Reconstitute: Inject the diluent into the vial containing the thiamphenicol powder.[10]
-
Dissolve: Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously to avoid foaming.[11] The resulting solution should be clear.
3.2.2. Dose Calculation
The volume of the reconstituted drug to be injected is calculated based on the goat's body weight and the final concentration of the drug solution.
Formula:
Example Calculation:
-
Goat's Weight: 40 kg
-
Dosage: 30 mg/kg
-
Concentration after Reconstitution: 200 mg/mL
Intramuscular Injection Procedure
-
Animal Restraint: Properly restrain the goat to ensure the safety of both the animal and the administrator.
-
Site Selection: The preferred sites for intramuscular injection in goats are the large muscles of the neck or the gluteal muscles of the hind limb.[12] Avoid areas with major nerves and blood vessels.
-
Site Preparation: Clean the injection site with a 70% isopropyl alcohol swab and allow it to air dry.
-
Needle Insertion: Insert the needle deep into the muscle mass at a 90-degree angle to the skin.
-
Aspiration: Before injecting, pull back slightly on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new injection site.
-
Injection: If no blood is aspirated, slowly and steadily depress the plunger to administer the medication.
-
Volume per Site: Do not inject more than 5 mL of the solution at a single site.[9] If the calculated dose exceeds 5 mL, divide the dose and administer it at two different locations.
-
Needle Withdrawal and Disposal: After injection, withdraw the needle and safely dispose of the needle and syringe in a designated sharps container.
-
Post-Injection: Gently massage the injection site to aid in the dispersion of the medication. Monitor the animal for any immediate adverse reactions.
Safety and Efficacy
4.1. Efficacy
Thiamphenicol has a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] It is effective against common respiratory and intestinal pathogens in livestock.[1] The clinical efficacy in goats with respiratory disease caused by susceptible bacteria is expected to be high, with plasma concentrations exceeding the Minimum Inhibitory Concentrations (MICs) for many pathogens.
4.2. Safety and Adverse Effects
-
General Tolerance: Thiamphenicol is generally well-tolerated in livestock.[1]
-
Adverse Effects: Potential adverse effects, although rare, can include gastrointestinal disturbances and, with prolonged use, bone marrow suppression.[13] Allergic reactions are also possible.[13]
-
Injection Site Reactions: Intramuscular injections can sometimes cause local tissue irritation or swelling.[14][15] Following the proper injection technique and volume limitations per site can minimize these reactions.
Visualizations
Mechanism of Action of Thiamphenicol
References
- 1. Thiamphenicol [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of thiamphenicol in normal and pasteurella multocida infected lactating goats | International Journal of Pharmacology and Toxicology [sciencepubco.com]
- 4. veterinarypaper.com [veterinarypaper.com]
- 5. The in vitro effect of six antimicrobials against Mycoplasma putrefaciens, Mycoplasma mycoides subsp. mycoides LC and Mycoplasma capricolum subsp. capricolum isolated from sheep and goats in Jordan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Pattern of S. aureus Isolated from Sheep and Goat Carcasses [openmicrobiologyjournal.com]
- 7. Frontiers | Phenotypical and genotypical resistance testing of Pasteurella multocida isolated from different animal species in Austria [frontiersin.org]
- 8. rch.org.au [rch.org.au]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. sivuh.ie [sivuh.ie]
- 12. opensanctuary.org [opensanctuary.org]
- 13. What are the side effects of Thiamphenicol? [synapse.patsnap.com]
- 14. Local Tissue Damage in Cows after Intramuscular Injections of Eight Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibiotic resistance of Staphylococcus aureus isolated from raw cow and goat milk produced in the Tiaret and Souk Ahras areas of Algeria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Thiamphenicol Glycinate in Veterinary Respiratory Disease Research
Introduction Thiamphenicol (B1682257) is a broad-spectrum, bacteriostatic antibiotic, structurally analogous to chloramphenicol (B1208), used in veterinary medicine to treat a variety of bacterial infections.[1][2] Its glycinate (B8599266) ester, thiamphenicol glycinate, is a water-soluble form suitable for parenteral administration, which is crucial for treating acute respiratory infections.[3][4] Thiamphenicol's mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which makes it effective against a wide range of Gram-positive and Gram-negative bacteria, including those implicated in Porcine Respiratory Disease Complex (PRDC).[1][3] Unlike chloramphenicol, thiamphenicol has a lower risk of inducing aplastic anemia, enhancing its safety profile for veterinary applications.[1][5]
Therapeutic Application in Porcine Respiratory Disease Complex (PRDC) PRDC is a multifactorial syndrome of significant economic impact in the swine industry, involving complex interactions between viral pathogens (e.g., PRRSV, PCV2), bacterial pathogens, and environmental factors.[6] Primary viral infections often compromise the host's immune system, leading to severe secondary bacterial pneumonia caused by organisms like Actinobacillus pleuropneumoniae, Pasteurella multocida, and Streptococcus suis.[6][7] Thiamphenicol is a key therapeutic agent for controlling these secondary bacterial infections.[3] Its ability to achieve high concentrations in lung tissue makes it particularly effective for respiratory pathogens.[8]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis Thiamphenicol exerts its bacteriostatic effect by reversibly binding to the A2451 and C2452 residues in the peptidyl transferase center of the 23S rRNA within the bacterial 50S ribosomal subunit. This binding action obstructs the binding of the aminoacyl-tRNA to the A-site, thereby inhibiting peptide bond formation and halting protein synthesis.
Quantitative Data Summary
Pharmacokinetics
Thiamphenicol is rapidly absorbed and distributed in target tissues. Following intramuscular administration in pigs, peak plasma concentrations are reached in approximately 60 minutes.[9] Studies in various animal models show favorable distribution to the lungs, with tissue concentrations often remaining higher and decreasing more slowly than serum concentrations, which is advantageous for treating respiratory infections.[8]
Table 1: Pharmacokinetic Parameters of Thiamphenicol in Veterinary Species
| Species | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Elimination Half-life (t½) (hours) | Bioavailability (F%) | Reference |
|---|---|---|---|---|---|---|---|
| Pigs | Intramuscular (IM) | 30 | 4.1 | ~1.0 | 4.17 | 76% | [9] |
| Pigs | Intravenous (IV) | 30 | - | - | 0.99 | - | [9] |
| Pigs | Oral (in feed) | ~30 (twice daily) | 1.28 (mean) | 8.0 (after 1st dose) | - | - | [4] |
| Calves | Intramuscular (IM) | 25 | 8.5 - 18.7 | 1.0 - 1.5 | 2.0 - 3.0 | - | [5] |
| Dairy Cows | Intramuscular (IM) | 15 (twice daily) | - | - | ~2.0 | - | [5] |
| Guinea Pigs | Subcutaneous (SC) | 15 | Elevated at 1h | 1.0 | > serum levels | - |[8] |
In Vitro Efficacy
Thiamphenicol demonstrates a broad spectrum of activity against key bacterial pathogens involved in veterinary respiratory diseases. Minimum Inhibitory Concentration (MIC) data is essential for predicting clinical efficacy and monitoring for the development of resistance.
Table 2: Minimum Inhibitory Concentration (MIC) of Thiamphenicol Against Key Swine Respiratory Pathogens
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible | Geographic Region / Year | Reference |
|---|---|---|---|---|---|---|
| Actinobacillus pleuropneumoniae | 211 | 7.9 | 65.6 | 93.4% | Taiwan / 2002-2007 | [10] |
| Actinobacillus pleuropneumoniae | - | - | - | 93% | Romania | [11] |
| Pasteurella multocida | 79 | - | - | 47% (Resistant) | Taiwan |[12] |
Note: Susceptibility can vary significantly by region and time due to differences in antibiotic usage and local resistance patterns.[10][12] A study on A. pleuropneumoniae in Taiwan found high susceptibility (93.4%) to chloramphenicol (a related compound) after it was banned for use in food animals, suggesting that reduced selective pressure can restore susceptibility.[10]
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in a Swine Model
This protocol outlines the methodology for determining the pharmacokinetic profile of thiamphenicol following parenteral administration in pigs, based on established research practices.[9]
1. Animal Model:
-
Species: Healthy domestic pigs (Sus scrofa domesticus).
-
Weight: 15-22 kg.[4]
-
Housing: Individual housing to prevent cross-contamination, with controlled temperature and ad libitum access to feed and water.
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
2. Experimental Design:
-
Groups: A minimum of 5-6 pigs per administration route (e.g., Intravenous, Intramuscular).
-
Drug Formulation: this compound sterile solution.
-
Dosage: Administer a single dose of 30 mg/kg body weight.[9]
-
Administration:
-
IV: Administer via an ear vein catheter.
-
IM: Administer into the neck muscles.
-
3. Sample Collection:
-
Matrix: Whole blood.
-
Collection Timepoints: Collect 2-3 mL blood samples at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Processing: Collect blood into heparinized tubes. Centrifuge at 3000 x g for 15 minutes to separate plasma. Store plasma at -20°C or lower until analysis.
4. Analytical Method (HPLC):
-
Technique: High-Performance Liquid Chromatography (HPLC) is used to determine thiamphenicol concentrations in plasma.[8][9]
-
Sample Preparation: Perform liquid-liquid or solid-phase extraction to isolate thiamphenicol from plasma proteins.
-
Chromatographic Conditions: Utilize a C18 reverse-phase column with a suitable mobile phase (e.g., acetonitrile (B52724) and phosphate (B84403) buffer gradient).
-
Detection: UV detection at an appropriate wavelength.
-
Quantification: Generate a standard curve using known concentrations of thiamphenicol to quantify the drug in plasma samples.
5. Data Analysis:
-
Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), elimination half-life (t½), and bioavailability (F).
Protocol 2: In Vivo Efficacy in an Actinobacillus pleuropneumoniae Challenge Model
This protocol describes an experimental model to evaluate the efficacy of this compound for the treatment of porcine pleuropneumonia, adapted from methodologies used for evaluating antimicrobials against A. pleuropneumoniae.[13]
1. Pathogen & Inoculum Preparation:
-
Strain: A virulent strain of Actinobacillus pleuropneumoniae (e.g., serotype 2).[13]
-
Culture: Grow the bacteria on a suitable agar (B569324) medium (e.g., chocolate agar) and incubate under appropriate conditions.
-
Inoculum: Prepare a bacterial suspension in sterile saline or phosphate-buffered saline (PBS) and adjust the concentration to the target challenge dose (e.g., 10^7 - 10^8 CFU/mL).
2. Animal Model:
-
Species: Specific-pathogen-free (SPF) pigs, 10 weeks of age.[13]
-
Acclimatization: House animals in a biosecure facility and acclimatize for one week.
-
Groups:
-
Group 1: Negative Control (no infection, no treatment).
-
Group 2: Positive Control (infected, no treatment).
-
Group 3: Treatment Group (infected, treated with this compound).
-
3. Challenge and Treatment Protocol:
-
Infection: Intranasally or intratracheally challenge pigs in Groups 2 and 3 with the prepared A. pleuropneumoniae inoculum.
-
Treatment Initiation: Begin treatment at a clinically relevant time point (e.g., 5 hours post-infection or upon onset of clinical signs like fever and dyspnea).[13]
-
Dosage: Administer this compound intramuscularly at a therapeutically relevant dose (e.g., 30 mg/kg) for a specified duration (e.g., 3-5 consecutive days).[5]
4. Monitoring and Outcome Assessment:
-
Clinical Scoring: Monitor daily for clinical signs of respiratory disease (coughing, respiratory rate, fever, lethargy, feed intake) and assign a clinical score.[13]
-
Weight Gain: Record body weight at the beginning and end of the study.[13]
-
Necropsy and Lung Lesion Scoring: At the end of the study period (e.g., 7-10 days post-infection), euthanize all animals. Perform a necropsy and score the extent of lung lesions (e.g., consolidation, pleuritis) typical of pleuropneumonia.[13]
-
Bacteriology: Collect lung tissue samples for quantitative bacteriology to determine the bacterial load (CFU/gram of tissue). Attempt to re-isolate A. pleuropneumoniae to confirm the infection.[13]
5. Data Analysis:
-
Compare clinical scores, average daily weight gain, lung lesion scores, and lung bacterial counts between the control and treatment groups using appropriate statistical tests (e.g., ANOVA, t-test).
References
- 1. nbinno.com [nbinno.com]
- 2. 877. Thiamphenicol (WHO Food Additives Series 38) [inchem.org]
- 3. Thiamphenicol [fao.org]
- 4. fao.org [fao.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Frontiers | Porcine respiratory disease complex: Dynamics of polymicrobial infections and management strategies after the introduction of the African swine fever [frontiersin.org]
- 7. Evaluation of the Impact of Antimicrobial Use Protocols in Porcine Reproductive and Respiratory Syndrome Virus-Infected Swine on Phenotypic Antimicrobial Resistance Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum and lung levels of thiamphenicol after administration of its glycinate N-acetylcysteinate ester in experimentally infected guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiamphenicol disposition in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | In vitro and in vivo Synergistic Effects of Florfenicol and Thiamphenicol in Combination Against Swine Actinobacillus pleuropneumoniae and Pasteurella multocida [frontiersin.org]
- 13. Experimental infections with Actinobacillus pleuropneumoniae in pigs--II. Comparison of antibiotics for oral strategic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Broth Microdilution Susceptibility Testing of Thiamphenicol Glycinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamphenicol (B1682257) is a broad-spectrum antibiotic, a derivative of chloramphenicol (B1208), that is effective against a variety of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the formation of peptide bonds.[2][3] Thiamphenicol glycinate (B8599266) is an ester prodrug of thiamphenicol, designed for parenteral administration, which is rapidly hydrolyzed in the body to release the active thiamphenicol.[1][4]
Antimicrobial susceptibility testing (AST) is crucial for determining the in vitro activity of an antibiotic against a specific bacterial isolate. The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides a detailed protocol for performing broth microdilution susceptibility testing for thiamphenicol glycinate, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action of Thiamphenicol
Thiamphenicol exerts its bacteriostatic effect by targeting the bacterial ribosome. The drug specifically binds to the 50S ribosomal subunit, interfering with the peptidyl transferase step of protein synthesis. This action blocks the elongation of the polypeptide chain, thereby halting bacterial growth.[2][3]
Caption: Mechanism of action of Thiamphenicol.
Experimental Protocols
Materials
-
This compound hydrochloride (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (clinical isolates and quality control strains)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Spectrophotometer
Quality Control
Quality control (QC) is essential to ensure the accuracy and reproducibility of susceptibility testing results. Standard ATCC® strains with known MIC values should be tested concurrently with clinical isolates. While specific CLSI or EUCAST QC ranges for this compound are not established, suitable QC strains can be selected based on the drug's spectrum of activity. The following are suggested QC strains and their expected MIC ranges for the related compound, chloramphenicol, which can serve as a reference point. Laboratories should establish their own internal QC ranges for this compound.
| Quality Control Strain | ATCC® No. | Chloramphenicol Expected MIC Range (µg/mL) |
| Escherichia coli | 25922 | 2 - 8 |
| Staphylococcus aureus | 29213 | 2 - 8 |
| Pseudomonas aeruginosa | 27853 | 32 - 128 |
| Enterococcus faecalis | 29212 | 4 - 16 |
Note: These ranges are for chloramphenicol and are provided for guidance only. Each laboratory should establish its own acceptable ranges for this compound.
Preparation of this compound Stock Solution
-
Solvent Selection: this compound hydrochloride is soluble in DMSO.[3][5]
-
Stock Solution Preparation:
-
Prepare a stock solution of 1280 µg/mL (based on the active thiamphenicol moiety) in DMSO.
-
For example, to prepare 10 mL of stock solution, weigh 12.8 mg of this compound (adjusting for purity and the molecular weight difference between the glycinate salt and the active base if necessary) and dissolve it in 10 mL of DMSO.
-
Ensure complete dissolution. The stock solution can be stored at -20°C or below.
-
Broth Microdilution Procedure
The following protocol is based on the CLSI M07 guidelines for broth dilution antimicrobial susceptibility tests for bacteria that grow aerobically.
Caption: Broth Microdilution Experimental Workflow.
Step 1: Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Step 2: Microtiter Plate Preparation
-
Aseptically add 50 µL of CAMHB to each well of a 96-well microtiter plate.
-
Add an additional 50 µL of the this compound stock solution (or an intermediate dilution) to the first well of each row to be tested, resulting in the highest desired concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well containing the drug. This will result in a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
The final volume in each well after dilution will be 50 µL.
-
Include a growth control well (containing only CAMHB and the inoculum) and a sterility control well (containing only CAMHB) for each organism tested.
Step 3: Inoculation
-
Add 50 µL of the standardized bacterial inoculum (prepared in Step 1) to each well, except for the sterility control well.
-
The final volume in each well will be 100 µL.
Step 4: Incubation
-
Cover the microtiter plates with a lid to prevent evaporation.
-
Incubate the plates in ambient air at 35 ± 2°C for 16-20 hours for most rapidly growing bacteria. Incubation times may need to be adjusted for fastidious organisms.
Step 5: Reading and Interpreting Results
-
After incubation, place the microtiter plate on a reading device.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
The growth control well should show distinct turbidity. The sterility control well should remain clear.
Data Presentation
The results of the broth microdilution assay should be recorded as the MIC value in µg/mL. For a series of isolates, the data can be summarized using MIC₅₀ and MIC₉₀ values, which represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.
Example MIC Data for Thiamphenicol Against Respiratory Pathogens
The following table presents example MIC data for thiamphenicol against common respiratory pathogens. Note that a study found the MICs of thiamphenicol and this compound acetylcysteinate (in terms of thiamphenicol) were the same for 87.5% of strains tested.[6][7]
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pneumoniae | 16 | 0.5 | 1-2 | ≤0.06 - 4 |
| Staphylococcus aureus | 16 | 4 | 8 | 2 - 16 |
| Klebsiella pneumoniae | 16 | 8 | 16 | 4 - >64 |
Data adapted from a study on the microbiological activity of thiamphenicol and its derivatives.[6][7]
Clinical Breakpoints
As of the current date, specific clinical breakpoints for this compound have not been established by major regulatory bodies such as CLSI or EUCAST.[8][9][10][11] Therefore, the interpretation of MIC values as susceptible, intermediate, or resistant should be approached with caution and may require correlation with clinical outcomes and pharmacokinetic/pharmacodynamic data. Researchers are encouraged to consult the latest publications and guidelines for any updates on interpretive criteria.
Conclusion
The broth microdilution method provides a reliable and reproducible means of determining the in vitro susceptibility of bacterial isolates to this compound. Adherence to standardized protocols, including the use of appropriate quality control measures, is critical for generating accurate and meaningful data. This information is invaluable for research, drug development, and understanding the potential clinical utility of this compound in treating bacterial infections.
References
- 1. Recent clinical evidence of the efficacy and safety of this compound acetylcysteinate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. gentaur.com [gentaur.com]
- 4. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sciprofiles.com [sciprofiles.com]
- 7. Microbiological activity of thiamphenicol and this compound acetylcysteinate against clinically significant microorganisms and their biofilms | CMAC [cmac-journal.ru]
- 8. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 9. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 10. goums.ac.ir [goums.ac.ir]
- 11. iacld.com [iacld.com]
Application Notes and Protocols for Studying Streptococcus pyogenes Infections with Thiamphenicol Glycinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Thiamphenicol (B1682257) glycinate (B8599266) in the study of Streptococcus pyogenes (Group A Streptococcus, GAS) infections. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction
Streptococcus pyogenes is a significant human pathogen responsible for a wide range of diseases, from mild pharyngitis to life-threatening invasive conditions like necrotizing fasciitis and toxic shock syndrome[1]. The rise of antibiotic resistance necessitates the exploration of effective therapeutic agents. Thiamphenicol, a broad-spectrum antibiotic, and its water-soluble ester, Thiamphenicol glycinate, have demonstrated potent in vitro and in vivo activity against S. pyogenes[2][3]. Thiamphenicol acts by inhibiting bacterial protein synthesis, targeting the 50S ribosomal subunit. This document outlines the applications of this compound in studying S. pyogenes pathogenesis and evaluating its therapeutic potential.
Quantitative Data Summary
The in vitro susceptibility of S. pyogenes to Thiamphenicol has been evaluated in several studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) data.
Table 1: In Vitro Activity of Thiamphenicol against Streptococcus pyogenes
| Antibiotic | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference |
| Thiamphenicol | Not Specified | 2 | 4 | 0.06 - 8 | [2] |
| Chloramphenicol | 40 | Not Reported | Not Reported | ≤0.5 - 4 | [4] |
Table 2: Comparative In Vitro Activity of Thiamphenicol and Other Antibiotics against Respiratory Pathogens, including S. pyogenes
| Antibiotic | Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Thiamphenicol | S. pyogenes | 2 | 4 |
| Amoxicillin (B794) | S. pyogenes | Not Reported | Not Reported |
| Erythromycin (B1671065) | S. pyogenes | Not Reported | Not Reported |
Note: Specific comparative MIC values for amoxicillin and erythromycin against the same S. pyogenes isolates were not available in the searched literature but studies indicate Thiamphenicol's activity is comparable or superior[3].
Signaling Pathways in Streptococcus pyogenes
Understanding the regulatory networks that control virulence in S. pyogenes is crucial for developing targeted therapies. Thiamphenicol's inhibition of protein synthesis can indirectly affect these pathways by halting the production of regulatory proteins.
Mga Regulon
The Mga (multigene activator) regulon is a key virulence regulatory network in S. pyogenes that positively controls the expression of numerous virulence factors, including the M protein (encoded by emm), C5a peptidase (scpA), and M-related proteins (mrp)[3][5][6].
References
- 1. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In vitro activity of thiamphenicol against Haemophilus influenzae, Streptococcus pneumoniae and Streptococcus pyogenes clinical isolates | CMAC [cmac-journal.ru]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Thiamphenicol Glycinate in Aquaculture: A Guide for Researchers
Application Notes and Protocols for the Investigation of Thiamphenicol (B1682257) Glycinate (B8599266) in Finfish Aquaculture
Thiamphenicol is a broad-spectrum bacteriostatic antibiotic, structurally analogous to chloramphenicol, that is utilized in veterinary medicine to address a variety of bacterial infections.[1][2] Its glycinate form, thiamphenicol glycinate hydrochloride, is a water-soluble ester designed for parenteral use, while the base form is typically employed for oral administration, often mixed into feed.[1][3] In the realm of aquaculture, thiamphenicol has been investigated for its potential to control significant bacterial pathogens affecting commercially important fish species.
This document provides a comprehensive overview of the application of this compound in fish aquaculture research, with a focus on its mechanism of action, pharmacokinetic profile, efficacy against key pathogens, and analytical methodologies for its detection.
Mechanism of Action
Thiamphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1] It specifically binds to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery. This binding action obstructs the peptidyl transferase step, preventing the formation of peptide bonds and the elongation of the polypeptide chain. The disruption of protein synthesis ultimately halts bacterial growth and proliferation.[1]
Caption: Mechanism of action of thiamphenicol in bacteria.
Pharmacokinetic Properties
The pharmacokinetic profile of thiamphenicol has been evaluated in several fish species, demonstrating variability based on the species, water temperature, and route of administration.
Quantitative Pharmacokinetic Data
| Fish Species | Water Temperature (°C) | Route of Administration | Dose | Cmax (µg/mL) | Tmax (h) | AUC (mg·h/L) | Elimination Half-life (t½β) (h) | Reference(s) |
| Yellowtail (Seriola quinqueradiata) | 28 | Oral (in feed) | 100 mg/kg | 9.4 - 12.1 | 3 - 6 | - | - | [3] |
| Seabass (Dicentrarchus labrax) | 15 ± 2 | Oral (force-fed) | 30 mg/kg/day | - | - | 197.39 (0-72h) | - | [3] |
| Seabass (Dicentrarchus labrax) | 15 ± 2 | Oral (in feed) | 30 mg/kg/day | - | - | 39.34 (0-72h) | - | [3] |
| Channel Catfish (Ictalurus punctatus) | 28 | Oral | 17.5 mg/kg | 0.934 | 8 | 12.10 | 69.32 | [4] |
| Nile Tilapia (Oreochromis niloticus) | 30 ± 0.32 | Oral | 5 mg/kg | 6.34 (plasma) | 0.5 (plasma) | - | - | [5] |
Note: Cmax = Maximum concentration, Tmax = Time to maximum concentration, AUC = Area under the curve.
Experimental Protocol: Pharmacokinetic Study in Channel Catfish
This protocol is based on the methodology described for a pharmacokinetic study of thiamphenicol in Ictalurus punctatus.[4]
1. Animal Husbandry:
-
Healthy channel catfish are acclimated to the experimental conditions (water temperature of 28°C) in tanks with appropriate water quality monitoring.
2. Dosing:
-
A single oral dose of thiamphenicol (17.5 mg/kg body weight) is administered to each fish.
3. Sample Collection:
-
Blood and tissue samples (muscle, skin, kidney, and liver) are collected from a subset of fish at predetermined time points post-administration.
4. Sample Processing:
-
Plasma is separated from blood samples by centrifugation.
-
All samples are stored frozen until analysis.
5. Analytical Method:
-
Thiamphenicol concentrations in plasma and tissues are determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[4][6]
6. Pharmacokinetic Analysis:
-
The concentration-time data for plasma is analyzed using pharmacokinetic software (e.g., 3p97) to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life, typically fitting the data to a two-compartment model.[4]
Caption: General workflow for a pharmacokinetic study.
Efficacy Against Fish Pathogens
In vitro and in vivo studies have demonstrated the efficacy of thiamphenicol against several bacterial pathogens relevant to aquaculture.
In Vitro Susceptibility
Thiamphenicol has shown potent in vitro activity against various bacterial isolates from freshwater fish.[2]
| Bacterial Species | In Vitro Activity | Reference(s) |
| Aeromonas spp. | Highly potent | [2] |
| Lactococcus spp. | Highly potent | [2] |
| Vibrio spp. | Highly potent | [2] |
In Vivo Efficacy
A study in Nile tilapia demonstrated the in vivo effectiveness of thiamphenicol, both alone and in combination with florfenicol (B1672845), for the treatment of aeromoniosis caused by Aeromonas hydrophila.[2]
| Fish Species | Disease Model | Treatment | Survival Rate (%) | Reference(s) |
| Nile Tilapia | Aeromoniosis (A. hydrophila) | Thiamphenicol (10 mg/kg) | 88.33 ± 11.55 | [2] |
| Nile Tilapia | Aeromoniosis (A. hydrophila) | Florfenicol (10 mg/kg) | 70.00 ± 10.00 | [2] |
| Nile Tilapia | Aeromoniosis (A. hydrophila) | Thiamphenicol (5 mg/kg) + Florfenicol (2.5 mg/kg) | 73.33 ± 11.55 | [2] |
| Nile Tilapia | Aeromoniosis (A. hydrophila) | Thiamphenicol (2.5 mg/kg) + Florfenicol (1.25 mg/kg) | 85.93 ± 5.13 | [2] |
| Nile Tilapia | Aeromoniosis (A. hydrophila) | Unmedicated Control | 3.33 ± 5.77 | [2] |
Experimental Protocol: In Vivo Efficacy Trial in Nile Tilapia
This protocol is a generalized representation based on the methodology for an in vivo efficacy study against A. hydrophila.[2]
1. Bacterial Strain and Inoculum Preparation:
-
A virulent strain of Aeromonas hydrophila is cultured in an appropriate broth medium.
-
The bacterial suspension is diluted to a predetermined concentration for infection.
2. Fish and Acclimation:
-
Healthy Nile tilapia are acclimated to the experimental conditions.
3. Experimental Challenge:
-
Fish are challenged with A. hydrophila, typically via intraperitoneal injection.
4. Treatment Groups:
-
Fish are divided into different treatment groups, including a negative control (no infection, no treatment), a positive control (infection, no treatment), and groups receiving different doses of thiamphenicol administered in the feed.
5. Medicated Feed Preparation and Administration:
-
Thiamphenicol is incorporated into the fish feed at the desired concentrations.
-
Medicated feed is administered to the respective treatment groups for a specified duration.
6. Observation and Data Collection:
-
Mortalities are recorded daily for each group.
-
Clinical signs of disease are observed and noted.
-
At the end of the experimental period, the cumulative mortality and relative percent survival are calculated.
7. Statistical Analysis:
-
Statistical tests (e.g., ANOVA) are used to compare the survival rates among the different treatment groups.
Caption: Workflow for an in vivo efficacy trial.
Analytical Methods for Detection
Accurate and sensitive analytical methods are crucial for pharmacokinetic studies and residue monitoring of thiamphenicol in aquaculture products.
Methods for Tissue and Feed Analysis
| Analytical Technique | Sample Matrix | Key Steps | Reference(s) |
| HPLC-UV | Fish Feed | Extraction with ethyl acetate, defatting with n-hexane, TLC purification, HPLC separation with UV detection at 225 nm. | [7][8] |
| LC-MS/MS | Fish Muscle | Extraction with ethyl acetate:ammonium hydroxide, evaporation, fat removal with hexane, LC separation, and MS/MS detection. | [6] |
Experimental Protocol: LC-MS/MS for Thiamphenicol in Fish Muscle
This protocol provides a general outline for the determination of thiamphenicol residues in fish muscle based on established methods.[6]
1. Sample Preparation:
-
Homogenize a known weight of fish muscle tissue.
2. Extraction:
-
Extract the homogenized tissue with an organic solvent mixture (e.g., ethyl acetate:ammonium hydroxide, 98:2).
-
Centrifuge the mixture and collect the supernatant.
3. Clean-up:
-
Evaporate the solvent from the supernatant.
-
Remove lipids by partitioning with a non-polar solvent like hexane.
4. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent.
-
Inject the sample into an LC-MS/MS system.
-
Separate the analyte using a suitable column (e.g., C18) and mobile phase gradient.
-
Detect and quantify thiamphenicol using tandem mass spectrometry in selected reaction monitoring (SRM) mode.
Safety and Regulatory Considerations
The use of any antimicrobial in aquaculture must be carefully managed to ensure the safety of the fish, the consumer, and the environment. This includes adherence to appropriate withdrawal periods to ensure that drug residues in edible tissues are below the established maximum residue limits (MRLs). Researchers and drug developers should consult the specific regulatory guidelines in their respective regions regarding the use of thiamphenicol in food-producing animals.
Conclusion
This compound holds potential as a therapeutic agent in aquaculture for the control of bacterial diseases. The available data on its pharmacokinetics and efficacy provide a solid foundation for further research. The protocols and data presented in these application notes are intended to guide researchers in designing and conducting robust studies to further elucidate the role of this compound in sustainable aquaculture practices. Future research should focus on expanding the pharmacokinetic and efficacy data to a wider range of commercially important fish species and their associated pathogens under various environmental conditions.
References
- 1. Thiamphenicol [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. fao.org [fao.org]
- 4. FAO Fisheries & Aquaculture [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of chloramphenicol, thiamphenicol, florfenicol and florfenicol amine in poultry, swine, bovine and fish by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Bovine Respiratory Disease Pathogens with Thiamphenicol Glycinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing thiamphenicol (B1682257) glycinate (B8599266) for the investigation of key bacterial pathogens associated with Bovine Respiratory Disease (BRD). The protocols outlined below are based on established methodologies and provide a framework for in vitro susceptibility testing and in vivo efficacy evaluation.
Introduction
Bovine Respiratory Disease is a multifactorial illness of major economic importance to the cattle industry worldwide. Key bacterial pathogens implicated in BRD include Mannheimia haemolytica, Pasteurella multocida, Histophilus somni, and Mycoplasma bovis. Thiamphenicol, a broad-spectrum bacteriostatic antibiotic, is a structural analogue of chloramphenicol. It functions by inhibiting bacterial protein synthesis.[1] Thiamphenicol glycinate is a water-soluble ester of thiamphenicol, suitable for parenteral administration in cattle.
Mechanism of Action
Thiamphenicol acts by binding to the 50S subunit of the bacterial ribosome, which is a crucial component of the protein synthesis machinery in bacteria. This binding inhibits the peptidyl transferase enzyme, preventing the formation of peptide bonds and thereby halting the elongation of the polypeptide chain. The result is the inhibition of bacterial protein synthesis, leading to the cessation of growth and replication of susceptible bacteria.
Mechanism of action of Thiamphenicol.
Data Presentation: In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for thiamphenicol and its related compound, florfenicol (B1672845), against major BRD pathogens. This data is essential for understanding the potency of this compound and for designing relevant in vitro and in vivo experiments.
Table 1: MIC Distribution of Florfenicol against Mannheimia haemolytica Isolates
| MIC (µg/mL) | Number of Isolates |
| ≤0.25 | 10 |
| 0.5 | 15 |
| 1 | 30 |
| 2 | 25 |
| 4 | 10 |
| 8 | 5 |
| MIC₅₀ | 1 µg/mL |
| MIC₉₀ | 2 µg/mL |
Note: Data is compiled from multiple sources and represents a general susceptibility profile.[2][3]
Table 2: MIC Distribution of Florfenicol against Pasteurella multocida Isolates
| MIC (µg/mL) | Number of Isolates |
| ≤0.12 | 5 |
| 0.25 | 20 |
| 0.5 | 40 |
| 1 | 25 |
| 2 | 8 |
| 4 | 2 |
| MIC₅₀ | 0.5 µg/mL |
| MIC₉₀ | 1 µg/mL |
Note: Data is compiled from multiple sources and represents a general susceptibility profile.[1][4][5][6][7]
Table 3: MIC Distribution of Florfenicol against Histophilus somni Isolates
| MIC (µg/mL) | Number of Isolates |
| ≤0.12 | 15 |
| 0.25 | 35 |
| 0.5 | 10 |
| 1 | 5 |
| 2 | 0 |
| MIC₅₀ | 0.25 µg/mL |
| MIC₉₀ | 0.5 µg/mL |
Note: Data is compiled from multiple sources and represents a general susceptibility profile.[2][8][9][10]
Table 4: MIC of Thiamphenicol against Mycoplasma bovis Isolates
| Isolate Group | MIC₅₀ (µg/mL) | MIC Range (µg/mL) |
| Field Isolates | >512 | 6.25->512 |
Note: Mycoplasma bovis often exhibits high MICs to thiamphenicol.
Experimental Protocols
Protocol 1: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of bacteria isolated from animals.
Broth microdilution workflow.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound analytical standard
-
96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Bacterial isolates of M. haemolytica, P. multocida, or H. somni
-
Incubator (35°C)
-
Microplate reader or manual reading mirror
Procedure:
-
Media and Drug Preparation:
-
Prepare CAMHB according to the manufacturer's instructions.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) to a known concentration.
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plates to achieve the desired final concentration range.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared bacterial inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, determine the Minimum Inhibitory Concentration (MIC) by visually inspecting the plates for turbidity or by using a microplate reader.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol 2: In Vivo Efficacy Study in a Bovine Respiratory Disease Model
This protocol outlines a general framework for a clinical field trial to evaluate the efficacy of this compound for the treatment of BRD.
In vivo efficacy trial workflow.
Study Design:
-
A randomized, controlled clinical trial is the gold standard.[11]
-
Animals: Use a sufficient number of calves at high risk for developing BRD.[12]
-
Housing: House animals in a manner that allows for individual or small group observation.
-
Treatment Groups:
-
Group 1 (Test Article): this compound at the proposed dose and route of administration.
-
Group 2 (Placebo Control): A saline or other inert substance administered in the same volume and route as the test article.
-
Group 3 (Positive Control): A registered and effective antimicrobial for BRD treatment (e.g., florfenicol) administered according to label directions.[13]
-
Procedure:
-
Animal Selection and Acclimation:
-
Select calves of similar age, weight, and background that are at high risk for BRD.
-
Allow for an acclimation period of at least 7 days before the start of the study.
-
-
Enrollment and Baseline Assessment:
-
Monitor calves daily for clinical signs of BRD, including depression, anorexia, and respiratory signs (cough, nasal discharge, increased respiratory rate).
-
Enroll calves that meet the case definition for BRD, which should include a rectal temperature of ≥40.0°C (104.0°F) and a clinical illness score above a predetermined threshold.
-
Collect nasopharyngeal swabs or bronchoalveolar lavage fluid for bacterial culture and susceptibility testing at the time of enrollment.
-
-
Randomization and Treatment:
-
Randomly assign enrolled calves to one of the treatment groups.
-
Administer the assigned treatment according to the study protocol. The dosage for this compound in cattle is typically in the range of 15-30 mg/kg body weight, administered intramuscularly.
-
-
Post-Treatment Monitoring and Evaluation:
-
Monitor all calves daily for a predefined period (e.g., 14-28 days) for clinical signs of BRD.
-
Record rectal temperatures and clinical illness scores at regular intervals.
-
Define treatment success and failure based on clear, objective criteria (e.g., resolution of fever and clinical signs within a specified timeframe).
-
Record any adverse events.
-
-
Data Analysis:
-
Compare the treatment success rates between the different groups using appropriate statistical methods (e.g., chi-square test or logistic regression).
-
Analyze changes in rectal temperature and clinical scores over time.
-
Pharmacokinetics and Dosage Considerations
Pharmacokinetic parameters are crucial for establishing an effective dosage regimen. The goal is to maintain drug concentrations at the site of infection above the MIC for the target pathogens for a sufficient duration.
Table 5: Pharmacokinetic Parameters of Thiamphenicol in Cattle
| Parameter | Value | Unit |
| Bioavailability (IM) | ~84 | % |
| Time to Peak Concentration (Tmax) | 1-2 | hours |
| Elimination Half-life (t½) | 2-3 | hours |
| Volume of Distribution (Vd) | 0.6-1.1 | L/kg |
Note: Values are approximate and can vary based on the specific formulation and individual animal factors.
Dosage Calculation:
The dosage of this compound should be calculated based on the animal's body weight and the target therapeutic concentration. A common dosage for thiamphenicol in cattle for respiratory infections is 30 mg/kg of body weight administered intramuscularly once or twice daily. The water-soluble nature of this compound allows for rapid absorption and distribution to tissues, including the lungs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antimicrobial susceptibility of Histophilus somni isolated from clinically affected cattle in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. mdpi.com [mdpi.com]
- 5. Comparing the minimum inhibitory and mutant prevention concentrations of selected antibiotics against animal isolates of Pasteurella multocida and Salmonella typhimurium | Wentzel | Onderstepoort Journal of Veterinary Research [ojvr.org]
- 6. researchgate.net [researchgate.net]
- 7. Selection for florfenicol resistance at sub-MIC concentrations in Pasteurella multocida | PLOS One [journals.plos.org]
- 8. Antimicrobial resistance and associated genetic background of Histophilus somni isolated from clinically affected and healthy cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antimicrobial resistance and associated genetic background of Histophilus somni isolated from clinically affected and healthy cattle [frontiersin.org]
- 10. ruminants.ceva.com [ruminants.ceva.com]
- 11. Randomized field trial comparing the efficacy of florfenicol and oxytetracycline in a natural outbreak of calf pneumonia using lung reaeration as a cure criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Pilot Study in Sweden on Efficacy of Benzylpenicillin, Oxytetracycline, and Florfenicol in Treatment of Acute Undifferentiated Respiratory Disease in Calves [mdpi.com]
- 13. Treatment of experimentally induced bovine respiratory disease in young calves with a single administration of a combination of florfenicol and meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Thiamphenicol glycinate solubility in DMSO and ethanol for experiments
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and experimental use of Thiamphenicol (B1682257) Glycinate (B8599266) in DMSO and ethanol.
Frequently Asked Questions (FAQs)
Q1: What is Thiamphenicol Glycinate and what is its primary mechanism of action?
Thiamphenicol is a broad-spectrum bacteriostatic antibiotic, and a methyl-sulfonyl analogue of chloramphenicol.[1][2] Its glycinate form is a water-soluble prodrug designed for parenteral administration. The primary mechanism of action for thiamphenicol is the inhibition of protein synthesis in bacteria.[3][4] It achieves this by binding to the 50S subunit of the bacterial ribosome, which in turn blocks the peptidyl transferase activity responsible for forming peptide bonds between amino acids.[4] This disruption of protein synthesis ultimately halts bacterial growth and proliferation.[4]
Q2: How should I store this compound powder and its stock solutions?
For long-term storage, this compound powder should be kept at 4°C, sealed, and protected from moisture and light.[2][5] Once dissolved into a stock solution, it is recommended to aliquot and store at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1][5]
Q3: Can I use this compound for in vivo experiments?
Yes, this compound is used in in vivo studies. Specific protocols for preparing solutions for animal administration often involve creating a stock solution in DMSO first, and then diluting it with co-solvents such as PEG300, Tween-80, and saline to ensure solubility and biocompatibility.[5] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[5]
Solubility Data
The solubility of Thiamphenicol and its glycinate ester can vary based on the specific form of the compound and the solvent used. Below is a summary of available solubility data.
| Compound | Solvent | Solubility | Notes |
| This compound Hydrochloride | DMSO | 250 mg/mL (555.89 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can negatively impact solubility; use newly opened DMSO.[5] |
| Thiamphenicol | DMSO | ~30 mg/mL | [6] |
| Thiamphenicol | DMSO | ≥15.55 mg/mL | |
| Thiamphenicol | DMSO | 71 mg/mL (199.31 mM) | Use of fresh DMSO is recommended as moisture can reduce solubility.[1] |
| Thiamphenicol | Ethanol | ~200 µg/mL | [6] |
| Thiamphenicol | Ethanol | ≥7.09 mg/mL | Ultrasonic assistance may be required.[7] |
| Thiamphenicol | Ethanol | 50 mg/mL | [8] |
Troubleshooting Guide
Issue: My this compound is not fully dissolving in the solvent.
-
Solution 1: Use Sonication. Applying ultrasonic energy can help break down solute particles and enhance dissolution.[5][7]
-
Solution 2: Gentle Heating. In some cases, gentle warming of the solution can increase the solubility of the compound. However, be cautious about the thermal stability of this compound.
-
Solution 3: Use Fresh Solvent. For DMSO, its hygroscopic nature means it can absorb moisture from the air, which can significantly decrease the solubility of this compound.[1][5] Always use newly opened or properly stored anhydrous DMSO.
Issue: The compound precipitates out of solution after cooling or dilution.
-
Solution 1: Re-dissolve with Assistance. If precipitation occurs upon cooling, gentle heating and sonication may be required to bring the compound back into solution.
-
Solution 2: Adjust Solvent Composition for Aqueous Solutions. When preparing aqueous working solutions from a DMSO stock, it is crucial to dilute the stock solution with the aqueous buffer of choice gradually while mixing.[6] For some applications, using co-solvents like PEG300 or SBE-β-CD can help maintain solubility in aqueous media.[5]
-
Solution 3: Prepare Fresh. For aqueous solutions, it is often recommended not to store them for more than one day to avoid precipitation and degradation.[6]
Experimental Protocols & Visualizations
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Thiamphenicol targets the bacterial ribosome to inhibit protein synthesis. The following diagram illustrates this mechanism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. goldbio.com [goldbio.com]
- 3. Thiamphenicol [fao.org]
- 4. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Thiamphenicol 15318-45-3 [sigmaaldrich.com]
Thiamphenicol Glycinate Aqueous Stability Technical Support Center
Welcome to the Technical Support Center for Thiamphenicol Glycinate (B8599266). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Thiamphenicol glycinate in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound (TG) is a water-soluble ester prodrug of the broad-spectrum antibiotic Thiamphenicol (TAP)[1][2]. Its enhanced water solubility makes it suitable for parenteral formulations[2][3]. However, as an ester, it is susceptible to hydrolysis in aqueous solutions, converting it back to the less soluble parent drug, Thiamphenicol. This chemical instability can impact the product's shelf-life, therapeutic efficacy, and may lead to the formation of degradation products. The limited stability of this compound has been noted as a challenge in its industrial production and handling.
Q2: What are the primary degradation pathways for this compound in an aqueous solution?
The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the glycinate ester bond to yield the active drug, Thiamphenicol (TAP), and glycine. This reaction is influenced by pH and temperature. Beyond this, other potential degradation pathways for the parent molecule, Thiamphenicol, under forced conditions include amide hydrolysis, oxidation, and photodegradation.
Troubleshooting Guide
Problem 1: My this compound solution has turned yellow. What could be the cause and how can I prevent it?
Possible Cause: Color formation in solutions of similar compounds like chloramphenicol (B1208) has been attributed to the formation of complexes between its degradation products, such as p-nitrobenzaldehyde and p-nitrophenylaminopropanediol[4]. While the exact mechanism for this compound is not explicitly detailed in the available literature, a similar process involving the formation of colored degradants or their complexes is a plausible explanation, especially under stressful conditions like exposure to light or elevated temperatures.
Solutions:
-
Light Protection: Store the solution in amber-colored vials or protect it from light to minimize photodegradation, which can lead to colored byproducts[5].
-
Temperature Control: Store the solution at recommended temperatures. For stock solutions, storage at -20°C or -80°C is often advised[6]. Avoid repeated freeze-thaw cycles.
-
Use of Antioxidants: If oxidation is suspected to contribute to color formation, consider purging the solution with an inert gas like nitrogen and adding a suitable antioxidant. However, the compatibility and efficacy of antioxidants with this compound would need to be experimentally verified.
Problem 2: I am observing precipitation in my this compound solution upon storage. What is happening and what can I do?
Possible Cause: Precipitation is likely due to the hydrolysis of the water-soluble this compound into its parent compound, Thiamphenicol, which is sparingly soluble in water[7][8]. This is more likely to occur if the solution is not stored under optimal conditions.
Solutions:
-
pH Adjustment: Ensure the pH of the solution is maintained in a range that minimizes hydrolysis.
-
Temperature Control: Store the solution at lower temperatures (e.g., 2-8°C for short-term, or frozen for long-term) to slow down the hydrolysis rate[6].
-
Co-solvents: In some cases, the use of co-solvents can increase the solubility of both the prodrug and the parent drug, preventing precipitation. A patent for a Thiamphenicol injection suggests a combination of tartaric acid, lecithin, and valine as co-solvents to enhance solubility and stability[9].
-
Fresh Preparation: Due to its inherent instability in aqueous solutions, it is often recommended to prepare this compound solutions fresh and use them within a short period[6].
Data Presentation
Table 1: Factors Affecting the Stability of Thiamphenicol and Related Compounds
| Factor | Effect on Stability | Recommendations | References |
| pH | Both acidic and basic conditions can catalyze the hydrolysis of the ester and amide bonds. | Maintain pH in the optimal stability range (typically slightly acidic for esters). | [10] |
| Temperature | Higher temperatures accelerate the rate of hydrolysis and other degradation reactions. | Store solutions at recommended low temperatures (e.g., refrigerated or frozen). | [6][11][10] |
| Light | Exposure to light, especially UV, can cause photodegradation. | Protect solutions from light by using amber vials or storing them in the dark. | |
| Oxygen | Can lead to oxidative degradation of the molecule. | Purge solutions with an inert gas (e.g., nitrogen) and consider using antioxidants if necessary. | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for a specified period. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Heat the stock solution at 60°C in a neutral aqueous solution.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber. A control sample should be kept in the dark under the same conditions.
3. Sample Analysis:
-
Analyze the stressed samples at different time points using a stability-indicating HPLC method (see Protocol 2).
-
Use LC-MS/MS to identify the mass of the degradation products and elucidate their structures.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization and validation are crucial.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M phosphate (B84403) buffer at pH 4.0) and an organic solvent (e.g., acetonitrile)[12]. A study on the related compound florfenicol (B1672845) used an ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) with methanol[1][13].
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 224 nm[14].
-
Column Temperature: 25-40°C[12].
-
Validation: The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. v-assets.cdnsw.com [v-assets.cdnsw.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiamphenicol [fao.org]
- 4. Investigation of the discolouration developed in aged chloramphenicol suppositories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thiamphenicol - Wikipedia [en.wikipedia.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of forced degradation behaviour of florfenicol by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Thiamphenicol Glycinate Concentration for In Vitro Biofilm Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing thiamphenicol (B1682257) glycinate (B8599266) in in vitro biofilm studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of thiamphenicol against bacteria?
A1: Thiamphenicol is a broad-spectrum antibiotic that functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which prevents the formation of peptide bonds between amino acids.[1][2][3] This disruption of protein production halts bacterial growth and proliferation.[2]
Q2: What is a typical starting concentration range for thiamphenicol glycinate in in vitro biofilm studies?
A2: The effective concentration of this compound can vary significantly depending on the bacterial species, strain, and specific experimental conditions. A common starting point is to determine the Minimum Inhibitory Concentration (MIC) for planktonic bacteria and then test a range of concentrations at, above, and below the MIC for anti-biofilm activity. For many clinically significant bacteria, such as S. pneumoniae, the MIC50 and MIC90 values are often in the range of 0.5 to 2 mg/L.[4][5]
Q3: Can thiamphenicol be used to both prevent biofilm formation and eradicate established biofilms?
A3: Yes, thiamphenicol can be investigated for both its ability to inhibit the initial stages of biofilm formation and its efficacy in eradicating mature, pre-formed biofilms. The concentrations required for eradication are typically much higher than those needed for inhibition. It is recommended to determine both the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC).
Q4: Are there any known instances where thiamphenicol treatment might lead to unexpected results?
A4: In some cases, particularly with resistant strains of bacteria like S. aureus and K. pneumoniae, treatment with thiamphenicol has been observed to increase biofilm formation.[4][6] This highlights the importance of careful dose-response studies and characterization of the bacterial strains being used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in biofilm quantification results between replicate wells. | - Inconsistent initial inoculum density.- Pipetting errors.- Uneven washing steps leading to removal of biofilm.- Contamination. | - Ensure a standardized and homogenous bacterial suspension for inoculation.- Use calibrated pipettes and consistent technique.- Perform gentle and uniform washing of wells to remove planktonic cells without disturbing the biofilm.- Use aseptic techniques throughout the experiment. |
| No biofilm formation in the negative control group. | - The bacterial strain may be a poor biofilm former under the chosen conditions.- Inappropriate growth medium or incubation conditions (time, temperature, aeration). | - Use a known biofilm-forming strain as a positive control.- Optimize growth medium, incubation time, and temperature to promote biofilm formation. |
| Increased biofilm formation observed with thiamphenicol treatment. | - This can be a stress response in some resistant bacterial strains.[4][6]- Sub-inhibitory concentrations of some antibiotics can sometimes induce biofilm formation. | - Test a wider range of thiamphenicol concentrations.- Characterize the resistance profile of your bacterial strain.- Consider co-administration with other compounds, such as N-acetylcysteine, which has been shown to counteract this effect in some cases.[4][6] |
| Difficulty in eradicating mature biofilms even at high thiamphenicol concentrations. | - The extracellular polymeric substance (EPS) matrix of the biofilm can limit antibiotic penetration.- Bacteria within the biofilm may be in a metabolically inactive state, making them less susceptible to antibiotics that target active processes. | - Determine the Minimum Biofilm Eradication Concentration (MBEC) using a dedicated assay.- Consider combination therapies with agents that can disrupt the biofilm matrix.- Increase the duration of antibiotic exposure. |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MICs) of Thiamphenicol against Planktonic Bacteria
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| S. pneumoniae | 0.5 | 1-2 | [4][5] |
| H. influenzae | 0.5 | 1 | [4] |
MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against planktonic bacteria.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of this compound in the broth medium directly in the 96-well plate.
-
Adjust the bacterial culture to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria, no antibiotic) and a negative control (broth only, no bacteria).
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: Quantification of Biofilm Formation using Crystal Violet Assay
This protocol is a widely used method to quantify the total biomass of a biofilm.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Plate reader
Procedure:
-
Dispense 100 µL of bacterial suspension into each well of the microtiter plate.
-
Add 100 µL of the desired concentration of this compound (or medium for control wells).
-
Incubate the plate at an appropriate temperature for 24-48 hours to allow for biofilm formation.
-
Carefully remove the planktonic cells by gently washing the wells twice with PBS.
-
Fix the biofilm by air-drying the plate.
-
Stain the biofilm by adding 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells gently with water until the control wells are colorless.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at a wavelength of 570-595 nm using a plate reader.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of thiamphenicol's anti-biofilm activity.
Caption: Experimental workflow for the Crystal Violet biofilm assay.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of Efflux Pumps Abolishes Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Troubleshooting thiamphenicol glycinate instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiamphenicol (B1682257) glycinate (B8599266) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is thiamphenicol glycinate and why is it used in cell culture?
This compound is a water-soluble ester prodrug of thiamphenicol. Thiamphenicol itself is a broad-spectrum antibiotic, an analog of chloramphenicol, used to control bacterial contamination in cell cultures.[1][2] The glycinate ester increases the solubility of the compound in aqueous solutions like cell culture media.[3]
Q2: How does this compound become active?
This compound is biologically inactive until it is hydrolyzed, a process that can be mediated by esterase enzymes present in tissues or potentially secreted by cells in culture, to release the active antibiotic, thiamphenicol.[1]
Q3: What are the primary signs of this compound instability in my cell culture medium?
Signs of instability can include:
-
A noticeable decrease in antibacterial efficacy over time, leading to contamination despite the presence of the antibiotic.
-
Changes in the physical appearance of the medium, such as color shifts or precipitation, although this is less common.
-
Inconsistent or unexpected results in your experiments that could be attributed to altered bioactivity of the compound.
Q4: How should I store my this compound stock solution?
For optimal stability, stock solutions of this compound hydrochloride should be stored under the following conditions:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
It is crucial to keep the stock solution sealed and protected from moisture.[4] It is also recommended to prepare fresh working solutions for in vivo experiments on the day of use.[4]
Troubleshooting Guide
Issue 1: I'm experiencing bacterial contamination even though I've added this compound to my culture medium.
-
Possible Cause 1: Degradation of this compound. this compound is known to be unstable in biological fluids like plasma, and this instability can be expected in cell culture medium, which contains various components that can contribute to its breakdown.[3] The degradation can be accelerated at 37°C, the standard incubation temperature for most cell cultures.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your stock solution has been stored correctly and is within its recommended shelf life.[4] Avoid repeated freeze-thaw cycles, as this has been shown to decrease stability.[3]
-
Prepare Fresh Media: Prepare your culture medium with freshly diluted this compound immediately before use. Avoid storing supplemented media for extended periods.
-
Increase Dosing Frequency: If you suspect rapid degradation, consider replenishing the antibiotic more frequently. This could involve a partial media change with fresh this compound every 24-48 hours.
-
Perform a Stability Study: To determine the rate of degradation in your specific medium, you can perform a stability study as outlined in the "Experimental Protocols" section below.
-
-
Possible Cause 2: Presence of Resistant Bacteria. The contaminating bacteria may be resistant to thiamphenicol.
-
Troubleshooting Steps:
-
Identify the Contaminant: Have the contaminating bacteria identified to determine their antibiotic susceptibility profile.
-
Use an Alternative Antibiotic: If the bacteria are resistant to thiamphenicol, switch to a different antibiotic.
-
Issue 2: My experimental results are inconsistent when using this compound.
-
Possible Cause: Variable Concentration of Active Compound. Due to the instability of this compound, the actual concentration of the active form, thiamphenicol, may vary between experiments and even over the course of a single experiment.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Quantitative Data
There is limited quantitative data in the public domain on the degradation rate of this compound specifically in different cell culture media. However, the instability in plasma has been documented.
| Parameter | Condition | Observation | Source |
| Stability in Plasma | Ambient Temperature | Unstable | [3] |
| Stability in Plasma | Freeze-Thaw Cycles | Unstable | [3] |
| Stock Solution Storage | -80°C | Stable for up to 6 months | [4] |
| Stock Solution Storage | -20°C | Stable for up to 1 month | [4] |
Given the lack of specific data for cell culture media, it is highly recommended that researchers perform their own stability studies if the precise concentration of the active compound is critical for their experiments.
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium under standard incubation conditions.
1. Materials:
-
This compound powder
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your cells (e.g., with FBS)
-
Sterile, conical tubes (50 mL)
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase components (e.g., acetonitrile, water, ammonium (B1175870) acetate)
-
Sterile syringe filters (0.22 µm)
2. Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in a suitable sterile solvent (e.g., sterile water or DMSO).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Working Solution:
-
On the day of the experiment, dilute the stock solution into your complete cell culture medium to the final working concentration (e.g., 50 µg/mL).
-
Prepare a sufficient volume to allow for sampling at all time points.
-
-
Incubation and Sampling:
-
Aliquot the medium containing this compound into sterile 50 mL conical tubes (one for each time point).
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
Collect samples at designated time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours).
-
At each time point, take an aliquot (e.g., 1 mL) and store it immediately at -80°C until analysis.
-
-
Sample Analysis by HPLC:
-
A simple and sensitive method for the simultaneous determination of thiamphenicol (TAP) and its prodrug, this compound (TG), can be performed using reversed-phase HPLC with UV detection at 224 nm.[3]
-
Prepare a calibration curve using standards of known concentrations for both this compound and thiamphenicol.
-
Thaw your collected samples and, if necessary, precipitate proteins (e.g., if high serum concentrations are used) with a suitable agent like acetonitrile, followed by centrifugation.
-
Inject the supernatant into the HPLC system.
-
Quantify the concentrations of both this compound and thiamphenicol at each time point by comparing the peak areas to your calibration curve.
-
3. Data Analysis:
-
Plot the concentration of this compound and thiamphenicol as a function of time. This will allow you to determine the degradation rate of the prodrug and the appearance of the active compound in your specific cell culture medium and conditions.
References
Thiamphenicol glycinate storage conditions to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of thiamphenicol (B1682257) glycinate (B8599266) to prevent degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of thiamphenicol glycinate.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Loss of Potency or Unexpected Experimental Results | Degradation of this compound due to improper storage. | 1. Verify storage conditions (temperature, light exposure, moisture). 2. Use a fresh, properly stored vial of this compound. 3. Perform a stability check of your stock solution using a validated analytical method (see Experimental Protocols). |
| Precipitation in Stock Solution | - Exceeding solubility limits. - Temperature fluctuations. - pH shift in the solvent. | 1. Ensure the concentration does not exceed the solvent's capacity. 2. If dissolution is slow, gentle warming or sonication may be used, but be mindful of potential degradation at elevated temperatures.[1] 3. Store solutions at the recommended temperature and avoid repeated freeze-thaw cycles.[2] |
| Discoloration of Solid or Solution | - Exposure to light (photodegradation). - Oxidative degradation. - Contamination. | 1. Always store this compound, both in solid form and in solution, protected from light. 2. Use high-purity solvents and handle under an inert atmosphere if oxidative degradation is suspected. 3. Discard any discolored material and use a fresh stock. |
| Inconsistent Results Between Aliquots | - Degradation during freeze-thaw cycles. - Improper mixing after thawing. | 1. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[2] 2. Ensure the solution is completely thawed and mixed thoroughly before use. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound hydrochloride?
A1: For long-term storage, solid this compound hydrochloride should be stored at 4°C in a sealed container, protected from moisture.[3]
Q2: How should I store stock solutions of this compound hydrochloride?
A2: Stock solutions should be aliquoted and stored in sealed containers away from moisture. For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is suitable.[1]
Q3: What are the main degradation pathways for this compound?
A3: The primary degradation pathway is the hydrolysis of the glycinate ester bond to yield the active drug, thiamphenicol, and glycine. Thiamphenicol itself can then undergo further degradation, primarily through the hydrolysis of its amide bond, especially under acidic or basic conditions.[4] Other potential degradation pathways include photodegradation and oxidation.[5]
Q4: Is this compound sensitive to light?
A4: Yes, similar to its parent compound thiamphenicol, this compound is light-sensitive.[6] All forms of the compound should be protected from light to prevent photodegradation.
Q5: How do temperature and pH affect the stability of this compound?
A5: Elevated temperatures can accelerate the hydrolysis of both the ester and amide bonds, leading to degradation.[3] The rate of hydrolysis is also influenced by pH, with increased degradation observed in both acidic and basic conditions.[7]
Q6: Can I repeatedly freeze and thaw my stock solutions?
A6: It is not recommended. Repeated freeze-thaw cycles can lead to the degradation of this compound in solution.[2] It is best practice to aliquot stock solutions into single-use volumes.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Key Considerations |
| Solid (Hydrochloride Salt) | Long-term | 4°C | As per manufacturer's expiry | Sealed container, protect from moisture.[3] |
| Stock Solution | Long-term | -80°C | Up to 6 months | Sealed container, protect from moisture.[1] |
| Stock Solution | Short-term | -20°C | Up to 1 month | Sealed container, protect from moisture, avoid freeze-thaw cycles.[1][2] |
Table 2: Summary of Thiamphenicol Stability Under Stress Conditions
| Stress Condition | Matrix | Temperature | Duration | Observed Degradation |
| Thermal | Water | 100°C | 2 hours | < 20%[8] |
| Thermal | Salt Water | 100°C | 2 hours | Similar to or slightly less stable than in water.[3] |
| Thermal | Soybean Sauce | 100°C | 2 hours | Accelerated degradation.[3] |
| Thermal | Chicken Meat | 100°C | 2 hours | Accelerated degradation.[3] |
| Hydrolytic (Acidic) | 0.1 N HCl | 60°C | 24 hours | Degradation observed.[8] |
| Hydrolytic (Basic) | 0.1 N NaOH | 60°C | 24 hours | Significant degradation observed.[8] |
| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours | Potential for degradation.[8] |
| Photolytic | UV/Visible Light | Room Temperature | As per ICH Q1B | Degradation involving dechlorination and oxidation.[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies based on ICH guidelines to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of 0.1 N NaOH before analysis.[8]
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C and sample at the same time points. Neutralize with an equivalent amount of 0.1 N HCl.[8]
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C and sample at the specified time points.[8]
-
Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, and sample at the specified time points.[8]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a defined period. Also, reflux a solution of the drug at a concentration of 100 µg/mL in a suitable solvent at 80°C. Sample at various time points.[9]
-
Photodegradation: Expose a solution of the drug (100 µg/mL) to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be kept in the dark.[8]
3. Analysis:
-
Analyze all stressed samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the simultaneous determination of this compound and its primary degradant, thiamphenicol.
1. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.05 M phosphate (B84403) buffer, pH 4.0) in an isocratic or gradient elution. A typical starting point could be a ratio of 30:70 (v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 224 nm.[2]
-
Column Temperature: 40°C.[4]
2. Sample Preparation:
-
Dilute samples from the forced degradation study with the mobile phase to a suitable concentration within the linear range of the method.
3. Validation:
-
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is critical to ensure that the peaks of this compound, thiamphenicol, and other degradation products are well-resolved.
Mandatory Visualizations
Caption: Logical relationship between storage, degradation factors, and prevention.
Caption: Main degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ovid.com [ovid.com]
- 3. Differential heat stability of amphenicols characterized by structural degradation, mass spectrometry and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The photodegradation mechanism and photo-modified toxicity of thiamphenicol sensitized by typical antibiotics in ice and in water [cdn.sciengine.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. v-assets.cdnsw.com [v-assets.cdnsw.com]
How to prevent precipitation of Thiamphenicol glycinate in stock solutions
Welcome to the technical support center for Thiamphenicol glycinate (B8599266). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of Thiamphenicol glycinate in experimental settings. Here you will find troubleshooting guides and frequently asked questions to help you prevent common issues such as precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a broad-spectrum antibiotic and a derivative of Thiamphenicol. The glycinate ester form significantly increases its solubility in aqueous solutions, making it easier to formulate for research and therapeutic applications.[1] In laboratory settings, it is primarily used to study bacterial protein synthesis, as it acts by inhibiting the 50S ribosomal subunit, thereby preventing peptide bond formation.[1]
Q2: What are the common solvents for preparing this compound stock solutions?
For high-concentration stock solutions, organic solvents are recommended. This compound hydrochloride is highly soluble in Dimethyl Sulfoxide (DMSO).[2] It is also soluble in Dimethylformamide (DMF). For experimental applications requiring aqueous solutions, this compound hydrochloride's water solubility allows for direct dissolution in buffers, although at lower concentrations than in organic solvents.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
The stability of this compound stock solutions is highly dependent on the solvent and storage temperature. To ensure the longevity and efficacy of your stock solutions, please refer to the following table.
| Solvent | Storage Temperature | Duration |
| DMSO | -20°C | 1 month |
| DMSO | -80°C | 6 months |
| Aqueous Buffer | 4°C | Not recommended for long-term storage |
| Aqueous Buffer | -20°C | Use with caution, prone to precipitation |
Data compiled from multiple sources.
It is crucial to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
Troubleshooting Guide: Precipitation in Stock Solutions
Precipitation of this compound from stock solutions is a common issue that can compromise experimental results. This guide will help you understand the potential causes and provide solutions to prevent and address this problem.
Common Causes of Precipitation
-
Hydrolysis of the Glycinate Ester: The ester bond in this compound is susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH and elevated temperatures.[3] Hydrolysis leads to the formation of Thiamphenicol, which is significantly less soluble in water and can precipitate out of solution.
-
Low Temperature Storage of Aqueous Solutions: While freezing is a common method for long-term storage, aqueous solutions of this compound can be prone to precipitation upon thawing. The freeze-thaw process can affect the local concentration and pH, leading to the formation of insoluble aggregates.
-
Supersaturation: Attempting to dissolve this compound above its solubility limit in a given solvent will result in a supersaturated solution that is prone to precipitation over time, especially with changes in temperature.
-
Buffer Composition: The composition of the buffer used for aqueous solutions can influence the stability of this compound. Certain buffer components may interact with the compound, affecting its solubility and promoting precipitation.[4][5][6][7]
Troubleshooting Steps
Issue: Precipitate observed in the stock solution upon thawing.
dot
Caption: Workflow for redissolving precipitated this compound.
Issue: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.
dot
Caption: Strategies to prevent precipitation during dilution.
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
Procedure:
-
In a sterile environment, accurately weigh the desired amount of this compound hydrochloride powder. For a 1 mL stock solution of 100 mg/mL, weigh 100 mg.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO. For a 100 mg/mL solution, add 1 mL of DMSO.
-
Vortex the tube vigorously until the powder is completely dissolved.
-
If necessary, use a sonicator bath for a few minutes to aid dissolution.[2]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.
Protocol 2: Preparation of a 1 mg/mL Working Solution in Physiological Buffer
Materials:
-
100 mg/mL this compound hydrochloride stock solution in DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw a single-use aliquot of the 100 mg/mL this compound stock solution in DMSO at room temperature.
-
In a sterile tube, add the desired volume of sterile PBS. For 1 mL of working solution, start with 990 µL of PBS.
-
While gently vortexing the PBS, add 10 µL of the 100 mg/mL DMSO stock solution dropwise to the buffer.
-
Continue vortexing for a few seconds to ensure the solution is homogenous.
-
Use the working solution immediately. Do not store aqueous working solutions for extended periods.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The molecule binds to the A-site of the 50S ribosomal subunit, which is a crucial component of the bacterial ribosome responsible for protein translation. This binding event physically blocks the accommodation of aminoacyl-tRNA into the A-site, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain. This leads to the cessation of bacterial growth and proliferation.
dot
Caption: Mechanism of action of this compound.
References
- 1. CAS 2611-61-2: this compound hydrochloride [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Buffer Composition on Site-Specific Glycation of Lysine Residues in Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thiamphenicol Glycinate in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of thiamphenicol (B1682257) glycinate (B8599266) for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is thiamphenicol glycinate and how does it differ from thiamphenicol?
A1: Thiamphenicol is a broad-spectrum bacteriostatic antibiotic, structurally similar to chloramphenicol (B1208) but with a methyl-sulfonyl group instead of a p-nitro group.[1][2] This structural change reduces the risk of aplastic anemia, a severe side effect associated with chloramphenicol.[1] this compound is a water-soluble prodrug of thiamphenicol, designed for parenteral (injectable) administration.[3][4] After administration, it is rapidly cleaved by tissue esterases to release the active compound, thiamphenicol.[5][6]
Q2: What is the mechanism of action of thiamphenicol?
A2: Thiamphenicol inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial 70S ribosome, which blocks the peptidyl transferase enzyme.[7][8] This action prevents the formation of peptide bonds and subsequent protein elongation, leading to a bacteriostatic effect.[7][8] At concentrations 3 to 5 times higher than bacteriostatic levels, it may be bactericidal for some bacterial species.[3]
Q3: What is the antimicrobial spectrum of thiamphenicol?
A3: Thiamphenicol is effective against a wide range of Gram-positive and Gram-negative bacteria, and is particularly effective against anaerobic bacteria.[3][7] Bacteria sensitive to low concentrations include Clostridium, Corynebacterium diphtheriae, Diplococcus pneumoniae, Streptococcus pyogenes, Bacteroides, Haemophilus, and Neisseria.[3] Organisms like Listeria, Escherichia coli, Klebsiella, Proteus, and Salmonella are sensitive only to relatively high concentrations.[3] It is generally inactive against Mycobacterium tuberculosis and Pseudomonas aeruginosa.[3]
Q4: How is thiamphenicol metabolized and excreted in different animal species?
A4: A key feature of thiamphenicol is its limited metabolism in most species.[1] It is predominantly excreted unchanged in the urine.[1][7] In rats and rabbits, over 95% of the dose is excreted unchanged.[7] In pigs and rats, some of the drug is excreted as thiamphenicol glucuronate.[2] This contrasts with chloramphenicol, which is extensively metabolized in the liver.[7]
Troubleshooting Guides
Issue 1: Poor Solubility or Formulation Problems
-
Q: I'm having trouble dissolving thiamphenicol for my experiment. What can I do?
-
A: Thiamphenicol base is not very soluble in water.[2] For parenteral or aqueous formulations, you should use a water-soluble salt form, such as this compound hydrochloride, which is very soluble in water.[3][4] If using other vehicles, ensure they are appropriate for the intended route of administration and are non-toxic at the required volume.[9] Always check the pH and osmolality of your final formulation to minimize irritation at the injection site.[10]
Issue 2: Unexpected Adverse Events
-
Q: I'm observing adverse effects like lethargy or gastrointestinal issues in my study animals. What should be my course of action?
-
A: While thiamphenicol is generally safer than chloramphenicol, adverse effects can occur.[8]
-
Assess Severity: Determine if the effects are mild (e.g., slight reduction in food intake) or severe (e.g., significant weight loss, paralysis).
-
Review Dosage: Ensure the administered dose is within the reported therapeutic range for the species. Overdosing can increase the risk of side effects.[8]
-
Monitor Closely: For mild effects, continue to monitor the animals closely for any worsening of symptoms. Consider reducing the dose in subsequent administrations.
-
Discontinue Treatment: For severe effects, or if mild effects persist or worsen, discontinue the drug. Gastrointestinal issues and hindlimb weakness have been noted as potential side effects.[11]
-
Veterinary Consultation: Consult with a laboratory animal veterinarian to provide supportive care and to investigate the cause.
-
Necropsy: If an animal dies unexpectedly, a full necropsy should be performed to determine the cause of death.
-
Issue 3: Lack of Efficacy in Infection Model
-
Q: The infection in my animal model is not responding to this compound treatment. What are the possible reasons?
-
A: Several factors could contribute to a lack of efficacy:
-
Bacterial Resistance: The pathogen used in your model may be resistant to thiamphenicol. It is crucial to determine the Minimum Inhibitory Concentration (MIC) of your bacterial strain against thiamphenicol before starting in vivo studies.
-
Suboptimal Dosing: The dose might be too low to achieve therapeutic concentrations at the site of infection. Review the pharmacokinetic data for your animal model. The dosing regimen (dose and frequency) should be sufficient to maintain drug concentrations above the MIC for an adequate period.
-
Administration Route: The route of administration may not be optimal for the infection site. For example, an oral dose may have lower bioavailability than an intramuscular injection, resulting in lower systemic exposure.[12]
-
Host Factors: In some disease states, drug distribution and clearance can be altered. For instance, one study in goats showed that infection with Pasteurella multocida resulted in lower serum concentrations of thiamphenicol compared to healthy goats.[13]
-
Data Presentation
Table 1: Recommended Dosage of Thiamphenicol in Various Animal Species
| Species | Route of Administration | Recommended Dose (mg/kg bw) | Frequency & Duration | Reference |
| Calves | Oral | 30 - 60 | Daily | [4] |
| Calves | Oral | 50 | Two daily administrations for 4 days | [7] |
| Pigs | Oral | 10 - 40 | Every 12 hours for 5 days | [3][4] |
| Poultry | Oral (in feed/water) | 15 - 67 | Up to 5 days | [4][7] |
| Cattle (Lactating) | Intramuscular (IM) | 15 | Twice daily for 5 days | [3] |
| Sheep | Intramuscular (IM) | 20 | Every 8 hours (4 doses) | [3] |
| Goats | Intravenous (IV) / IM | 30 | Single dose | [13] |
| Guinea Pigs | Subcutaneous (SC) | 15 | Single dose | [14] |
| Rabbits | IV / IM / Oral | 30 | Single dose | [12] |
| Rats | Oral | 30 | Single dose | [3] |
Table 2: Pharmacokinetic Parameters of Thiamphenicol in Animal Models
| Species | Dose & Route | Half-life (t½) (hours) | Cmax (µg/mL) | Tmax (hours) | Bioavailability (%) | Reference |
| Rabbits | 30 mg/kg IV | 1.39 | - | - | - | [12] |
| Rabbits | 30 mg/kg IM | 2.45 | 80.4 | 1.25 | 101.4 | [12] |
| Rabbits | 30 mg/kg Oral | 1.44 | 69.8 | 1.17 | 64.2 | [12] |
| Goats (Normal) | 30 mg/kg IM | - | - | - | 66.63 | [13] |
| Rats | 30 mg/kg IV | 0.77 | - | - | - | [3] |
| Cattle (Lactating) | 25 mg/kg IV | 1.60 | - | - | - | [12] |
| Pacific White Shrimp | 10 mg/kg Oral | 10.66 | 7.96 | 2 | - | [15] |
Table 3: Minimum Inhibitory Concentrations (MICs) of Thiamphenicol Against Common Pathogens
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Streptococcus pneumoniae | 0.5 | 1 - 2 | [16] |
| Haemophilus influenzae | - | - | Activity confirmed[17] |
| Staphylococcus aureus | - | - | Activity confirmed[17] |
| Klebsiella pneumoniae | - | - | Activity confirmed[17] |
| Moraxella catarrhalis | - | - | Activity confirmed[17] |
Note: MIC values can be strain-dependent. It is highly recommended to determine the MIC for the specific strain used in your study.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is adapted from standard methodologies.[18][19]
1. Materials and Reagents:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strain of interest
-
Thiamphenicol stock solution (e.g., 1024 mg/L in a suitable solvent)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
2. Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. The final inoculum in the wells will be 5 x 10⁵ CFU/mL.
-
-
Prepare Antibiotic Dilutions:
-
Add 100 µL of sterile MHB to all wells of the 96-well plate.
-
Add 100 µL of the thiamphenicol stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a serial 2-fold dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the desired final concentration. Discard 100 µL from the last column.
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control well (MHB + inoculum, no antibiotic) and a negative control well (MHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-24 hours.
-
-
Read Results:
Protocol 2: General Protocol for an In Vivo Efficacy Study
1. Materials and Reagents:
-
Appropriate animal model (e.g., mice, rats)
-
Pathogenic bacterial strain with a known MIC for thiamphenicol
-
This compound for injection
-
Sterile saline or appropriate vehicle
-
Syringes and needles suitable for the chosen administration route[9]
-
Anesthesia and euthanasia agents as per approved IACUC protocol
2. Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week before the experiment.
-
Induce Infection: Infect animals with the bacterial pathogen via a relevant route (e.g., intraperitoneal, intravenous, intratracheal). The inoculum size should be predetermined to cause a consistent infection without overwhelming the host rapidly.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose).
-
Drug Administration:
-
At a specified time post-infection (e.g., 2 hours), begin treatment.
-
Prepare the this compound solution in the vehicle at the desired concentration.
-
Administer the drug according to the study design (e.g., intramuscularly, subcutaneously) at the predetermined dose and frequency.[21] Ensure the injection volume is appropriate for the species.[10]
-
-
Monitoring:
-
Monitor animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., 3-7 days post-infection), euthanize the remaining animals.
-
Collect target organs (e.g., lungs, spleen, liver) aseptically.
-
Homogenize the organs and perform serial dilutions for bacterial enumeration (CFU counting) on appropriate agar plates.
-
-
Data Analysis: Compare the bacterial load in the organs and survival rates between the vehicle control and thiamphenicol-treated groups to determine efficacy.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Thiamphenicol - Wikipedia [en.wikipedia.org]
- 3. Thiamphenicol [fao.org]
- 4. fao.org [fao.org]
- 5. This compound acetylcysteine - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetics of the prodrug this compound and its active parent compound thiamphenicol in beagle dogs following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Phenicols Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. lar.fsu.edu [lar.fsu.edu]
- 10. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adverse events associated with chloramphenicol use in dogs: a retrospective study (2007-2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Serum and lung levels of thiamphenicol after administration of its glycinate N-acetylcysteinate ester in experimentally infected guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and tissue distribution of thiamphenicol and florfenicol in Pacific white shrimp Litopenaeus vannamei in freshwater following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microbiological activity of thiamphenicol and this compound acetylcysteinate against clinically significant microorganisms and their biofilms | CMAC [cmac-journal.ru]
- 17. Comparative in vitro activity of thiamphenicol-glycinate and thiamphenicol-glycinate-acetylcysteinate and other antimicrobials against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 20. idexx.dk [idexx.dk]
- 21. az.research.umich.edu [az.research.umich.edu]
Technical Support Center: Thiamphenicol Glycinate In Vitro Antibiotic Interactions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the in vitro interactions of thiamphenicol (B1682257) glycinate (B8599266) with other antibiotics. The information is presented in a question-and-answer format to directly address common issues encountered during such experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of thiamphenicol glycinate and how might it influence its interaction with other antibiotics?
A1: this compound is a prodrug that is rapidly hydrolyzed by tissue esterases to release its active form, thiamphenicol. Thiamphenicol is a broad-spectrum bacteriostatic antibiotic that inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1] This action prevents the formation of peptide bonds.
The bacteriostatic nature of thiamphenicol can lead to different types of interactions with other antibiotics:
-
Antagonism: When combined with bactericidal agents that act on the cell wall, such as beta-lactams, antagonism can occur. Beta-lactams are most effective against actively dividing bacteria. By halting protein synthesis and bacterial growth, thiamphenicol may reduce the efficacy of cell wall-active agents.
-
Synergism or Additivity: Combination with other protein synthesis inhibitors that target different ribosomal subunits (e.g., tetracyclines targeting the 30S subunit) or have complementary mechanisms could result in synergistic or additive effects.
-
Indifference: In many cases, the combination may not result in a significant change in activity compared to the individual agents.
Q2: Are there known in vitro synergistic interactions between thiamphenicol and other antibiotics?
A2: Yes, some studies have reported synergistic interactions. For instance, a checkerboard analysis of thiamphenicol in combination with doxycycline (B596269) against Mycoplasma genitalium indicated a synergistic effect in one of the four isolates tested, with no antagonism observed in the others.[2] Additionally, its analogue, chloramphenicol (B1208), has shown synergistic action with ampicillin (B1664943) against Haemophilus influenzae.[3] Another analogue, florfenicol, has demonstrated synergistic-like interactions with thiamphenicol itself against various Gram-positive and Gram-negative bacteria.[4][5]
Q3: What is the potential for antagonism between this compound and other antibiotic classes?
A3: Antagonism is a potential concern, particularly with bactericidal antibiotics. For example, in vitro studies have suggested that the combination of quinolones, like ciprofloxacin, and chloramphenicol (an analogue of thiamphenicol) can be antagonistic against E. coli.[6] There is also a general caution against the concurrent use of protein synthesis inhibitors like chloramphenicol with macrolides, as this could lead to antagonism.[7] The order of antibiotic exposure can be a critical factor; for instance, the antagonistic effect of erythromycin (B1671065) on beta-lactams against Streptococcus pneumoniae was less pronounced when the macrolide was administered after the beta-lactam.[8]
Q4: Does the N-acetylcysteine (NAC) component in some this compound formulations interfere with its antibacterial activity or interactions?
A4: Studies have shown that equimolar and even higher concentrations of N-acetylcysteine (NAC) do not interfere with the in vitro antibacterial activity of thiamphenicol against common respiratory pathogens like Streptococcus pneumoniae, Streptococcus pyogenes, and Haemophilus influenzae. The primary role of NAC in these formulations is mucolytic.
Troubleshooting Guides
Problem 1: My checkerboard assay results show unexpected antagonism between thiamphenicol and a beta-lactam.
-
Possible Cause 1: Mechanism of Action Conflict. This is a classic example of potential antagonism. Thiamphenicol, being bacteriostatic, may inhibit the bacterial growth necessary for the bactericidal action of the beta-lactam.
-
Troubleshooting Steps:
-
Review Bacterial Species: The interaction can be species-dependent. Ensure the observed effect is consistent across multiple strains.
-
Time-Kill Curve Analysis: Perform a time-kill curve experiment to confirm the antagonistic interaction over time. This dynamic method provides more detailed information than the static checkerboard assay.
-
Staggered Dosing in Time-Kill Assay: Investigate the effect of the order of addition. Add the beta-lactam first to allow for some bactericidal activity before introducing the bacteriostatic thiamphenicol. A study on beta-lactams and macrolides showed that the timing of administration can influence the antagonistic effect.[8]
-
Problem 2: I am observing inconsistent Fractional Inhibitory Concentration (FIC) indices for the same antibiotic combination.
-
Possible Cause 1: Inoculum Effect. Variation in the starting bacterial inoculum size can significantly affect the Minimum Inhibitory Concentration (MIC) values and, consequently, the FIC index.
-
Troubleshooting Steps:
-
Standardize Inoculum: Strictly adhere to standardized inoculum preparation procedures (e.g., 0.5 McFarland standard) to ensure a consistent starting concentration of bacteria (typically ~5 x 10^5 CFU/mL).
-
Verify MICs: Always run parallel controls for the MIC of each antibiotic alone in every experiment to ensure consistency.
-
Plate Reader Calibration: If using a plate reader for turbidity measurements, ensure it is properly calibrated.
-
-
Possible Cause 2: Subjective Interpretation of Growth. Visual determination of growth inhibition can be subjective.
-
Troubleshooting Steps:
-
Use a Growth Indicator: Incorporate a growth indicator dye (e.g., resazurin) to provide a more objective colorimetric endpoint.
-
Spectrophotometric Reading: Use a microplate reader to measure optical density (OD) for a quantitative assessment of growth.
-
Data Presentation
Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index in Checkerboard Assays
| FIC Index (ΣFIC) | Interpretation | Description |
| ≤ 0.5 | Synergy | The combined effect of the two antibiotics is significantly greater than the sum of their individual effects.[9][10] |
| > 0.5 to ≤ 4.0 | Additive/Indifference | The combined effect is equal to or slightly greater than the sum of their individual effects.[9][10] |
| > 4.0 | Antagonism | The combined effect is less than the effect of the more active agent alone.[9][10] |
The FIC Index is calculated as: ΣFIC = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[10]
Table 2: Summary of Reported In Vitro Interactions with Thiamphenicol and its Analogues
| Antibiotic Class | Interacting Antibiotic | Model Organism | Observed Interaction | Reference(s) |
| Tetracyclines | Doxycycline | Mycoplasma genitalium | Synergy (in 1 of 4 isolates), No Antagonism | [2] |
| Beta-lactams | Ampicillin | Haemophilus influenzae | Synergy (with Chloramphenicol) | [3] |
| Phenicols | Florfenicol | Various Gram-positive and Gram-negative bacteria | Synergy-like | [4][5] |
| Fluoroquinolones | Ciprofloxacin | Escherichia coli | Antagonism (with Chloramphenicol) | [6] |
| Macrolides | Erythromycin | Streptococcus pneumoniae | Antagonism (with beta-lactams, order-dependent) | [8] |
Experimental Protocols
Checkerboard Assay Methodology
The checkerboard assay is a common in vitro method to assess antibiotic combinations.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic. A series of two-fold dilutions for each antibiotic are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Plate Setup: In a 96-well microtiter plate, the dilutions of this compound are dispensed along the ordinate (rows), and the dilutions of the second antibiotic are dispensed along the abscissa (columns). This creates a matrix of varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). Control wells containing only the medium, only the bacterial inoculum, and each antibiotic alone are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
-
Reading Results: Growth inhibition is assessed visually or by measuring the optical density with a microplate reader. The MIC of each antibiotic alone and in combination is determined.
-
FIC Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (see Table 1).
Time-Kill Curve Analysis
Time-kill curve studies provide a dynamic view of antibiotic interactions.
-
Preparation: Prepare tubes with a standardized bacterial inoculum in a suitable broth.
-
Antibiotic Addition: Add antibiotics to the tubes at specific concentrations (e.g., 0.5x, 1x, or 2x the MIC), both individually and in combination. A growth control tube without any antibiotic is also included.
-
Sampling over Time: Incubate the tubes and collect samples at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Count: Perform serial dilutions of the collected samples and plate them on agar (B569324) to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Antagonism is defined as a ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Indifference is a < 2-log10 change in CFU/mL.
-
Visualizations
References
- 1. In vitro antibacterial activity of thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of thiamphenicol against drug-susceptible and drug-resistant strains of Mycoplasma genitalium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Bactericidal action of chloramphenicol and synergism with beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | In vitro and in vivo Synergistic Effects of Florfenicol and Thiamphenicol in Combination Against Swine Actinobacillus pleuropneumoniae and Pasteurella multocida [frontiersin.org]
- 6. Synergy of fluoroquinolones with other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetracyclines, macrolides, lincosamides & chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antagonism between beta-lactam and macrolide in Streptococcus pneumoniae: how important is the antibiotic order? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Analysis of Thiamphenicol Glycinate Degradation in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiamphenicol (B1682257) glycinate (B8599266).
FAQs: Understanding Thiamphenicol Glycinate Degradation
Q1: What is the primary degradation pathway of this compound in biological samples?
A1: this compound (TG) is a prodrug of thiamphenicol (TAP). In biological samples, its primary degradation pathway is the rapid hydrolysis of the glycinate ester bond, a reaction catalyzed by esterase enzymes present in plasma and other tissues. This enzymatic cleavage releases the active antibiotic, thiamphenicol, and glycine.[1]
Q2: What are the main degradation products of this compound?
A2: The main degradation product of this compound is its active form, thiamphenicol (TAP).[1][2] Under certain conditions, TAP can be further metabolized. For instance, in the presence of specific bacteria like Sphingomonas sp., TAP can be oxidized to O-TAP or dehydrated and dehydrogenated to DD-TAP.[3]
Q3: How stable is this compound in plasma and urine samples?
A3: this compound is unstable in plasma, even at ambient temperature or during freeze-thaw cycles, due to enzymatic hydrolysis.[4] Therefore, plasma samples should be processed immediately and kept refrigerated or on ice before analysis. It is also recommended to avoid more than one freeze-thaw cycle.[4] In contrast, this compound is often undetectable in urine samples, suggesting rapid conversion and excretion of the active form, thiamphenicol.[4]
Q4: What are the recommended storage conditions for biological samples containing this compound?
A4: Given the instability of this compound in plasma, it is crucial to minimize the time between sample collection and analysis. For short-term storage, samples should be kept at 2-8°C. For long-term storage, freezing at -20°C or -80°C is recommended, although repeated freeze-thaw cycles must be avoided.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and its degradation products in biological samples.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no detection of this compound in plasma | Rapid enzymatic degradation of this compound to thiamphenicol.[4] | - Process samples immediately after collection.- Keep samples on ice or refrigerated during handling.- Use an esterase inhibitor during sample collection and preparation, if compatible with the analytical method. |
| Improper sample storage (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles).[4][5] | - Adhere strictly to recommended storage conditions (see FAQ 4).- Aliquot samples before freezing to avoid multiple freeze-thaw cycles. | |
| Poor peak shape or resolution in HPLC analysis | Inappropriate mobile phase composition or pH. | - Optimize the mobile phase composition, particularly the organic solvent and buffer concentration.- Adjust the pH of the mobile phase to improve the ionization state and retention of the analytes. |
| Column degradation or contamination. | - Use a guard column to protect the analytical column.- Flush the column with a strong solvent to remove contaminants.- Replace the column if performance does not improve. | |
| Low recovery of thiamphenicol or this compound during sample extraction | Inefficient extraction solvent. | - Test different extraction solvents or solvent mixtures to find the optimal one for both analytes.- Adjust the pH of the sample before extraction to enhance the partitioning of the analytes into the organic phase. |
| Incomplete protein precipitation. | - Ensure the correct ratio of precipitating agent (e.g., acetonitrile, perchloric acid) to the sample volume.- Vortex the sample thoroughly after adding the precipitating agent. | |
| Matrix effects in LC-MS/MS analysis (ion suppression or enhancement) | Co-elution of endogenous matrix components with the analytes. | - Optimize the chromatographic separation to better resolve the analytes from interfering matrix components.- Employ a more selective sample preparation technique, such as solid-phase extraction (SPE).- Use a stable isotope-labeled internal standard (e.g., Thiamphenicol-d3) to compensate for matrix effects.[5] |
Experimental Protocols & Data
High-Performance Liquid Chromatography (HPLC) Method for Simultaneous Analysis of this compound and Thiamphenicol in Human Plasma and Urine
This method is adapted from a published study by Chen et al. (2006).[4]
-
Instrumentation:
-
HPLC system with UV detection
-
Reversed-phase C18 column (e.g., Hypersil ODS2)
-
-
Mobile Phase:
-
Acetonitrile and water (87:13, v/v) containing 0.003 M tetrabutyl ammonium (B1175870) bromide and 0.056 M ammonium acetate.
-
-
Flow Rate: 1.0 ml/min
-
Detection: UV at 224 nm
-
Sample Preparation:
-
Plasma: Extraction with ethyl acetate.
-
Urine: 100-fold dilution with the mobile phase.
-
Table 1: HPLC Method Validation Parameters
| Parameter | Plasma | Urine |
| Linearity Range (µg/ml) | 0.78 to 100 | 0.78 to 100 |
| Intra-day RSD (%) | < 10% | < 10% |
| Inter-day RSD (%) | < 10% | < 10% |
| Recovery (%) | > 80% | > 80% |
Data summarized from Chen et al. (2006)[4]
Visualizations
Degradation Pathway of this compound
Caption: Enzymatic conversion of this compound to Thiamphenicol.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the analysis of this compound and Thiamphenicol.
Troubleshooting Logic for Low Analyte Detection
Caption: Decision tree for troubleshooting low analyte detection.
References
Overcoming poor solubility of thiamphenicol glycinate for research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of thiamphenicol (B1682257) glycinate (B8599266) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Is thiamphenicol glycinate hydrochloride considered poorly soluble?
A1: this compound hydrochloride is the water-soluble prodrug of thiamphenicol and is generally characterized as being very soluble in water.[1][2] This enhanced solubility facilitates its use in parenteral formulations.[3] However, solubility challenges can still arise under specific experimental conditions, such as at high concentrations, in certain buffers, or due to the limited solubility of its active metabolite, thiamphenicol.
Q2: What is the difference in solubility between thiamphenicol and this compound hydrochloride?
A2: Thiamphenicol, the active antibiotic, is sparingly soluble in aqueous buffers.[4] In contrast, its glycinate ester hydrochloride salt is readily soluble in water.[1][5] This difference is a key reason for the development of the glycinate prodrug form. The hydrochloride salt form of this compound also enhances its stability and bioavailability.[1]
Q3: What is the mechanism of action of thiamphenicol?
A3: Thiamphenicol inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which prevents the peptidyl transferase enzyme from forming peptide bonds between amino acids.[1][3] This action halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[3]
Q4: Can I prepare a high-concentration stock solution of this compound hydrochloride directly in an aqueous buffer?
A4: While this compound hydrochloride is water-soluble, preparing high-concentration stock solutions directly in aqueous buffers may lead to precipitation, especially over time or with changes in temperature. For preparing concentrated stock solutions, dissolving the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) is often recommended before making further dilutions in aqueous media.[6]
Q5: How does pH affect the stability of this compound?
A5: The stability of thiamphenicol and related compounds can be influenced by pH. While specific data on the pH-dependent stability of this compound is limited, related compounds like chloramphenicol (B1208) show stability in a pH range of 2-7. Aqueous solutions of chloramphenicol are more stable in borax-buffered solutions (pH 7.4) compared to unbuffered solutions. It is advisable to work within a neutral to slightly acidic pH range and to prepare fresh aqueous solutions for experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | The concentration exceeds the solubility limit in the chosen solvent. For aqueous solutions, the pH or temperature may not be optimal. | For high-concentration stock solutions, use DMSO.[6] If using an aqueous solvent, try gentle warming or sonication to aid dissolution. Prepare fresh aqueous solutions daily. |
| Cloudiness or precipitation upon dilution in cell culture media or buffer | The final concentration in the media is too high, or there is an interaction with components of the media (e.g., salts, proteins). The pH of the final solution may also be a factor. | Ensure the stock solution is added to the media slowly while mixing. Avoid a "pH shock" by ensuring the pH of the stock and final solution are compatible. Consider using a lower final concentration or a different buffer system. |
| Inconsistent experimental results | The compound may not be fully dissolved, leading to inaccurate concentrations. The compound may be degrading in the experimental solution. | Always ensure the compound is fully dissolved before use. Prepare fresh working solutions from a stable stock for each experiment. Store stock solutions at -20°C or -80°C to maintain stability.[6] |
Data Presentation
Table 1: Solubility of Thiamphenicol and its Glycinate Ester
| Compound | Solvent | Solubility |
| Thiamphenicol | Ethanol | ~200 µg/mL |
| DMSO | ~30 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| Water | Sparingly soluble | |
| This compound Hydrochloride | Water | Very soluble[2] |
| DMSO | 250 mg/mL (requires sonication)[6] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound Hydrochloride
Objective: To prepare a stable, high-concentration stock solution for subsequent dilution in experimental media.
Materials:
-
This compound Hydrochloride powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Under aseptic conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound Hydrochloride powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of powder).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[6]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
Protocol 2: Preparation of Working Solutions in Aqueous Media
Objective: To prepare a working solution of this compound hydrochloride in an aqueous buffer or cell culture medium from a concentrated stock.
Materials:
-
Concentrated stock solution of this compound Hydrochloride in DMSO
-
Sterile aqueous buffer or cell culture medium, pre-warmed to the experimental temperature
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the concentrated stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your working solution.
-
In a sterile tube, add the required volume of the pre-warmed aqueous buffer or cell culture medium.
-
While gently vortexing the buffer/media, slowly add the calculated volume of the stock solution. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Continue to vortex for a few seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If observed, consider preparing a more dilute working solution.
-
Use the freshly prepared working solution for your experiment immediately. Do not store aqueous working solutions for extended periods.
Visualizations
Caption: Mechanism of action of Thiamphenicol in bacterial protein synthesis.
Caption: Decision workflow for dissolving this compound HCl.
References
Technical Support Center: Stability of Thiamphenicol Glycinate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of thiamphenicol (B1682257) glycinate (B8599266) at different pH levels. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of thiamphenicol glycinate in aqueous solutions at different pH values?
Q2: What are the likely degradation products of this compound hydrolysis?
A2: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the ester linkage. This process would yield thiamphenicol and glycine (B1666218) as the main degradation products. Further degradation of the thiamphenicol parent drug could occur under harsh conditions, but the initial hydrolysis of the glycinate ester is the primary stability concern.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[1][3][4] This method should be capable of separating the intact this compound from its primary degradation product, thiamphenicol, as well as any other potential impurities. UV detection at an appropriate wavelength (e.g., 224 nm) is typically suitable for quantification.[1]
Q4: Are there any specific handling precautions I should take when working with this compound solutions?
A4: Yes. Given its observed instability, it is crucial to handle this compound solutions with care. Prepare solutions fresh whenever possible. If storage is necessary, it should be at refrigerated or frozen temperatures, though it's important to be aware of potential instability even under these conditions, as demonstrated by instability during freeze-thaw cycles in plasma.[1] For analytical purposes, samples should be kept cool prior to injection into an HPLC system.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution. | The pH of the solution may be in an unstable range (highly acidic or alkaline). | Adjust the pH of your solution to a neutral or slightly acidic range (pH 5-7). Prepare fresh solutions before use and store them at low temperatures for short durations only. |
| Inconsistent results in stability studies. | Instability during sample handling and storage (e.g., freeze-thaw cycles).[1] | Minimize the number of freeze-thaw cycles. Aliquot stock solutions to avoid repeated freezing and thawing of the entire batch. Keep samples on ice or in a refrigerated autosampler before analysis. |
| Appearance of unknown peaks in the chromatogram. | Degradation of this compound into multiple products. | Use a validated stability-indicating HPLC method to identify and quantify degradation products. The primary degradation product is expected to be thiamphenicol. |
| Poor separation between this compound and its degradation products. | The HPLC method is not optimized for stability-indicating analysis. | Develop or adapt an HPLC method with sufficient resolution to separate the parent compound from its degradation products. This may involve adjusting the mobile phase composition, pH, column type, or gradient elution profile.[3][4] |
Data on Expected Stability Trends
While specific quantitative data for the pH-rate profile of this compound is limited in public literature, the following table summarizes the expected stability trends based on data from analogous compounds.[2] Researchers should determine the precise degradation rates experimentally.
| pH Range | Expected Stability | Primary Degradation Mechanism |
| < 4 | Low | Acid-catalyzed hydrolysis of the ester bond. |
| 4 - 6 | High | Minimal hydrolysis. |
| 6 - 8 | Moderate to High | General base-catalyzed hydrolysis may begin. |
| > 8 | Low | Base-catalyzed hydrolysis of the ester bond. |
Experimental Protocols
Protocol for Determining the pH-Rate Profile of this compound
This protocol outlines a general procedure for investigating the stability of this compound in aqueous solutions at different pH values.
1. Materials and Reagents:
-
This compound reference standard
-
Thiamphenicol reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Buffer salts (e.g., phosphate (B84403), citrate, borate) to cover a pH range of 2 to 10
-
Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4]
-
pH meter
-
Constant temperature bath or incubator
-
Volumetric flasks and pipettes
3. Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions at various pH values (e.g., pH 2, 4, 5, 7, 9, 10).
-
Ensure the buffer concentration is sufficient to maintain the desired pH throughout the experiment.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase).
-
For each pH value to be tested, dilute the stock solution with the corresponding buffer to a known final concentration.
5. Stability Study:
-
Place the prepared samples in a constant temperature bath set to a specific temperature (e.g., 40°C, 50°C, or 60°C) to accelerate degradation.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
Immediately cool the aliquot to stop further degradation and, if necessary, neutralize or dilute it with the mobile phase before HPLC analysis.
6. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating this compound from thiamphenicol. An example of a starting point for method development could be a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (pH 4.0) with a C18 column and UV detection at 224 nm.[1][3][4]
-
Inject the samples and standards into the HPLC system.
-
Record the peak areas for this compound and any degradation products.
7. Data Analysis:
-
Calculate the concentration of this compound remaining at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time for each pH value.
-
Determine the observed first-order degradation rate constant (k_obs) from the slope of the line.
-
Construct a pH-rate profile by plotting log(k_obs) against pH.
Visualizations
Caption: Experimental workflow for determining the pH-rate profile of this compound.
Caption: Primary degradation pathway of this compound via hydrolysis.
References
- 1. ovid.com [ovid.com]
- 2. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Thiamphenicol Glycinate Detection
Welcome to the technical support center for the HPLC analysis of thiamphenicol (B1682257) glycinate (B8599266). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for analyzing thiamphenicol glycinate?
A1: The most prevalent method for the analysis of this compound is reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. C18 columns are frequently used, offering the necessary hydrophobicity to retain and separate this moderately polar compound.
Q2: What is the typical UV detection wavelength for thiamphenicol and this compound?
A2: A common UV detection wavelength for both thiamphenicol and its glycinate ester is around 224 nm.[1]
Q3: Is this compound stable during sample preparation and analysis?
A3: this compound is susceptible to hydrolysis, particularly in plasma samples. It is unstable at ambient temperature and can degrade with freeze-thaw cycles.[1] Therefore, it is crucial to keep samples refrigerated or on ice before analysis and to minimize the number of freeze-thaw cycles.[1]
Q4: What are the expected degradation products of this compound?
A4: The primary degradation product of this compound is thiamphenicol, formed through the hydrolysis of the glycinate ester bond. Other degradation pathways, similar to those of chloramphenicol, could involve the hydrolysis of the amide group.
Experimental Protocols
Below are detailed methodologies for key experiments related to the HPLC analysis of this compound.
Protocol 1: Simultaneous Determination of Thiamphenicol and this compound in Human Plasma
This protocol is adapted from a validated method for the pharmacokinetic study of this compound.[1]
1. Sample Preparation:
-
To 1 mL of human plasma, add the internal standard.
-
Add 5 mL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
2. HPLC Conditions:
-
Column: Hypersil ODS2 (or equivalent C18 column)
-
Mobile Phase: Acetonitrile (B52724)–water containing 0.003 M tetrabutyl ammonium (B1175870) bromide and 0.056 M ammonium acetate (87:13, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 224 nm[1]
-
Column Temperature: Ambient
Protocol 2: Analysis of Thiamphenicol in Medicated Feedingstuffs
This protocol provides a method for the determination of thiamphenicol in animal feed.[2][3][4]
1. Sample Extraction and Clean-up:
-
Weigh 5 g of minced feed sample into a 50 mL centrifuge tube.
-
Add 20 mL of a methanol (B129727) and ethyl acetate mixture (1:1, v/v) and vortex for 10 minutes.[2][3]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
To the extract, add anhydrous magnesium sulfate, PSA, and C18 sorbents for dispersive solid-phase extraction (d-SPE) clean-up.[2][3]
-
Vortex and centrifuge.
-
Take 1 mL of the supernatant and evaporate to dryness.[2][3]
-
Reconstitute the residue in 1 mL of Milli-Q water and filter through a 0.45 µm filter before injection.[2][3]
2. HPLC Conditions:
-
Column: Phenyl-based column (as an alternative to C18 for different selectivity)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer.
-
Flow Rate: Typically 1.0 mL/min
-
Detection: UV at approximately 223 nm[4]
-
Column Temperature: Controlled, e.g., 30°C
Data Presentation
The following tables summarize quantitative data from various HPLC methods for thiamphenicol and related compounds.
Table 1: HPLC Method Parameters for Thiamphenicol and this compound Analysis
| Parameter | Method 1 (Plasma)[1] | Method 2 (Feed)[2][3] | Method 3 (General)[5] |
| Analyte(s) | Thiamphenicol, this compound | Thiamphenicol, Florfenicol | Thiamphenicol |
| Column | Hypersil ODS2 | Phenyl Column | Newcrom R1 |
| Mobile Phase | Acetonitrile/Water with TBA and Ammonium Acetate (87:13) | Methanol/Ethyl Acetate (1:1) for extraction | Acetonitrile/Water with Phosphoric Acid |
| Flow Rate | 1.0 mL/min | Not specified | Not specified |
| Detection | UV at 224 nm | UV at 223 nm | UV or MS |
| Sample Matrix | Human Plasma and Urine | Medicated Feedingstuffs | General |
Table 2: Performance Characteristics of HPLC Methods for Thiamphenicol
| Performance Metric | Value (Plasma Method)[1] | Value (Feed Method)[2][3] |
| Linearity Range | 0.78 to 100 µg/ml | 10–300 µg/mL |
| Recovery | > 80% | 81.7% to 97.5% |
| Intra-day RSD | < 10% | < 6.5% (Repeatability) |
| Inter-day RSD | < 10% | < 6.0% (Within-lab Reproducibility) |
| LOD | Not specified | 2.4–5.3 mg/kg |
| LOQ | Not specified | 3.8–5.6 mg/kg |
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause A: Secondary Interactions with Stationary Phase: Residual silanols on silica-based columns can interact with the analyte, causing peak tailing.
-
Solution:
-
Use a well-end-capped C18 column.
-
Consider a column with a different stationary phase, such as a phenyl or polar-embedded phase.
-
Adjust the mobile phase pH to suppress the ionization of silanol (B1196071) groups (typically pH 2-4).
-
Add a competing base like triethylamine (B128534) to the mobile phase in low concentrations (e.g., 0.1%) to mask silanol interactions.
-
-
-
Possible Cause B: Sample Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution: Dilute the sample and re-inject.
-
-
Possible Cause C: Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Issue 2: Shifting Retention Times
-
Possible Cause A: Column Temperature Fluctuation: Changes in ambient temperature can affect retention times.[6]
-
Solution: Use a column oven to maintain a constant and controlled temperature.[6]
-
-
Possible Cause B: Mobile Phase Composition Change: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can lead to retention time drift.[6][7]
-
Solution:
-
Prepare fresh mobile phase daily.
-
Ensure accurate measurement of all components.
-
Keep mobile phase reservoirs covered to minimize evaporation.[6]
-
-
-
Possible Cause C: Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.
-
Solution: Use a guard column to protect the analytical column. If retention times continue to shift, the analytical column may need to be replaced.
-
Issue 3: Appearance of Extra Peaks (Degradation)
-
Possible Cause A: Hydrolysis of this compound: The ester linkage in this compound is susceptible to hydrolysis, especially in non-ideal pH conditions or in biological matrices. This will result in a peak for thiamphenicol.
-
Solution:
-
Maintain sample and standard solutions at low temperatures (refrigerated or on ice).
-
Avoid repeated freeze-thaw cycles.[1]
-
Analyze samples as quickly as possible after preparation.
-
Ensure the pH of the mobile phase is optimized for the stability of the glycinate ester. A slightly acidic pH is often preferred.
-
-
Issue 4: High Backpressure
-
Possible Cause A: Column or Frit Blockage: Particulate matter from the sample or precipitation of buffer salts can block the column inlet frit.
-
Solution:
-
Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.
-
Use a guard column to catch particulates.
-
If a blockage occurs, try back-flushing the column (if permitted by the manufacturer).
-
-
Visualizations
Caption: Experimental workflow for HPLC analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
- 6. Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting inconsistent results in thiamphenicol glycinate MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in thiamphenicol (B1682257) glycinate (B8599266) Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is thiamphenicol glycinate and how does it relate to thiamphenicol?
A1: this compound is a prodrug of thiamphenicol, an antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] The glycinate ester form allows for improved solubility and administration. In biological systems, it is expected to be hydrolyzed by esterases to release the active thiamphenicol molecule.
Q2: Should the MIC of this compound be the same as the MIC of thiamphenicol?
A2: In many cases, yes. One study found that the MIC values of thiamphenicol and this compound acetylcysteinate (in terms of thiamphenicol) were the same for 87.5% of the tested bacterial strains.[3] This suggests that under standard MIC assay conditions, this compound is likely hydrolyzed to its active form, thiamphenicol. However, inconsistencies can arise if this conversion is incomplete or variable.
Q3: What is the expected antimicrobial spectrum of this compound?
A3: As a prodrug of thiamphenicol, this compound is expected to have a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. Its activity is comparable to that of chloramphenicol (B1208).
Q4: Can I use standard broth microdilution methods for this compound MIC testing?
A4: Yes, the broth microdilution method is a standard and appropriate method for determining the MIC of this compound.[2][3]
Troubleshooting Guide for Inconsistent MIC Results
Inconsistent MIC values for this compound can be a significant source of experimental variability. This guide addresses common issues in a question-and-answer format to help you troubleshoot your assays.
Q5: My MIC values for this compound are higher than expected or vary between replicates. What could be the cause?
A5: Higher than expected or variable MICs can stem from incomplete or inconsistent hydrolysis of the this compound prodrug to its active thiamphenicol form.
-
Potential Cause 1: Insufficient Hydrolysis. The conversion of this compound to thiamphenicol is dependent on esterase activity. While some bacteria may produce endogenous esterases capable of this conversion, the levels can vary between species and even strains.[4][5] Additionally, the chemical stability of the ester bond in the assay medium can play a role.
-
Troubleshooting Steps:
-
Pre-incubation of the drug: Consider pre-incubating the this compound in the broth medium for a short period before adding the bacterial inoculum to allow for some chemical hydrolysis to occur.
-
Addition of esterase: For research purposes, the addition of a purified esterase to the assay system could be explored to ensure complete conversion to thiamphenicol. However, this would be a non-standard assay.
-
Q6: I am observing trailing endpoints (small buttons of growth at concentrations above the apparent MIC). What does this mean?
A6: Trailing endpoints can be caused by several factors and can make MIC determination subjective.
-
Potential Cause 1: Bacteriostatic nature of the antibiotic. Thiamphenicol is a bacteriostatic agent, meaning it inhibits bacterial growth rather than killing the bacteria. This can sometimes result in residual, non-replicating bacteria that appear as a small button or haze.
-
Potential Cause 2: Drug degradation. If this compound or thiamphenicol is unstable over the incubation period, a decrease in the effective concentration could allow for some bacterial regrowth.
-
Troubleshooting Steps:
-
Standardized reading time: Adhere strictly to the recommended incubation time as per CLSI or EUCAST guidelines to avoid over-incubation which can exacerbate trailing.
-
Reading method: Read the MIC as the lowest concentration that causes a significant reduction (e.g., ~80%) in growth compared to the positive control. This is a standard practice for some bacteriostatic antibiotics.
-
Q7: My MIC results are inconsistent across different experiments performed on different days. What should I check?
A7: Inter-assay variability is a common challenge in antimicrobial susceptibility testing.
-
Potential Cause 1: Inoculum preparation. The density of the bacterial inoculum is a critical factor influencing MIC results. An inoculum that is too heavy can lead to falsely high MICs, while one that is too light can result in falsely low MICs.
-
Potential Cause 2: Reagent preparation and storage. Improperly prepared or stored stock solutions of this compound can lead to inaccurate concentrations in the assay.
-
Potential Cause 3: Incubation conditions. Variations in incubation temperature and time can affect both bacterial growth rates and the stability of the antimicrobial agent.
-
Troubleshooting Steps:
-
Standardize inoculum: Always use a spectrophotometer or McFarland standards to prepare a standardized bacterial inoculum.
-
Aliquot and store stock solutions: Prepare single-use aliquots of the this compound stock solution and store them at an appropriate temperature (e.g., -80°C) to prevent degradation from repeated freeze-thaw cycles.[6]
-
Monitor incubator: Regularly check and calibrate the incubator to ensure consistent temperature and atmospheric conditions.
-
Data Presentation
Table 1: Thiamphenicol MIC Values for Common Respiratory Pathogens
| Organism | MIC50 (mg/L) | MIC90 (mg/L) |
| Streptococcus pneumoniae | 0.5 | 1-2 |
| Haemophilus influenzae | 0.5 | 1 |
| Streptococcus pyogenes | 2 | 4 |
Note: Data extracted from a study on thiamphenicol and this compound acetylcysteinate. The MICs were reported to be the same for 87.5% of strains.[3]
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol is a generalized procedure based on standard antimicrobial susceptibility testing guidelines.
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution in aliquots at -80°C.[6]
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells except the first column.
-
Add 100 µL of the this compound stock solution, diluted to the highest desired concentration, to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours) on an appropriate agar (B569324) plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Workflow for this compound MIC Assay.
Caption: Troubleshooting Logic for Inconsistent MICs.
References
- 1. What is the mechanism of Chloramphenicol Palmitate? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Publication: Microbiological activity of thiamphenicol and this compound acetylcysteinate against clinically significant microorganisms and their biofilms [sciprofiles.com]
- 4. Esterases in Serum-Containing Growth Media Counteract Chloramphenicol Acetyltransferase Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spirochaeta aurantia has diacetyl chloramphenicol esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Comparative Efficacy of Thiamphenicol Glycinate and Amoxicillin Against Streptococcus pneumoniae
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of thiamphenicol (B1682257) glycinate (B8599266) and amoxicillin (B794) against Streptococcus pneumoniae, a leading cause of respiratory tract infections. The information presented is supported by experimental data from various studies to aid in research and development efforts.
Executive Summary
Both thiamphenicol, the active metabolite of thiamphenicol glycinate, and amoxicillin are effective against Streptococcus pneumoniae. Thiamphenicol demonstrates broad-spectrum activity, including against penicillin-resistant strains. Amoxicillin, a beta-lactam antibiotic, has been a frontline treatment for pneumococcal infections for many years, with high-dose regimens often recommended to counter resistance. While direct comparative studies are limited, available data from independent surveillance studies and in vitro experiments allow for a quantitative assessment of their respective activities.
Data Presentation: In Vitro Susceptibility of Streptococcus pneumoniae
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for thiamphenicol and amoxicillin against S. pneumoniae from various studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
| Antibiotic | Penicillin Susceptibility of S. pneumoniae Isolates | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Thiamphenicol | Not specified | 389 | 0.5[1] | 2[1] | 0.06 - 2 (for 96.7% of isolates)[1] |
| Reduced penicillin susceptibility | Not specified | - | ≤2 (for 90.6% of isolates)[1] | - | |
| General (Pneumococci) | 131 | - | - | ≤0.5 - 4[2] | |
| Amoxicillin | Penicillin-resistant | Not specified | - | 4[3] | - |
| Penicillin-susceptible | 68 | - | 0.06 (as Amoxicillin-clavulanic acid)[4] | - | |
| Susceptible Strain (P-52181) | 1 | - | - | 0.03[5] | |
| Intermediate Strain (P-54988, P-12698) | 2 | - | - | 2[5] | |
| Resistant Strain (P-15986) | 1 | - | - | 4[5] |
One study qualitatively noted that the activity of thiamphenicol against streptococci was slightly lower than that of amoxicillin.[6]
Experimental Protocols
The determination of in vitro susceptibility of Streptococcus pneumoniae to thiamphenicol and amoxicillin is typically performed using standardized methods such as broth microdilution or agar (B569324) dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method is considered the reference standard for antimicrobial susceptibility testing of S. pneumoniae.
-
Inoculum Preparation: A standardized inoculum of S. pneumoniae is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard.
-
Media: Cation-adjusted Mueller-Hinton broth supplemented with 2-5% lysed horse blood is commonly used.
-
Antibiotic Dilution: Serial twofold dilutions of thiamphenicol or amoxicillin are prepared in the broth within microtiter plates.
-
Inoculation and Incubation: The prepared bacterial suspension is added to each well of the microtiter plate. The plates are then incubated at 35°C in an atmosphere of 5% CO2 for 20-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Agar Dilution Method
This method is also an acceptable alternative for testing S. pneumoniae.
-
Media Preparation: Mueller-Hinton agar supplemented with 5% sheep blood is prepared.
-
Antibiotic Incorporation: Varying concentrations of thiamphenicol or amoxicillin are incorporated into the molten agar before it solidifies in Petri dishes.
-
Inoculum Application: A standardized bacterial suspension is applied to the surface of each agar plate.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
MIC Determination: The MIC is determined as the lowest antibiotic concentration that prevents visible growth on the agar surface.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Thiamphenicol and Amoxicillin
The following diagram illustrates the distinct mechanisms by which thiamphenicol and amoxicillin inhibit bacterial growth in Streptococcus pneumoniae.
Caption: Mechanisms of action for thiamphenicol and amoxicillin.
Experimental Workflow for MIC Determination
The generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against Streptococcus pneumoniae is depicted below.
Caption: Generalized workflow for MIC determination.
References
- 1. In vitro activity of thiamphenicol against Haemophilus influenzae, Streptococcus pneumoniae and Streptococcus pyogenes clinical isolates | CMAC [cmac-journal.ru]
- 2. In vitro antibacterial activity of thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro antibacterial activity of this compound acetylcysteinate against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiamphenicol Glycinate and Florfenicol in Veterinary Medicine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of veterinary antimicrobial therapy, Thiamphenicol and Florfenicol (B1672845) stand out as crucial molecules in the management of bacterial infections in livestock. Both belong to the phenicol class of antibiotics and are valued for their broad-spectrum activity. This guide provides an in-depth comparative analysis of Thiamphenicol glycinate (B8599266) and Florfenicol, focusing on their chemical and physical properties, mechanism of action, in vitro efficacy, pharmacokinetic and pharmacodynamic profiles, and mechanisms of resistance. The information is supported by experimental data and presented in a format conducive to research and development applications.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of Thiamphenicol glycinate and Florfenicol is essential for formulation development and predicting their behavior in biological systems.
| Property | This compound Hydrochloride | Florfenicol |
| Chemical Structure | ||
| Molecular Formula | C₁₄H₁₉Cl₃N₂O₆S | C₁₂H₁₄Cl₂FNO₄S |
| Molecular Weight | 449.73 g/mol | 358.2 g/mol |
| Appearance | White to off-white crystalline powder | White or off-white crystalline powder |
| Solubility in Water | Very soluble[1] | Poorly soluble (approx. 1.3 mg/mL)[2][3] |
| Other Solubilities | Soluble in DMSO | Easily soluble in dimethylformamide, soluble in methanol, slightly soluble in glacial acetic acid, very slightly soluble in chloroform[4] |
Mechanism of Action
Both Thiamphenicol and Florfenicol are inhibitors of bacterial protein synthesis. Their action is primarily bacteriostatic, although they can be bactericidal against certain pathogens at higher concentrations.
They exert their effect by binding to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center. This binding action inhibits the peptidyl transferase enzyme, which is responsible for forming peptide bonds between amino acids during protein synthesis. The outcome is a halt in the elongation of the polypeptide chain, leading to the cessation of bacterial growth.[5][6]
It is noteworthy that the binding of these antibiotics is selective for the 70S ribosomes found in prokaryotes and does not significantly affect the 80S ribosomes in eukaryotic cells, which contributes to their therapeutic index.[5]
Mechanism of action for Thiamphenicol and Florfenicol.
In Vitro Antimicrobial Activity
The in vitro efficacy of an antimicrobial agent is a key indicator of its potential clinical utility. The minimum inhibitory concentration (MIC) is a standard measure of this activity. Below is a comparative summary of the MIC₅₀ and MIC₉₀ values for Thiamphenicol and Florfenicol against common veterinary pathogens.
Table 1: Comparative MIC₅₀ and MIC₉₀ Values (µg/mL) Against Swine Pathogens
| Bacterial Species | Antibiotic | MIC₅₀ | MIC₉₀ | Reference |
| Actinobacillus pleuropneumoniae | Thiamphenicol | >128 | >128 | [7][8] |
| Florfenicol | 0.5 | 1 | [7][8][9] | |
| Pasteurella multocida | Thiamphenicol | 16 | 64 | [7][8] |
| Florfenicol | 0.5 | 1 | [7][8][9] | |
| Streptococcus suis | Thiamphenicol | - | - | |
| Florfenicol | 2 | 4 | [10] | |
| Bordetella bronchiseptica | Thiamphenicol | - | - | |
| Florfenicol | 2 | 4 | [9] |
Table 2: Comparative MIC Values (µg/mL) Against Avian Pathogens
| Bacterial Species | Antibiotic | MIC Range | % Susceptible | Reference |
| Escherichia coli (Avian Pathogenic) | Thiamphenicol | - | - | |
| Florfenicol | 0.25 - >128 | 61.0 | [11] | |
| Ornithobacterium rhinotracheale | Thiamphenicol | - | - | |
| Florfenicol | ≤0.06 - 1 | - |
Pharmacokinetics
The pharmacokinetic profiles of this compound and Florfenicol determine the concentration and duration of drug exposure at the site of infection. Key parameters are summarized below for swine and poultry.
Table 3: Pharmacokinetic Parameters in Swine (Intramuscular Administration)
| Parameter | This compound | Florfenicol |
| Dose | 30 mg/kg | 15 mg/kg |
| Cₘₐₓ (µg/mL) | ~18 (as Thiamphenicol) | 3.58 - 8.11 |
| Tₘₐₓ (h) | 0.5 | 1.4 - 1.94 |
| t½ (h) | ~2-3 | 13.88 - 17.24 |
| Bioavailability (%) | - | ~96 - 122.7 |
Table 4: Pharmacokinetic Parameters in Poultry (Oral Administration)
| Parameter | Thiamphenicol | Florfenicol |
| Dose | 30 mg/kg | 15 - 30 mg/kg |
| Cₘₐₓ (µg/mL) | 14.58 | 4.83 - 11.09 |
| Tₘₐₓ (h) | 3.64 | 1 - 1.53 |
| t½ (h) | 2.65 | 5.44 - 8.39 |
| Bioavailability (%) | 117.79[12] | 76.22 - 96[13] |
Pharmacodynamics
The relationship between drug concentration and its antimicrobial effect is described by pharmacodynamics. Key pharmacodynamic indices for phenicols are often time-dependent, with the percentage of the dosing interval that the drug concentration remains above the MIC (%T > MIC) being a critical parameter. For florfenicol, the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is also considered an important predictor of efficacy.
A study on Streptococcus suis in pigs indicated that for florfenicol, plasma AUC₀₋₂₄h/MIC values of 37.89, 44.02, and 46.42 hours were associated with bactericidal, bacteriostatic, and elimination activity, respectively[10].
Mechanisms of Resistance
The emergence of antimicrobial resistance is a significant concern in veterinary medicine. The primary mechanisms of resistance to phenicols include:
-
Enzymatic Inactivation: This is a common mechanism of resistance to chloramphenicol (B1208) and thiamphenicol, primarily mediated by chloramphenicol acetyltransferases (CATs) encoded by cat genes. These enzymes acetylate the drug, preventing it from binding to the ribosome.[5]
-
Efflux Pumps: Active efflux of the drug from the bacterial cell is another important resistance mechanism. The floR gene, which codes for an efflux pump, confers resistance to both florfenicol and chloramphenicol.[14] Other efflux systems, such as those encoded by cmlA, can also contribute to resistance.
-
Target Site Modification: Alterations in the 50S ribosomal subunit can reduce the binding affinity of the antibiotic, leading to resistance. This is a less common mechanism for phenicols.[5]
Notably, the fluorine atom in the florfenicol molecule protects it from acetylation by CAT enzymes, making it effective against many bacteria that are resistant to chloramphenicol and thiamphenicol.[5]
Overview of resistance mechanisms to phenicol antibiotics.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent against a bacterial isolate.
Principle: Serial twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Detailed Methodology:
-
Preparation of Antimicrobial Stock Solution: A stock solution of the antimicrobial agent is prepared at a known concentration in a suitable solvent.
-
Preparation of Microtiter Plates:
-
Using a multichannel pipette, dispense 50 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading and Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Workflow for MIC determination by broth microdilution.
Clinical Efficacy Trial for Swine Respiratory Disease
Objective: To evaluate the efficacy of an antimicrobial agent for the treatment of naturally occurring swine respiratory disease (SRD).
Study Design: A randomized, controlled, blinded clinical trial.
Animals:
-
Inclusion Criteria: Weaned pigs from a commercial herd with a history of SRD. Pigs exhibiting clinical signs of SRD (e.g., coughing, dyspnea, lethargy, fever).
-
Exclusion Criteria: Pigs with other concurrent diseases, pigs that have received antimicrobial treatment within a specified period prior to the study.
Treatment Groups:
-
Test Article Group: Administered the investigational antimicrobial (e.g., Florfenicol or this compound) at the proposed dose and route.
-
Positive Control Group: Administered an approved and effective antimicrobial for SRD.
-
Negative Control Group (Placebo): Administered a placebo (e.g., sterile saline).
Methodology:
-
Acclimation: Animals are acclimated to the study facility for a period before the trial begins.
-
Baseline Assessment: At the start of the trial, all pigs are individually identified and undergo a baseline clinical assessment, including rectal temperature, respiratory score, and general health score. Nasal or bronchial swabs may be collected for bacterial culture and susceptibility testing.
-
Randomization and Treatment: Pigs meeting the inclusion criteria are randomly assigned to one of the treatment groups. The assigned treatment is administered according to the study protocol.
-
Post-Treatment Monitoring:
-
Clinical Scores: Pigs are observed daily, and clinical scores are recorded for a specified period (e.g., 7-14 days).
-
Rectal Temperature: Rectal temperatures are recorded daily.
-
Mortality and Morbidity: All deaths and removals are recorded, and necropsies are performed to determine the cause of death.
-
-
Outcome Assessment:
-
Primary Outcome: Treatment success, defined as a significant reduction in clinical signs and fever by a specific time point.
-
Secondary Outcomes: Mortality rate, average daily gain, feed conversion, and lung lesion scores at necropsy.
-
Microbiological Outcome: Re-isolation rates of the target pathogen from post-treatment samples.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods to compare the outcomes between the treatment groups.
Workflow for a clinical efficacy trial in swine.
Conclusion
Both this compound and Florfenicol are effective broad-spectrum antibiotics for use in veterinary medicine. Florfenicol generally exhibits lower MIC values against key respiratory pathogens in swine compared to Thiamphenicol and has the advantage of being resistant to inactivation by common acetyltransferases. The high water solubility of this compound offers a significant advantage for water-based medication, whereas the poor water solubility of Florfenicol requires specific formulation strategies. Pharmacokinetic profiles indicate that both drugs can achieve therapeutic concentrations in target tissues, although their half-lives and bioavailability can vary depending on the species and route of administration. The choice between these two antimicrobials will depend on the target pathogen and its susceptibility profile, the desired route of administration, and the specific clinical situation. Continued surveillance of antimicrobial resistance patterns is crucial for the prudent and effective use of both Thiamphenicol and Florfenicol in veterinary practice.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. wormsandgermsblog.com [wormsandgermsblog.com]
- 3. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 5. Phenicols Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. VET06 | Methods for Antimicrobial Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria Isolated From Animals [clsi.org]
- 7. Frontiers | In vitro and in vivo Synergistic Effects of Florfenicol and Thiamphenicol in Combination Against Swine Actinobacillus pleuropneumoniae and Pasteurella multocida [frontiersin.org]
- 8. In vitro and in vivo Synergistic Effects of Florfenicol and Thiamphenicol in Combination Against Swine Actinobacillus pleuropneumoniae and Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the antimicrobial activity of florfenicol against bacteria isolated from bovine and porcine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | PK-PD Integration Modeling and Cutoff Value of Florfenicol against Streptococcus suis in Pigs [frontiersin.org]
- 11. ojs.microbiolj.org.ua [ojs.microbiolj.org.ua]
- 12. jcvr.journals.ekb.eg [jcvr.journals.ekb.eg]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antibacterial Efficacy of Thiamphenicol Glycinate Against Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial efficacy of Thiamphenicol (B1682257) glycinate (B8599266) against common clinical respiratory pathogens. Its performance is evaluated alongside several alternative antibiotics, supported by experimental data from in vitro studies.
Executive Summary
Thiamphenicol glycinate demonstrates potent in vitro activity against a range of clinically significant respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. Its efficacy is comparable, and in some instances superior, to commonly prescribed antibiotics such as amoxicillin (B794)/clavulanic acid, azithromycin, and ceftriaxone (B1232239). This guide presents a detailed analysis of Minimum Inhibitory Concentration (MIC) data, standardized experimental protocols for susceptibility testing, and a visual representation of the mechanisms of action for these antibacterial agents.
Comparative In Vitro Efficacy
The antibacterial efficacy of this compound and its comparators is most effectively evaluated through the analysis of Minimum Inhibitory Concentrations (MICs). The following tables summarize the MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested clinical isolates, respectively. The data is compiled from various in vitro studies.
Table 1: MIC50 Values (µg/mL) of this compound and Comparators Against Key Respiratory Pathogens
| Pathogen | Thiamphenicol | Amoxicillin/Clavulanic Acid | Azithromycin | Ceftriaxone |
| Streptococcus pneumoniae | 0.5[1][2] | ≤0.03-0.25 | 0.125[3] | 0.12-0.25[4] |
| Haemophilus influenzae | 0.5[1][2] | 0.5-1 | ≤0.03[4] | ≤0.03[4] |
| Moraxella catarrhalis | - | 0.12-0.25 | - | 1[4] |
| Staphylococcus aureus (MSSA) | - | - | - | 4[4] |
| Klebsiella pneumoniae | - | - | - | - |
Table 2: MIC90 Values (µg/mL) of this compound and Comparators Against Key Respiratory Pathogens
| Pathogen | Thiamphenicol | Amoxicillin/Clavulanic Acid | Azithromycin | Ceftriaxone |
| Streptococcus pneumoniae | 1-2[1][2] | 2 | 0.25[3] | 1-2[4] |
| Haemophilus influenzae | 1[1][2] | 1-2 | ≤0.03[4] | ≤0.03[4] |
| Moraxella catarrhalis | - | 0.25-0.5 | - | 1[4] |
| Staphylococcus aureus (MSSA) | - | - | - | >32[4] |
| Klebsiella pneumoniae | - | - | - | - |
Note: A direct head-to-head comparison study with comprehensive MIC data for all listed pathogens against all specified antibiotics was not available. Data has been aggregated from multiple sources, and methodologies may vary slightly between studies. The activity of this compound has been shown to be similar to that of amoxicillin plus clavulanic acid.[5]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro susceptibility of bacteria to antimicrobial agents. The following is a detailed methodology based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized suspension of the test microorganism.
1. Preparation of Antimicrobial Solutions:
- Stock solutions of each antibiotic are prepared at a high concentration in a suitable solvent.
- Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range in the microtiter plate.
2. Inoculum Preparation:
- Select at least three to five well-isolated colonies of the same morphological type from an 18- to 24-hour-old agar (B569324) plate.
- Suspend the colonies in a sterile broth or saline solution.
- Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation of Microtiter Plates:
- Aliquots of the standardized bacterial suspension are added to each well of the microtiter plate containing the serially diluted antimicrobial agent.
- A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included on each plate.
4. Incubation:
- The inoculated microtiter plates are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.
5. Interpretation of Results:
- Following incubation, the plates are examined visually for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Mechanisms of Action and Signaling Pathways
The antibacterial effect of an antibiotic is determined by its specific mechanism of action. Understanding these pathways is crucial for drug development and for predicting potential resistance mechanisms.
References
- 1. In vitro activity of thiamphenicol against Haemophilus influenzae, Streptococcus pneumoniae and Streptococcus pyogenes clinical isolates | CMAC [cmac-journal.ru]
- 2. researchgate.net [researchgate.net]
- 3. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activities of ceftaroline and ceftriaxone against bacterial pathogens associated with respiratory tract infections: results from the AWARE surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro activity of thiamphenicol-glycinate and thiamphenicol-glycinate-acetylcysteinate and other antimicrobials against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: Thiamphenicol Glycinate vs. Ceftriaxone for Respiratory Pathogens
For Immediate Release
In the ongoing battle against respiratory tract infections, the in vitro efficacy of antimicrobial agents remains a cornerstone for guiding therapeutic strategies and informing drug development. This guide provides a detailed comparison of the in vitro activity of Thiamphenicol glycinate (B8599266) and Ceftriaxone, two prominent antibiotics utilized in the treatment of such infections. The data presented herein is compiled from a comprehensive review of published experimental studies.
Executive Summary
Thiamphenicol glycinate, a broad-spectrum antibiotic, and Ceftriaxone, a third-generation cephalosporin, both demonstrate potent in vitro activity against a range of common respiratory pathogens. This guide presents a comparative analysis of their Minimum Inhibitory Concentrations (MICs) against key bacteria, outlines the standardized experimental protocols for susceptibility testing, and illustrates their respective mechanisms of action.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The following table summarizes the comparative in vitro activity of this compound (TG), this compound acetylcysteinate (TGA), and Ceftriaxone against common respiratory pathogens. The data is presented as MIC50 and MIC90 (in mg/L), representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Pathogen | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Staphylococcus aureus | This compound (TG) | 4 | 8 |
| This compound acetylcysteinate (TGA) | 4 | 8 | |
| Ceftriaxone | 4 | >16 | |
| Klebsiella pneumoniae | This compound (TG) | 4 | 8 |
| This compound acetylcysteinate (TGA) | 4 | 8 | |
| Ceftriaxone | ≤0.25 | 1 | |
| Streptococcus pyogenes | This compound (TG) | 0.5 | 1 |
| This compound acetylcysteinate (TGA) | 0.5 | 1 | |
| Ceftriaxone | ≤0.06 | ≤0.06 | |
| Streptococcus pneumoniae | This compound (TG) | 0.5 | 1 |
| This compound acetylcysteinate (TGA) | 0.5 | 1 | |
| Ceftriaxone | 0.12 | 0.5 | |
| Moraxella catarrhalis | This compound (TG) | 0.5 | 1 |
| This compound acetylcysteinate (TGA) | 0.5 | 1 | |
| Ceftriaxone | ≤0.12 | 0.25 | |
| Haemophilus influenzae | This compound (TG) | 0.25 | 0.5 |
| This compound acetylcysteinate (TGA) | 0.25 | 0.5 | |
| Ceftriaxone | ≤0.03 | ≤0.03 |
Mechanisms of Action
The antibacterial effects of Thiamphenicol and Ceftriaxone are achieved through distinct molecular pathways.
Thiamphenicol: This antibiotic functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain. This action is primarily bacteriostatic.
A Comparative Analysis of Thiamphenicol Glycinate and Erythromycin Efficacy Against Haemophilus influenzae
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Thiamphenicol (B1682257) glycinate (B8599266) and erythromycin (B1671065) against Haemophilus influenzae, a significant pathogen in respiratory tract infections. The following sections detail the mechanisms of action, comparative antimicrobial activity based on available experimental data, and the methodologies utilized in these assessments.
Mechanism of Action
Both Thiamphenicol and erythromycin inhibit bacterial protein synthesis, a critical process for bacterial growth and replication. However, they achieve this through different interactions with the bacterial ribosome.
Thiamphenicol , an analogue of chloramphenicol, acts by binding to the 50S ribosomal subunit.[1] This binding obstructs the peptidyl transferase step, preventing the formation of peptide bonds between amino acids and thereby halting protein elongation.[1]
Erythromycin , a macrolide antibiotic, also targets the 50S ribosomal subunit.[2][3] It binds to the 23S rRNA molecule and blocks the exit tunnel through which nascent polypeptide chains emerge, thus interfering with the translocation step of protein synthesis.[2][3]
In Vitro Antimicrobial Activity
Available data from in vitro studies indicate that this compound generally exhibits greater and more consistent activity against H. influenzae compared to erythromycin.
A recent study evaluating 126 clinical isolates of H. influenzae demonstrated high in vitro activity for Thiamphenicol.[4][5] The Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of the isolates was 0.5 mg/L and 1 mg/L, respectively.[4][5] Notably, 94.4% of all tested strains had MIC values not exceeding 2 mg/L.[4][5] Furthermore, Thiamphenicol remained active against 76.9% of ampicillin-resistant H. influenzae strains.[4]
In contrast, the efficacy of erythromycin against H. influenzae is less consistent, with reports indicating a broad range of MIC values and the presence of intrinsic resistance mechanisms.[2][6] One study reported MICs for erythromycin ranging from 0.5 to 4 µg/ml.[6] Another study found that while 85 out of 100 strains were sensitive to erythromycin with an MIC of less than 2.00 mg/L, a significant portion of isolates can exhibit higher MICs.[7] A recent meta-analysis highlighted a notably high resistance rate of 79% for erythromycin against Haemophilus spp.[8] The correlation between macrolide MICs and clinical outcomes for H. influenzae infections is considered weak.[9]
| Antibiotic | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Thiamphenicol | 126 | 0.5[4][5] | 1[4][5] | 0.06 - >32[4][5] |
| Erythromycin | 40 | Not Reported | Not Reported | 0.5 - 4[6] |
| Erythromycin | 100 | Not Reported | Not Reported | <2.00 for 85% of isolates[7] |
| Thiamphenicol | Not Specified | Not Reported | Not Reported | 0.6 - 12[10] |
Table 1: Comparative In Vitro Activity of Thiamphenicol and Erythromycin against H. influenzae.
Experimental Protocols
The determination of in vitro antimicrobial susceptibility of H. influenzae is typically performed using standardized methods such as broth microdilution or agar (B569324) dilution, as outlined by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (ISO 20776-1:2006)
This method, as utilized in the referenced Thiamphenicol study, involves a standardized procedure for determining MICs.[4][5]
Key steps in the broth microdilution protocol for H. influenzae include:
-
Media Preparation : Haemophilus Test Medium (HTM) broth is the recommended medium by CLSI for susceptibility testing of H. influenzae.[11] EUCAST recommends Mueller-Hinton broth with 5% lysed horse blood and 20 mg/L β-NAD (MH-F broth).[3][12]
-
Inoculum Preparation : A standardized inoculum of the H. influenzae isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard.[11]
-
Incubation : The inoculated microdilution plates are incubated at 35-37°C in a CO2-enriched atmosphere for 16-20 hours.[13]
-
MIC Determination : The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[1]
Agar Dilution Method
The agar dilution method involves incorporating serial dilutions of the antimicrobial agent into an appropriate agar medium, followed by the inoculation of a standardized bacterial suspension onto the agar surface.
Key steps in the agar dilution protocol for H. influenzae include:
-
Inoculation : A standardized bacterial suspension is applied to the surface of the agar plates containing different antibiotic concentrations.
-
Incubation : Plates are incubated under the same conditions as the broth microdilution method.
-
MIC Determination : The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies on the agar surface.
Conclusion
Based on the available in vitro data, this compound demonstrates more potent and consistent activity against Haemophilus influenzae than erythromycin. The lower and more tightly clustered MIC values for Thiamphenicol, including its effectiveness against ampicillin-resistant strains, suggest a higher likelihood of therapeutic success. In contrast, the variable MICs and high rates of resistance reported for erythromycin may limit its clinical utility for H. influenzae infections. The choice of antibiotic should always be guided by local susceptibility patterns and, when possible, patient-specific susceptibility testing results.
References
- 1. Antimicrobial Susceptibility Survey of Invasive Haemophilus influenzae in the United States in 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Resistance in Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EUCAST: Media Preparation [eucast.org]
- 4. In vitro activity of thiamphenicol against Haemophilus influenzae, Streptococcus pneumoniae and Streptococcus pyogenes clinical isolates | CMAC [cmac-journal.ru]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Susceptibility of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of erythromycin against Haemophilus influenzae from respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into Haemophilus macrolide resistance: A comprehensive systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bsac.org.uk [bsac.org.uk]
- 10. Thiamphenicol in treatment of Haemophilus influenzae meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nicd.ac.za [nicd.ac.za]
- 12. jmilabs.com [jmilabs.com]
- 13. Haemophilus influenzae blood-stream infection and third-generation cephalosporin susceptibility testing: a comparative case study using EUCAST and CLSI guidelines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Thiamphenicol Glycinate on Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thiamphenicol (B1682257) glycinate's performance against resistant bacterial strains, benchmarked against other common antibiotics. The information is supported by experimental data to validate its mechanism of action and effectiveness. Thiamphenicol, a derivative of chloramphenicol (B1208), demonstrates a broad spectrum of activity against various bacterial infections. Its primary mechanism of action is the inhibition of protein synthesis in bacteria.[1]
Thiamphenicol glycinate (B8599266) is a water-soluble prodrug that is rapidly hydrolyzed in the body to release the active component, Thiamphenicol. This formulation allows for parenteral administration, enhancing its clinical utility. The key structural difference from chloramphenicol—the substitution of a methylsulfonyl group for the nitro group—is believed to reduce the risk of severe bone marrow toxicity associated with chloramphenicol.[1]
Mechanism of Action
Thiamphenicol primarily targets the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1] It specifically binds to the 50S subunit of the bacterial 70S ribosome.[1] This binding action inhibits the peptidyl transferase enzyme, which is crucial for the formation of peptide bonds between amino acids during the elongation phase of protein synthesis.[1] By disrupting this process, Thiamphenicol effectively halts bacterial protein production, leading to a bacteriostatic effect.
dot
Caption: Mechanism of action of Thiamphenicol.
Bacterial Resistance to Thiamphenicol
Bacterial resistance to Thiamphenicol and other phenicols is a growing concern. The primary mechanisms of resistance include:
-
Enzymatic Inactivation: The most prevalent mechanism involves the production of enzymes that modify and inactivate the antibiotic. Chloramphenicol acetyltransferases (CATs) are a common family of such enzymes.[2] However, Thiamphenicol is generally less susceptible to inactivation by CAT enzymes compared to chloramphenicol due to its structural differences.[2] A novel oxidase, CmO, has also been identified, which can inactivate both chloramphenicol and thiamphenicol through oxidation.[3]
-
Efflux Pumps: Bacteria can actively transport the antibiotic out of the cell using efflux pumps. The floR gene, often located on mobile genetic elements, encodes a major facilitator superfamily (MFS) efflux pump that confers resistance to both florfenicol (B1672845) and thiamphenicol.[2] The cmlA gene also encodes an efflux pump associated with phenicol resistance.[2]
-
Target Site Modification: Mutations in the ribosomal target site can reduce the binding affinity of the antibiotic, leading to resistance.[2]
dot
Caption: Overview of Thiamphenicol resistance mechanisms.
Comparative Performance Data
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Thiamphenicol glycinate and other antibiotics against various bacterial pathogens, including resistant strains. MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Table 1: Comparative MICs (µg/mL) of Thiamphenicol and Other Antibiotics Against Respiratory Pathogens
| Microorganism | This compound | Amoxicillin (B794)/Clavulanic Acid | Azithromycin | Ceftriaxone (B1232239) |
| Staphylococcus aureus (Methicillin-resistant) | - | - | - | - |
| Klebsiella pneumoniae | - | - | - | - |
| Streptococcus pyogenes | - | - | - | - |
| Streptococcus pneumoniae | - | - | - | - |
| Moraxella catarrhalis | - | - | - | - |
| Haemophilus influenzae | - | - | - | - |
Data from a comparative in vitro study.[4] The activity of this compound was found to be similar to that of amoxicillin plus clavulanic acid, with the exception of methicillin-resistant S. aureus. Azithromycin and ceftriaxone showed limited activity against certain Gram-positive cocci and resistant S. aureus strains.[4]
Table 2: Susceptibility of Penicillin-Resistant Streptococcus pneumoniae (PRSP) to Various Antibiotics
| Antibiotic | Susceptibility (%) |
| Thiamphenicol | 68.1% |
| Erythromycin | 7.2% |
| Cotrimoxazole | 17.4% |
| Tetracycline | 44.9% |
Data from a study on respiratory tract pathogens.[5][6] This study highlights that Thiamphenicol retains significant activity against penicillin-resistant S. pneumoniae compared to other commonly used antibiotics.[5][6]
Table 3: MIC50 and MIC90 (mg/L) of Thiamphenicol Against Clinically Significant Microorganisms
| Microorganism (Number of Strains) | MIC50 | MIC90 |
| S. pneumoniae (16) | 0.5 | 1-2 |
| K. pneumoniae (16) | - | - |
| S. aureus (16) | - | - |
Data from a study on clinical strains from respiratory tract infections.[7][8] The MIC of thiamphenicol and this compound acetylcysteinate were the same for 87.5% of the strains.[7][8]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
a. Preparation of Materials:
-
96-well microtiter plates.
-
Mueller-Hinton broth (or other appropriate growth medium for the test organism).
-
Standardized bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to yield approximately 5 x 10^5 CFU/mL in the final well volume).
-
Stock solutions of this compound and comparator antibiotics.
b. Procedure:
-
A serial two-fold dilution of each antibiotic is prepared in the growth medium directly in the microtiter plates.
-
Each well is inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
c. Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
dot
Caption: Experimental workflow for MIC determination.
Efflux Pump Activity Assay (Ethidium Bromide-Agar Cartwheel Method)
This method provides a qualitative assessment of efflux pump activity.
a. Principle: Ethidium bromide (EtBr) is a fluorescent dye that is a substrate for many bacterial efflux pumps. Bacteria with high efflux pump activity will expel EtBr, resulting in lower intracellular accumulation and reduced fluorescence under UV light.
b. Procedure:
-
Prepare Mueller-Hinton agar (B569324) plates containing varying concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0 mg/L).
-
Prepare a bacterial suspension of the test isolates and a control strain with known efflux activity.
-
Streak the bacterial suspensions from the center to the periphery of the EtBr-containing agar plates in a cartwheel pattern.
-
Incubate the plates at 37°C for 16-18 hours.
-
Observe the plates under a UV transilluminator.
c. Interpretation of Results: Isolates with active efflux pumps will show minimal or no fluorescence at higher concentrations of EtBr, while those with inhibited or low-level efflux will fluoresce more brightly.
Chloramphenicol Acetyltransferase (CAT) Assay
This assay is used to detect the enzymatic inactivation of chloramphenicol and can be adapted for Thiamphenicol.
a. Principle: The CAT enzyme transfers an acetyl group from acetyl-CoA to chloramphenicol, inactivating the antibiotic. The acetylated and unacetylated forms can be separated and quantified.
b. Procedure (Simplified):
-
Prepare a cell lysate from the bacterial culture to be tested.
-
Incubate the cell lysate with radiolabeled chloramphenicol and acetyl-CoA.
-
After incubation, extract the chloramphenicol and its acetylated forms using an organic solvent (e.g., ethyl acetate).
-
Separate the acetylated and unacetylated forms using thin-layer chromatography (TLC).
-
Visualize and quantify the separated forms by autoradiography.
c. Interpretation of Results: The presence of acetylated chloramphenicol indicates CAT activity and a mechanism of resistance.
Conclusion
This compound remains a valuable antibiotic with a broad spectrum of activity. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, is well-established. While resistance can emerge through enzymatic inactivation and efflux pumps, Thiamphenicol demonstrates continued efficacy against a range of resistant pathogens, notably penicillin-resistant Streptococcus pneumoniae. The comparative data suggests that this compound can be a viable therapeutic option, particularly in the context of respiratory tract infections where resistance to other antibiotic classes is prevalent. Further head-to-head comparative studies against a wider panel of contemporary antibiotics and well-characterized resistant strains would be beneficial to further delineate its clinical positioning.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Mechanism of Chloramphenicol and Thiamphenicol Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activity of thiamphenicol-glycinate and thiamphenicol-glycinate-acetylcysteinate and other antimicrobials against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Role of thiamphenicol in the treatment of community-acquired lung infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microbiological activity of thiamphenicol and this compound acetylcysteinate against clinically significant microorganisms and their biofilms | CMAC [cmac-journal.ru]
- 8. Publication: Microbiological activity of thiamphenicol and this compound acetylcysteinate against clinically significant microorganisms and their biofilms [sciprofiles.com]
A Comparative Analysis of Thiamphenicol and Chloramphenicol's Impact on Bovine Neutrophil Function
For Immediate Release
This guide presents a comprehensive comparative study of the effects of two structurally related antibiotics, thiamphenicol (B1682257) and chloramphenicol (B1208), on the functional and morphological characteristics of bovine neutrophils. This document is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory effects of these antimicrobial agents.
Executive Summary
In vitro studies reveal distinct differences in the effects of thiamphenicol and chloramphenicol on bovine neutrophil function. While both antibiotics can induce morphological changes at high concentrations, chloramphenicol significantly impairs key neutrophil functions, including phagocytosis and respiratory burst, whereas thiamphenicol shows a more favorable profile with minimal impact on these critical immune responses. This guide provides a detailed examination of the experimental data, protocols, and proposed mechanisms of action.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data gathered from in vitro studies comparing the effects of thiamphenicol and chloramphenicol on various aspects of bovine neutrophil function and morphology.
Table 1: Effect on Neutrophil Phagocytosis and Chemiluminescence
| Parameter | Drug Concentration (µg/mL) | Chloramphenicol Effect | Thiamphenicol Effect | Reference |
| Phagocytosis | 4000 | Depressed | No Effect | [1] |
| 2000 | Depressed | No Effect | [1] | |
| 10 | No significant effect | No Effect | [1] | |
| Chemiluminescence (Respiratory Burst) | 4000 | Blocked | No Effect | [1] |
Table 2: Effect on Neutrophil Morphology
| Parameter | Drug Concentration (µg/mL) | Chloramphenicol (% Abnormal/Affected Cells) | Thiamphenicol (% Abnormal/Affected Cells) | Control (DMSO) (% Abnormal Cells) | Reference |
| Abnormal Morphology (Transmission Electron Microscopy) | 4000 | 99% | 97% | 76% | [1] |
| Neutrophils without Pseudopodia (Scanning Electron Microscopy) | 4000 | 94% | 32% | 16% | [1] |
Note: While a direct comparative study on bovine neutrophil apoptosis was not identified, chloramphenicol has been shown to induce apoptosis in other hematopoietic cells, a phenomenon not widely reported for thiamphenicol.[2]
Mechanism of Action and Signaling Pathways
Both thiamphenicol and chloramphenicol exert their primary antibacterial effect by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the formation of peptide bonds.[3]
Chloramphenicol's detrimental effects on neutrophil function are likely linked to its ability to also inhibit mitochondrial protein synthesis in mammalian cells.[4][5] This is due to the similarity between bacterial ribosomes and mitochondrial ribosomes. This inhibition can lead to decreased ATP production and overall mitochondrial dysfunction, which are critical for energy-dependent processes like phagocytosis and respiratory burst.[6][7][8]
Thiamphenicol, which has a methyl-sulfonyl group in place of chloramphenicol's p-nitro group, has been associated with a lower risk of aplastic anemia in humans, suggesting a difference in its interaction with host cell mitochondria.[2]
Below are diagrams illustrating the established antibacterial mechanism of action and a proposed logical pathway for chloramphenicol's impact on neutrophil function.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Neutrophil Isolation
Bovine neutrophils are isolated from whole blood collected from healthy cattle. A common method involves density gradient centrifugation using Ficoll-Paque to separate polymorphonuclear leukocytes (PMNs) from other blood components. Red blood cell contamination is typically removed by hypotonic lysis. The resulting neutrophil population should be of high purity (>95%) and viability (>98%) as determined by trypan blue exclusion.
Phagocytosis Assay
The phagocytic capacity of bovine neutrophils can be assessed using various methods, including the uptake of radiolabeled bacteria or fluorescently labeled particles.
Protocol using Radiolabeled Staphylococcus aureus
-
Bovine neutrophils are isolated and suspended in a suitable buffer.
-
Staphylococcus aureus are cultured and labeled with ³²P.
-
Neutrophils are pre-incubated with the test compounds (thiamphenicol or chloramphenicol at desired concentrations) or a control vehicle.
-
³²P-labeled S. aureus are added to the neutrophil suspension and incubated to allow for phagocytosis.
-
The reaction is stopped, and extracellular bacteria are removed by washing and centrifugation.
-
The radioactivity associated with the neutrophil pellet is measured using a scintillation counter to quantify the number of ingested bacteria.
-
The percentage of phagocytosis is calculated relative to the control.
Chemiluminescence Assay (Respiratory Burst)
The production of reactive oxygen species (ROS), or the respiratory burst, can be measured by luminol-enhanced chemiluminescence.
Protocol:
-
Isolated bovine neutrophils are suspended in a buffer containing luminol.
-
The neutrophils are pre-incubated with the test compounds (thiamphenicol or chloramphenicol) or a control vehicle.
-
A stimulating agent, such as opsonized zymosan or phorbol (B1677699) myristate acetate (B1210297) (PMA), is added to trigger the respiratory burst.
-
The light emission (chemiluminescence) is measured over time using a luminometer.
-
The total light output or the peak chemiluminescence is used to quantify the extent of the respiratory burst.
Apoptosis Assay
Neutrophil apoptosis can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Protocol:
-
Isolated bovine neutrophils are incubated with the test compounds (thiamphenicol or chloramphenicol) or a control vehicle for a specified period.
-
The cells are harvested and washed with a binding buffer.
-
The cells are then stained with FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
The stained cells are analyzed by flow cytometry.
-
The percentage of cells in different stages (viable, early apoptosis, late apoptosis/necrosis) is determined based on their fluorescence profiles.
Conclusion
The available evidence strongly suggests that while both thiamphenicol and chloramphenicol can alter bovine neutrophil morphology at high concentrations, their effects on crucial neutrophil functions differ significantly. Chloramphenicol demonstrates a clear inhibitory effect on phagocytosis and respiratory burst, likely due to its impact on mitochondrial protein synthesis. In contrast, thiamphenicol does not appear to impair these vital immune functions, making it a potentially safer alternative from an immunological standpoint. Further research is warranted to directly compare the pro-apoptotic potential of these two drugs on bovine neutrophils and to further elucidate the precise signaling pathways involved in chloramphenicol-induced neutrophil dysfunction.
References
- 1. Effects of florfenicol, chloramphenicol, and thiamphenicol on phagocytosis, chemiluminescence, and morphology of bovine polymorphonuclear neutrophil leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloramphenicol (JECFA 53, 2004) [inchem.org]
- 3. mdpi.com [mdpi.com]
- 4. [On the inhibitory effect of chloramphenicol on mitochondrial protein synthesis as a possible cause of its selective toxic side effects (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. golan.hms.harvard.edu [golan.hms.harvard.edu]
- 8. researchgate.net [researchgate.net]
Synergistic Antimicrobial Action of Florfenicol and Thiamphenicol Against Pasteurella multocida
A Comparative Guide for Researchers
The combination of florfenicol (B1672845) (FF) and thiamphenicol (B1682257) (TAP), both amphenicol-class antibiotics, demonstrates a significant synergistic effect against Pasteurella multocida, a key pathogen in veterinary medicine. This guide provides an objective comparison of the combination's performance against individual drug efficacy, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation by researchers, scientists, and drug development professionals.
Quantitative Analysis of Synergism
The synergistic interaction between florfenicol and thiamphenicol has been quantified using in vitro methods, primarily the checkerboard microdilution assay to determine the Fractional Inhibitory Concentration (FIC) index. A summary of these findings is presented below.
Table 1: In Vitro Synergistic Effect of Florfenicol and Thiamphenicol Combination against Pasteurella multocida
| Number of Isolates | Percentage Exhibiting Synergism (FICI ≤ 0.5) | Percentage Exhibiting Synergism (FICI ≤ 0.625) | Reference |
| 79 | 24% | 32% | [1][2] |
| Not specified | 43% (susceptible to enhanced bactericidal effect) | Not specified | [3][4][5][6] |
Table 2: Minimum Inhibitory Concentration (MIC) Reduction in the Presence of a Synergistic Combination
| Drug | Reduction in MIC | Conditions | Reference |
| Florfenicol (FF) | Up to 75% (1/4 MIC) or more (up to 1/8 MIC) | In combination with 1/4 MIC of Thiamphenicol (TAP) | [1][2] |
Table 3: In Vivo Efficacy of Florfenicol and Thiamphenicol Combination in a Chicken Fowl Cholera Model
| Treatment Group | Dosage | Survival Rate (72h post-infection) | Reference |
| Control (untreated) | - | Not specified (implied mortality) | [6] |
| Florfenicol (FF) alone | Recommended dose | Not specified (implied partial protection) | [6] |
| Thiamphenicol (TAP) alone | Recommended dose | Not specified (implied partial protection) | [6] |
| FF + TAP Combination | 1/4 FF + 1/2 TAP recommended dose | 100% | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Checkerboard Microdilution Assay
This assay is used to determine the synergistic interaction between two antimicrobial agents.
-
Preparation of Antimicrobial Solutions : Two-fold serial dilutions of florfenicol and thiamphenicol are prepared in cation-adjusted Mueller-Hinton II broth (MHIIB). The concentration range typically spans from 0.125 × MIC to 3 × MIC for each drug.[1]
-
Plate Setup : In a 96-well microtiter plate, the diluted florfenicol solutions are added to the wells in one direction (e.g., horizontally), and the diluted thiamphenicol solutions are added in the other direction (e.g., vertically). This creates a matrix of different concentration combinations in each well.[1][3]
-
Bacterial Inoculation : Pasteurella multocida isolates are cultured, and the inoculum is adjusted to a final concentration of 5 × 10^5 CFU/mL in each well of the microtiter plate.[1][3]
-
Incubation : The plates are incubated under appropriate conditions for bacterial growth.
-
Data Analysis : The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by visual inspection for turbidity. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[1]
-
Interpretation of Results : The results are interpreted as follows: synergism (FICI ≤ 0.5), no interaction (0.5 < FICI < 4), and antagonism (FICI ≥ 4).[1][3]
Time-Kill Assay
This assay confirms the bactericidal or bacteriostatic nature of the antimicrobial combination over time.
-
Bacterial Culture : A standardized inoculum of Pasteurella multocida is prepared in a suitable broth medium.
-
Exposure to Antimicrobials : The bacterial culture is exposed to florfenicol alone, thiamphenicol alone, and the combination of florfenicol and thiamphenicol at their respective MICs or multiples of their MICs. A growth control without any antibiotic is also included.[6]
-
Sampling : Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).[7]
-
Viable Cell Counting : The number of viable bacteria (CFU/mL) in each sample is determined by serial dilution and plating on appropriate agar (B569324) plates.
-
Data Analysis : The results are plotted as log10 CFU/mL versus time. Synergism is typically defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[3][4][5][6]
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for In Vitro Synergy Testing
Caption: Workflow for in vitro synergy testing of florfenicol and thiamphenicol.
Proposed Mechanism of Synergistic Action
While both florfenicol and thiamphenicol target the 50S ribosomal subunit to inhibit protein synthesis, the precise mechanism of their synergistic interaction is still under investigation.[3][6] One hypothesis suggests that florfenicol may act as a modulator, potentially altering the bacterial cell membrane permeability or affecting efflux pump systems.[4][5] This could lead to an increased intracellular concentration of thiamphenicol, thereby enhancing its antimicrobial effect. However, studies have shown little evidence for the involvement of efflux pumps, indicating that further research is needed to fully elucidate the mechanism.[3][4]
Caption: Hypothesized mechanism of florfenicol and thiamphenicol synergy.
References
- 1. In vitro and in vivo Synergistic Effects of Florfenicol and Thiamphenicol in Combination Against Swine Actinobacillus pleuropneumoniae and Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro and in vivo Synergistic Effects of Florfenicol and Thiamphenicol in Combination Against Swine Actinobacillus pleuropneumoniae and Pasteurella multocida [frontiersin.org]
- 3. Florfenicol As a Modulator Enhancing Antimicrobial Activity: Example Using Combination with Thiamphenicol against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Florfenicol As a Modulator Enhancing Antimicrobial Activity: Example Using Combination with Thiamphenicol against Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Florfenicol As a Modulator Enhancing Antimicrobial Activity: Example Using Combination with Thiamphenicol against Pasteurella multocida [frontiersin.org]
- 7. Semi-Mechanistic Modeling of Florfenicol Time-Kill Curves and in silico Dose Fractionation for Calf Respiratory Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Thiamphenicol Glycinate Demonstrates Potent Activity Against Ampicillin-Resistant Haemophilus influenzae
For Immediate Release
In the ongoing challenge to combat antimicrobial resistance, research indicates that thiamphenicol (B1682257) glycinate (B8599266) is an effective agent against ampicillin-resistant strains of Haemophilus influenzae, a key pathogen in respiratory tract infections. This guide provides a comparative analysis of thiamphenicol's efficacy, supported by experimental data, for researchers, scientists, and drug development professionals.
Executive Summary
Haemophilus influenzae has developed significant resistance to ampicillin (B1664943), primarily through the production of β-lactamase enzymes or alterations in penicillin-binding proteins (PBPs), known as β-lactamase-negative ampicillin resistance (BLNAR). Thiamphenicol, a structural analogue of chloramphenicol, offers a valuable therapeutic alternative. Its mechanism of action, the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, is distinct from that of β-lactam antibiotics, rendering it effective against both β-lactamase-producing and BLNAR strains.[1][2] In vitro studies demonstrate that thiamphenicol maintains potent activity against ampicillin-resistant H. influenzae, with a powerful bactericidal effect.[1]
Comparative In Vitro Efficacy
Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's in vitro potency. The following tables summarize the MIC data for thiamphenicol and comparator antibiotics against Haemophilus influenzae, including ampicillin-resistant isolates.
Table 1: In Vitro Activity of Thiamphenicol against Haemophilus influenzae
| Antibiotic | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptibility (MIC ≤ 2 mg/L) |
| Thiamphenicol | 126 | 0.5 | 1 | 94.4% |
Data from a study of clinical isolates in Russia (2018-2019).[3]
Table 2: Thiamphenicol Activity against Ampicillin-Resistant Haemophilus influenzae
| Antibiotic | Number of Ampicillin-Resistant Isolates | % Activity (MIC < 2 mg/L) |
| Thiamphenicol | Not specified | 76.9% |
Data from a study of clinical isolates in Russia (2018-2019).[3]
Table 3: Comparative MIC₉₀ Values (mg/L) for Various Antibiotics against Ampicillin-Resistant H. influenzae
| Antibiotic | β-lactamase positive | β-lactamase negative, ampicillin-resistant (BLNAR) |
| Amoxicillin-Clavulanate | 1 | 2 |
| Cefuroxime | ≤1 | 16 |
| Cefotaxime | ≤0.06 | 0.12 |
| Azithromycin | 2 | 2 |
| Clarithromycin (B1669154) | 8 | 16 |
| Chloramphenicol | 1 | 1 |
Note: This table compiles data from multiple sources and is intended for informational purposes. Direct comparison between studies may be limited by methodological differences.
In Vivo Efficacy
A study in a guinea pig model of H. influenzae respiratory tract infection demonstrated that thiamphenicol glycinate N-acetylcysteinate (TGA) led to a significantly faster reduction in lung bacterial counts compared to control groups. A significant decrease was observed as early as 3 hours post-treatment with TGA, whereas other treatments, including amoxicillin (B794) plus clavulanic acid and ceftriaxone (B1232239), showed significant decreases after 6 hours. By 24 and 48 hours, all tested drugs showed a substantial reduction in bacterial load.[4]
Mechanisms of Action and Resistance
To understand the efficacy of thiamphenicol against ampicillin-resistant H. influenzae, it is crucial to examine the underlying molecular mechanisms.
Ampicillin Resistance Mechanisms in H. influenzae
Ampicillin resistance in H. influenzae is primarily mediated by two mechanisms:
-
β-lactamase Production: The most common mechanism involves the production of β-lactamase enzymes, such as TEM-1 and ROB-1, which hydrolyze the β-lactam ring of ampicillin, inactivating the antibiotic.[5][6]
-
Alterations in Penicillin-Binding Proteins (PBPs): β-lactamase-negative ampicillin-resistant (BLNAR) strains have mutations in the ftsI gene, which encodes for PBP3. These alterations reduce the affinity of β-lactam antibiotics for their target, leading to resistance.[7]
Thiamphenicol's Mechanism of Action
Thiamphenicol acts by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds between amino acids. This action halts protein production, leading to a bacteriostatic or bactericidal effect, depending on the concentration and bacterial species.[1] Because its target is different from that of β-lactam antibiotics, its efficacy is not compromised by the primary mechanisms of ampicillin resistance.
Experimental Protocols
Antimicrobial Susceptibility Testing
The in vitro activity of thiamphenicol and comparator agents is determined using the broth microdilution method as standardized by the International Organization for Standardization (ISO) 20776-1:2006 and interpreted according to the European Committee on Antimicrobial Susceptibility Testing (EUCAST) clinical breakpoints.[3]
-
Medium: Haemophilus Test Medium (HTM) broth is used for testing H. influenzae.
-
Inoculum: A standardized bacterial suspension is prepared to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microdilution plate.
-
Incubation: The microdilution plates are incubated at 35-37°C in a CO₂-enriched atmosphere (5%) for 20-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Conclusion
The available data strongly support the continued utility of this compound as a therapeutic option for infections caused by ampicillin-resistant Haemophilus influenzae. Its distinct mechanism of action allows it to bypass the common resistance pathways that affect β-lactam antibiotics. The in vitro potency, demonstrated by low MIC values against resistant strains, and promising in vivo data, make it a valuable tool in the armamentarium against this challenging pathogen. Further head-to-head comparative studies with newer agents are warranted to fully delineate its place in current clinical practice.
References
- 1. In vitro activity of thiamphenicol against multiresistant Streptococcus pneumoniae, Haemophilus influenzae and Staphylococcus aureus in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Resistance in Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of thiamphenicol against Haemophilus influenzae, Streptococcus pneumoniae and Streptococcus pyogenes clinical isolates | CMAC [cmac-journal.ru]
- 4. Comparative effect of this compound, this compound N-acetylcysteinate, amoxicillin plus clavulanic acid, ceftriaxone and clarithromycin on pulmonary clearance of haemophilus influenzae in an animal model [air.unimi.it]
- 5. Antimicrobial Resistance in Haemophilus influenzae Respiratory Tract Isolates in Korea: Results of a Nationwide Acute Respiratory Infections Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haemophilus influenzae global epidemiology and antimicrobial susceptibility patterns including ampicillin and amoxicillin-clavulanate resistance based on β-lactamase production, 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Haemophilus influenzae carriage and antibiotic resistance profile in Belgian infants over a three-year period (2016–2018) [frontiersin.org]
Validating a Rapid Strip Test for Thiamphenicol Detection in Milk: A Comparative Guide
For researchers, scientists, and drug development professionals, the rapid and accurate detection of antibiotic residues in food products is paramount. This guide provides an objective comparison of a rapid immunochromatographic strip test for thiamphenicol (B1682257) detection in milk against the gold-standard High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. This comparison is supported by synthesized experimental data and detailed protocols to aid in the validation and implementation of rapid screening methods.
Thiamphenicol is a broad-spectrum antibiotic used in veterinary medicine. Its residues in milk can pose health risks to consumers and are therefore strictly regulated. While HPLC-MS/MS offers high sensitivity and specificity, its cost, complexity, and time-to-result make it unsuitable for rapid screening at the farm or collection point. Rapid strip tests, based on lateral flow immunoassay principles, provide a user-friendly and timely alternative. However, their performance must be rigorously validated.
Performance Characteristics: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of a typical rapid thiamphenicol strip test compared to a validated HPLC-MS/MS method. This data is synthesized from various commercial test kit specifications and published research on HPLC-MS/MS methods for thiamphenicol detection in milk.
| Performance Characteristic | Rapid Strip Test | HPLC-MS/MS |
| Principle of Detection | Competitive Immunochromatography | Liquid Chromatography Separation and Mass Spectrometric Detection |
| Limit of Detection (LOD) | 0.1 - 5 µg/kg (ppb) | 0.02 - 0.045 µg/kg (ppb)[1][2] |
| Limit of Quantification (LOQ) | Not Applicable (Qualitative) | 0.1 µg/kg (ppb)[3] |
| Assay Time | 5 - 10 minutes[4][5] | 2 - 4 hours |
| Specificity | High for thiamphenicol, but potential cross-reactivity with florfenicol (B1672845).[5] No cross-reactivity with other antibiotic classes like quinolones, sulfonamides, and tetracyclines.[5] | Very high, capable of distinguishing between structurally similar compounds. |
| Sample Preparation | Minimal (direct milk sample) | Extensive (protein precipitation, extraction, concentration)[3] |
| Equipment Required | None (visual interpretation) or simple reader | HPLC system, mass spectrometer, and associated software |
| Cost per Sample | Low | High |
| Throughput | High | Low to Medium |
| Data Interpretation | Qualitative (presence/absence) | Quantitative (precise concentration) |
Signaling Pathway of the Rapid Strip Test
The rapid strip test is based on a competitive immunoassay. The underlying signaling pathway is a competition between the thiamphenicol present in the milk sample and a thiamphenicol conjugate immobilized on the test line for binding to gold-nanoparticle-labeled antibodies.
Caption: Competitive immunoassay signaling pathway in the rapid strip test.
Experimental Workflow for Validation
A thorough validation of a rapid strip test involves a systematic comparison against a reference method. The following diagram illustrates the key steps in this process.
Caption: Experimental workflow for the validation of a rapid strip test.
Experimental Protocols
Rapid Strip Test Protocol (Generic)
This protocol is a generalized procedure based on commercially available kits.[4][5] Always refer to the specific manufacturer's instructions.
Materials:
-
Thiamphenicol Rapid Test Strips
-
Microwells containing lyophilized reagents
-
Pipette and disposable tips
-
Timer
-
Incubator (if required)
Procedure:
-
Bring the test kit and milk samples to room temperature.
-
Using a clean pipette, add 200 µL of the milk sample into a microwell.
-
Mix the sample with the reagent in the microwell thoroughly until all lyophilized material is dissolved.
-
Incubate the microwell for the time specified in the kit instructions (typically 3-5 minutes) at the recommended temperature (e.g., 40°C).
-
Insert the test strip into the microwell with the sample pad immersed in the liquid.
-
Allow the strip to develop for the time specified in the kit instructions (typically 5-8 minutes).
-
Read the results visually by comparing the intensity of the test line to the control line. A test line that is darker than or equal to the control line indicates a negative result. A test line that is lighter than the control line or absent indicates a positive result.
HPLC-MS/MS Confirmatory Method Protocol (Summarized)
This is a summarized protocol for the determination of thiamphenicol in milk, based on established methods.[1][3]
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Thiamphenicol analytical standard
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (optional)
Procedure:
-
Sample Preparation:
-
To 5 mL of milk sample, add 10 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
-
Chromatographic Separation:
-
Inject the prepared sample into the HPLC system.
-
Perform a gradient elution using a mobile phase consisting of water with 0.1% formic acid and acetonitrile.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the MS/MS.
-
Operate the mass spectrometer in negative electrospray ionization mode.
-
Monitor for the specific precursor and product ions of thiamphenicol in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Create a calibration curve using thiamphenicol standards of known concentrations.
-
Quantify the thiamphenicol concentration in the sample by comparing its peak area to the calibration curve.
-
Conclusion
Rapid strip tests for thiamphenicol in milk offer a valuable tool for on-site screening due to their speed, ease of use, and low cost. While they do not provide the quantitative precision of HPLC-MS/MS, their performance, when properly validated, is suitable for detecting thiamphenicol at or near regulatory limits. The choice of method depends on the specific application: rapid tests are ideal for screening large numbers of samples quickly, while HPLC-MS/MS is the definitive method for confirmation and precise quantification in a laboratory setting. A comprehensive validation process, as outlined in this guide, is crucial to ensure the reliability of any rapid screening method implemented in a food safety program.
References
- 1. Determination of chloramphenicol, thiamphenicol and florfenicol in milk and honey using modified QuEChERS extraction coupled with polymeric monolith-based capillary liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Chloramphenicol, Thiamphenicol and Florfenicol Residues in Feed, Raw Milk and Dairy Products by UPLC-MS/MS [spkx.net.cn]
- 4. Thiamphenicol Strip Test Kit (A327259) | Antibodies.com [antibodies.com]
- 5. Thiamphenicol Rapid Test Strip For Milk Dairy Products [m.hiyipro.com]
A Comparative Analysis of Thiamphenicol Glycinate Pharmacokinetics Across Key Animal Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of recent studies highlights significant variations in the pharmacokinetic profiles of thiamphenicol (B1682257) glycinate (B8599266), a broad-spectrum antibiotic, across different animal models. This guide synthesizes key experimental data to offer researchers, scientists, and drug development professionals a comparative overview of the drug's behavior in beagle dogs, pigs, and broiler chickens, facilitating more informed decisions in preclinical research.
Thiamphenicol glycinate, a water-soluble prodrug, is rapidly converted in vivo to its active form, thiamphenicol. Understanding the pharmacokinetics of this active metabolite is crucial for determining appropriate dosing regimens and predicting efficacy and safety. The following data, compiled from independent studies, reveals species-specific differences in absorption, distribution, metabolism, and excretion.
Comparative Pharmacokinetic Parameters of Thiamphenicol
The table below summarizes the key pharmacokinetic parameters of thiamphenicol following administration in beagle dogs, pigs, and broiler chickens. It is important to note that the data for beagle dogs pertains to the intravenous administration of this compound, while the data for pigs and broiler chickens are for thiamphenicol administered via intramuscular and oral routes, respectively.
| Pharmacokinetic Parameter | Beagle Dogs (IV this compound) | Pigs (IM Thiamphenicol) | Broiler Chickens (Oral Thiamphenicol) |
| Dose | 50 mg/kg | 30 mg/kg | 30 mg/kg |
| Cmax (Maximum Concentration) | 87.3 ± 22.5 µg/mL | 4.1 µg/mL | 14.58 ± 0.1 µg/mL[1] |
| Tmax (Time to Cmax) | 21.3 ± 16.5 min | ~ 60 min[2] | 3.64 ± 0.01 hr[1] |
| AUC (Area Under the Curve) | 16,328 ± 1,682 µg·min/mL[3][4][5] | Not Reported | Not Reported |
| t½ (Elimination Half-life) | ~3.45 hr (calculated from MRT) | ~4.17 hr[2] | 2.65 ± 0.01 hr[1] |
| Bioavailability | Not Applicable (IV) | 76 ± 12%[2] | 117.79 ± 1.2%[1] |
Experimental Methodologies
A generalized experimental workflow for determining the pharmacokinetic profile of this compound is outlined below. The specific details of each study vary but generally follow this structure.
References
- 1. jcvr.journals.ekb.eg [jcvr.journals.ekb.eg]
- 2. Thiamphenicol disposition in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the prodrug this compound and its active parent compound thiamphenicol in beagle dogs following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
Head-to-head comparison of thiamphenicol glycinate and other antibiotics on biofilms
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria, particularly those encased in protective biofilm communities, presents a formidable challenge in clinical and research settings. Biofilms are complex, surface-associated aggregates of microorganisms embedded in a self-produced matrix of extracellular polymeric substances (EPS), which confers a high degree of tolerance to conventional antimicrobial agents. This guide provides a head-to-head comparison of thiamphenicol (B1682257) glycinate (B8599266) and its analogues against other classes of antibiotics in their efficacy against bacterial biofilms, supported by experimental data and detailed protocols.
Thiamphenicol, a methyl-sulfonyl analogue of chloramphenicol (B1208), is a broad-spectrum antibiotic that functions by inhibiting bacterial protein synthesis.[1] It binds to the 50S subunit of the bacterial ribosome, thereby preventing the peptidyl transferase step of protein elongation.[2] Its water-soluble prodrug, thiamphenicol glycinate, is designed for parenteral administration. This guide will delve into its anti-biofilm properties in comparison to other widely used antibiotics.
Quantitative Comparison of Anti-Biofilm Efficacy
Direct comparative studies on the anti-biofilm activity of this compound against a wide array of other antibiotic classes are limited. The following tables summarize available data, including findings on thiamphenicol and its closely related compound, chloramphenicol, to provide a broader comparative perspective.
Table 1: Minimum Inhibitory Concentrations (MIC) of Thiamphenicol and Comparators Against Planktonic Bacteria
| Antibiotic | Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Citation |
| Thiamphenicol/Thiamphenicol Glycinate | Streptococcus pneumoniae | 0.5 | 1-2 | [3][4] |
| Chloramphenicol | Staphylococcus aureus | 32 (MIC) | - | [5] |
| Tetracycline | Klebsiella sp., P. aeruginosa, Achromobacter sp., K. pneumoniae, B. pumilis | 20 (Concentration Tested) | - | [6][7] |
| Chloramphenicol | Klebsiella sp., P. aeruginosa, Achromobacter sp., K. pneumoniae, B. pumilis | 5 (Concentration Tested) | - | [6][7] |
Table 2: Efficacy of Thiamphenicol and Other Antibiotics on Biofilm Inhibition and Eradication
| Antibiotic/Compound | Bacterial Species | Assay | Key Findings | Citation |
| This compound Acetylcysteinate | Streptococcus pneumoniae | Crystal Violet Staining (Optical Density) | Significant reduction in biofilm optical density. | [3][4] |
| Chloramphenicol | Streptococcus pneumoniae | Crystal Violet Staining (Optical Density) | Significant reduction in biofilm optical density. | [3][4] |
| Thiamphenicol | Resistant S. aureus & K. pneumoniae | Crystal Violet Staining (Optical Density) | Increased biofilm formation in some resistant strains. | [3][4] |
| Thiamphenicol + N-acetylcysteine | Resistant S. aureus & K. pneumoniae | Crystal Violet Staining (Optical Density) | Neutralized the biofilm-promoting effect of thiamphenicol. | [3][4] |
| Chloramphenicol | Klebsiella sp., P. aeruginosa, Achromobacter sp., K. pneumoniae, B. pumilis | Crystal Violet Staining | Highly significant decrease (p < 0.01) in biofilm formation compared to tetracycline. | [6][7] |
| Chloramphenicol (sublethal dose) | Vibrio parahaemolyticus | Crystal Violet Staining & RNA-seq | Remarkably downregulated biofilm formation capacity. | [8][9] |
| Ciprofloxacin | Pseudomonas aeruginosa | Crystal Violet Staining | Sub-MIC concentrations can induce biofilm formation. | [4] |
| Tobramycin | Pseudomonas aeruginosa | Crystal Violet Staining | Sub-inhibitory concentrations can increase biofilm formation. | [4] |
| Tetracycline | Pseudomonas aeruginosa | Crystal Violet Staining | Sub-inhibitory concentrations can increase biofilm formation. | [4] |
| Chloramphenicol | Pseudomonas aeruginosa | Crystal Violet Staining | Sub-inhibitory concentrations did not induce biofilm formation. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on studies assessing the anti-biofilm effects of thiamphenicol and related compounds.
Protocol 1: Assessment of Biofilm Formation and Inhibition using Crystal Violet Staining
This protocol is adapted from the methodology used to evaluate the effect of this compound acetylcysteinate on biofilms of respiratory pathogens.[3][4]
Objective: To quantify the effect of antibiotics on the formation of bacterial biofilms in vitro.
Materials:
-
96-well flat-bottomed sterile microtiter plates
-
Bacterial strains of interest (e.g., S. pneumoniae, S. aureus, K. pneumoniae)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth, Brain Heart Infusion Broth)
-
Antibiotic stock solutions (this compound, comparators)
-
Phosphate-buffered saline (PBS)
-
2.5% glutaraldehyde (B144438) solution
-
0.25% crystal violet solution
-
33% acetic acid solution
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain into a suitable broth and incubate to reach the logarithmic growth phase. Adjust the bacterial suspension to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Biofilm Formation: Dispense 100 µL of the standardized bacterial suspension into the wells of a 96-well plate. Add 100 µL of broth containing the desired concentration of the antibiotic to be tested. Include control wells with bacteria and broth only (positive control) and wells with sterile broth only (negative control).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.
-
Washing: After incubation, carefully discard the planktonic cells by inverting the plate. Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fixation: Add 200 µL of 2.5% glutaraldehyde solution to each well and incubate for 30 minutes to fix the biofilms.
-
Staining: Discard the glutaraldehyde and wash the wells with PBS. Add 200 µL of 0.25% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Destaining: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Elution: Add 200 µL of 33% acetic acid solution to each well to dissolve the bound crystal violet.
-
Quantification: Measure the optical density (OD) of the eluted stain at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The OD values are proportional to the amount of biofilm formed. Compare the OD of the antibiotic-treated wells to the positive control to determine the percentage of biofilm inhibition.
Signaling Pathways and Mechanisms of Action
The anti-biofilm activity of an antibiotic can be attributed to its primary mechanism of action (e.g., inhibition of protein or cell wall synthesis) or its interference with bacterial signaling pathways that regulate biofilm formation.
Mechanism of Action of Thiamphenicol
Thiamphenicol, like chloramphenicol, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] This disruption of protein production can affect the synthesis of various components essential for biofilm formation, including adhesins, exopolysaccharides, and enzymes involved in matrix remodeling.
References
- 1. Thiamphenicol - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]
- 3. Effects of Antibiotics on Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Responses of Pseudomonas aeruginosa to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Tetracycline and chloramphenicol efficiency against selected biofilm forming bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of sublethal dose of chloramphenicol on biofilm formation and virulence in Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Activity of Thiamphenicol Glycinate Against Staphylococcus aureus and Klebsiella pneumoniae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of thiamphenicol (B1682257) glycinate (B8599266) against two clinically significant pathogens: Staphylococcus aureus (a Gram-positive coccus) and Klebsiella pneumoniae (a Gram-negative bacillus). The data presented is based on available experimental evidence to inform research and development in the field of antimicrobials.
Mechanism of Action
Thiamphenicol, the active component of thiamphenicol glycinate, is a broad-spectrum bacteriostatic antibiotic. Its primary mechanism of action involves the inhibition of bacterial protein synthesis. It achieves this by reversibly binding to the 50S subunit of the bacterial ribosome, which in turn prevents the formation of peptide bonds between amino acids, ultimately halting protein elongation and bacterial growth.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for thiamphenicol against Staphylococcus aureus and Klebsiella pneumoniae based on in vitro studies. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Microorganism | Antibiotic | Number of Strains | MIC Range (µg/mL) |
| Staphylococcus aureus | Thiamphenicol | Not specified | 8 - 64[1] |
| Klebsiella pneumoniae | Thiamphenicol | Not specified | 8 - 64[1] |
Note: In one study, the MICs of thiamphenicol and this compound acetylcysteinate (in terms of thiamphenicol) were found to be the same for 87.5% of the tested strains, which included 16 strains of S. aureus and 16 strains of K. pneumoniae.[2][3]
Experimental Protocols
The in vitro activity of this compound is primarily determined using the broth microdilution method, a standardized antimicrobial susceptibility test.
Broth Microdilution Method (Based on ISO 20776-1:2006 and CLSI Guidelines)
-
Preparation of Antimicrobial Agent:
-
A stock solution of this compound is prepared in a suitable solvent.
-
Serial two-fold dilutions of the antimicrobial agent are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations in microtiter plates.
-
-
Inoculum Preparation:
-
Bacterial strains of S. aureus and K. pneumoniae are cultured on an appropriate agar (B569324) medium for 18-24 hours.
-
Several colonies are used to prepare a bacterial suspension in a sterile saline or broth solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate, containing a specific concentration of the antimicrobial agent, is inoculated with the prepared bacterial suspension.
-
Control wells are included: a growth control (broth and inoculum without antibiotic) and a sterility control (broth only).
-
The microtiter plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, the microtiter plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
-
Quality Control:
-
Reference strains with known MIC values (e.g., S. aureus ATCC 29213 and E. coli ATCC 25922) are tested concurrently to ensure the accuracy and reproducibility of the results.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
Safety Operating Guide
Navigating the Safe Disposal of Thiamphenicol Glycinate: A Guide for Laboratory Professionals
Essential guidelines for the responsible management of Thiamphenicol Glycinate waste, ensuring personnel safety and environmental protection.
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like this compound is a critical component of laboratory safety and environmental stewardship. This compound, a broad-spectrum antibiotic, requires careful handling and disposal to prevent the contamination of ecosystems and the potential development of antibiotic-resistant bacteria. This guide provides a comprehensive overview of the essential procedures for the safe disposal of this compound in a laboratory setting.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, chemical-resistant gloves, and a laboratory coat. All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Waste Characterization and Segregation
Proper disposal begins with the correct characterization and segregation of waste streams. This compound waste in a laboratory setting can be broadly categorized into three types:
-
High-Concentration Waste: This includes expired or unused pure this compound powder and concentrated stock solutions. This type of waste is considered hazardous chemical waste.[1]
-
Low-Concentration Waste: This comprises diluted solutions, such as those used in cell culture media or other experimental applications.
-
Contaminated Solid Waste: This category includes items that have come into contact with this compound, such as pipette tips, flasks, gloves, and paper towels.
It is crucial to segregate these waste streams to ensure appropriate disposal methods are applied. Never mix this compound waste with other incompatible chemical wastes.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the concentration and form of the waste.
Disposal of High-Concentration Waste
High-concentration this compound waste must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[1]
Procedure:
-
Containerization: Collect all high-concentration waste, including unused powder and concentrated stock solutions, in a designated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical.
-
Labeling: The label should clearly state "Hazardous Waste," "this compound," and include the approximate concentration and quantity.
-
Storage: Store the sealed container in a designated, secure area away from general laboratory traffic until it is collected by a certified hazardous waste disposal service.
Disposal of Low-Concentration Aqueous Waste (Chemical Inactivation)
For low-concentration aqueous solutions, chemical degradation to inactivate the antibiotic properties may be a viable pre-treatment step before final disposal, subject to institutional and local regulations. Thiamphenicol, the active component of this compound, is susceptible to hydrolysis under alkaline conditions, which breaks the amide bond and renders the molecule inactive.
Experimental Protocol for Alkaline Hydrolysis:
-
Working Area: Perform this procedure in a chemical fume hood while wearing appropriate PPE.
-
Reagent Preparation: Prepare a 1 M solution of sodium hydroxide (B78521) (NaOH).
-
Inactivation: For each liter of low-concentration this compound waste, slowly add 1 M NaOH with stirring until the pH of the solution reaches and is maintained at ≥ 10.
-
Reaction Time and Temperature: Allow the solution to react for at least 24 hours at room temperature to ensure complete hydrolysis. To accelerate the process, the solution can be heated to approximately 50°C for several hours, with appropriate safety precautions for heating a caustic solution.
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid, such as 1 M hydrochloric acid (HCl), while stirring.
-
Final Disposal: Once neutralized, and if no other hazardous chemicals are present, the solution may be permissible to be disposed of down the drain with copious amounts of water. However, always confirm with your institution's EHS guidelines and local wastewater regulations before any drain disposal.
Disposal of Contaminated Solid Waste
Solid waste contaminated with this compound should be disposed of as biohazardous or chemical waste, according to institutional protocols.
Procedure:
-
Segregation: Collect all contaminated solid waste (pipette tips, gloves, flasks, etc.) in a designated and clearly labeled waste container.
-
Disposal Route: Dispose of the container through your institution's designated biohazardous or chemical waste stream. Autoclaving may be appropriate for biohazardous waste, but it should be noted that Thiamphenicol is heat-stable, so autoclaving will not inactivate the chemical itself.[2]
Quantitative Data on Thiamphenicol Stability
The following table summarizes the known stability of Thiamphenicol under various conditions. This data is primarily for the active compound, Thiamphenicol.
| Condition | Matrix | Temperature | Duration | Degradation | Notes |
| Thermal Stability | Water | 100°C | 2 hours | < 20% | Relatively stable to short-term heating in water. |
| Hydrolytic Stability | Neutral pH | Ambient | > 1 year | - | Generally stable at neutral pH. |
| Hydrolytic Stability | Acidic/Basic | Elevated | - | Accelerated | Hydrolysis of the amide bond is catalyzed by acidic and basic conditions, especially with heat. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
Disclaimer: The information provided in this guide is for informational purposes only and is based on general principles of laboratory safety and chemical disposal. It is not a substitute for institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on pharmaceutical waste disposal.
References
Comprehensive Safety and Handling Guide for Thiamphenicol Glycinate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Thiamphenicol Glycinate. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Wear tightly fitting safety goggles with side-shields.[1] |
| Hand Protection | Gloves | Wear suitable protective gloves.[2] Nitrile or neoprene gloves are preferred.[3] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[4] A lab coat or a disposable gown is recommended.[3] |
| Respiratory Protection | Respirator | Required when dusts are generated.[5] A suitable respirator should be used.[6] |
Safe Handling Procedures
Adherence to proper handling procedures is critical to prevent contamination and accidental exposure.
2.1. General Handling:
-
Work in a well-ventilated area.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[8]
-
Wash hands thoroughly after handling.[8]
2.2. Emergency Procedures: In the event of an emergency, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[9] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][9] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[9] |
Storage and Disposal
Proper storage and disposal are essential to maintain the integrity of the compound and to comply with safety and environmental regulations.
3.1. Storage:
3.2. Disposal:
-
Waste material must be disposed of in accordance with national and local regulations.[5]
-
Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Logical Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
